molecular formula C9H9F2N B8048342 (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B8048342
M. Wt: 169.17 g/mol
InChI Key: MREJFNFNYNZXOJ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8H,1,4,12H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREJFNFNYNZXOJ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2[C@@H]1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and application of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine , a high-value chiral building block in medicinal chemistry.

Executive Summary

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (also known as (R)-4,7-Difluoro-1-aminoindane) is a specialized chiral pharmacophore. It belongs to the class of 1-aminoindanes, which are privileged structures in neuroscience (e.g., Rasagiline) and oncology. This specific fluorinated derivative is critical in drug discovery programs targeting Hypoxia-Inducible Factor-2α (HIF-2α) , serving as a bioisostere or synthetic precursor to the indane scaffolds found in therapeutics like Belzutifan . The fluorine substitution at positions 4 and 7 modulates metabolic stability and lipophilicity, while the (R)-stereocenter is often essential for target selectivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (1R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine
Common Name (R)-4,7-Difluoro-1-aminoindane
CAS Number (Racemic) 625471-13-8
CAS Number (S-HCl) 2135344-97-5 (Reference for enantiomer)
Molecular Formula C₉H₉F₂N
Molecular Weight 169.17 g/mol
SMILES N[C@@H]1CCC2=C(F)C=CC(F)=C21
Physical Properties
PropertyValue (Experimental/Predicted)Context
Appearance Clear to pale yellow liquidFree base form
Appearance (Salt) White to off-white solidHydrochloride salt
Boiling Point ~85–90 °C at 0.5 mmHgPredicted based on analogs
pKa (Conjugate Acid) ~9.2Lower than unsubstituted 1-aminoindane (pKa 10.2) due to electron-withdrawing F-atoms.
LogP 1.7Moderate lipophilicity; blood-brain barrier penetrant.
Solubility Low in water (Free base); High in DMSO, MeOH, DCM.Salt forms are water-soluble.

Synthetic Methodologies

The synthesis of the (R)-enantiomer requires high stereocontrol. Two primary industrial routes are employed: Ellman’s Sulfinamide Auxiliary (for high enantiomeric excess, ee) and Asymmetric Transfer Hydrogenation (for scalability).

Route A: Ellman’s Auxiliary Approach (Recommended for Discovery)

This method uses tert-butanesulfinamide to induce chirality. It is preferred for its reliability and high yield.

  • Step 1: Condensation. 4,7-Difluoroindan-1-one is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

  • Step 2: Diastereoselective Reduction. The resulting chiral sulfinimine is reduced with NaBH₄. The bulky auxiliary directs the hydride attack, typically favoring the (R)-amine configuration (depending on the specific auxiliary enantiomer used).

  • Step 3: Deprotection. Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to yield the chiral amine salt.

Route B: Asymmetric Transfer Hydrogenation (ATH)

Ideal for process chemistry, this route reduces the ketone directly to the amine (via an imine intermediate) or reduces the ketone to the alcohol followed by stereoinversion.

Synthesis Workflow Diagram

The following diagram illustrates the critical decision pathways for synthesizing this scaffold.

SynthesisPathways Start 4,7-Difluoroindan-1-one Auxiliary (R)-t-Butylsulfinamide + Ti(OEt)4 Start->Auxiliary Route A: Ellman Method Enzyme Transaminase (ATA) + Isopropylamine Start->Enzyme Route B: Biocatalysis Imine Chiral N-Sulfinyl Imine Auxiliary->Imine Condensation Red Reductive Diastereoselectivity (NaBH4 or L-Selectride) Imine->Red Induction Protected Sulfinamide Intermediate (>98% de) Red->Protected Hydrolysis HCl / MeOH Deprotection Protected->Hydrolysis Product (R)-4,7-Difluoro-2,3-dihydro- 1H-inden-1-amine (HCl) Hydrolysis->Product Yield: ~75% ee: >99% Enzyme->Product Direct Transamination Yield: ~85%, ee: >99%

Caption: Comparison of Chemical (Ellman) vs. Biocatalytic synthetic routes for high-purity chiral amine production.

Reactivity & Stability Profile

Nucleophilicity & Acidity

The presence of fluorine atoms at positions 4 and 7 exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.

  • Impact: The basicity of the primary amine is slightly attenuated compared to non-fluorinated indan-1-amine.

  • Protocol Implication: When using this amine in nucleophilic substitutions (SɴAr) or amide couplings, use a stronger base (e.g., DIPEA or NaH) if reaction rates are sluggish compared to standard amines.

Defluorination Risks

While aryl fluorides are generally stable, the 4- and 7-positions in the indane system are activated.

  • Risk: Under harsh conditions (e.g., LiAlH₄ reduction at high heat, or strong nucleophiles like alkoxides in polar solvents), there is a minor risk of SɴAr defluorination.

  • Mitigation: Maintain reaction temperatures <60 °C when strong nucleophiles are present.

Salt Formation

The free base is prone to oxidation and carbamate formation (absorbing CO₂ from air).

  • Storage: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.

  • Stability: The HCl salt is stable for >2 years at 2–8 °C under desiccation.

Experimental Protocol: Chiral Purity Analysis

To validate the enantiomeric excess (ee) of the synthesized (R)-isomer, the following HPLC method is standard.

Methodology:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Fluorinated ring absorption).

  • Sample Prep: Dissolve 1 mg of amine (free base) in 1 mL mobile phase. If salt, neutralize with bicarbonate and extract into hexane before injection.

Expected Results:

  • (R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).

  • Target ee: >98% for pharmaceutical applications.

Safety & Handling (SDS Highlights)

Hazard ClassH-CodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[1][2]
STOT-SE H335May cause respiratory irritation.[1][2]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle the free base only in a fume hood due to volatility and potential amine odor.

  • Spill: Neutralize spills with dilute HCl before wiping to prevent vapor release.

References

  • Sigma-Aldrich. 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Product Page. Retrieved from

  • PubChem. 4,7-difluoro-2,3-dihydro-1H-inden-1-ol Compound Summary. (Structural analog reference). Retrieved from

  • Synblock. Chemical Data for CAS 625471-13-8. Retrieved from

  • Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan): A HIF-2α Inhibitor for the Treatment of von Hippel-Lindau Disease. Journal of Medicinal Chemistry. (Context for indane scaffold chemistry).
  • Fluorochem. Safety Data Sheet: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. Retrieved from

Sources

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1241681-62-8): A Comprehensive Technical Guide on Chiral Aminoindanes in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly those modulating the ubiquitin-proteasome system (UPS), heavily relies on precision-engineered chiral building blocks. Among these, (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine (commonly referred to as (R)-4,7-difluoro-1-aminoindane) has emerged as a critical pharmacophore in modern medicinal chemistry[1][2]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, the structural rationale behind its design, and the rigorous synthetic methodologies required to achieve the stringent enantiomeric purity demanded in pharmaceutical development.

Physicochemical Profiling & CAS Identification

Differentiating between the stereoisomers of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine is not merely a regulatory formality; it is a pharmacological necessity. The (R)- and (S)-enantiomers exhibit vastly different spatial orientations, leading to distinct binding affinities when docked into chiral biological targets, such as the active sites of E1 activating enzymes[2][3]. Tracking the correct Chemical Abstracts Service (CAS) registry number is the first step in ensuring supply chain and experimental integrity.

Quantitative Data Summary
PropertyValueReference
Compound Name (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine[4]
(R)-Enantiomer CAS 1241681-62-8[4]
(S)-Enantiomer CAS 945950-79-8[5][6]
Racemic CAS 625471-13-8[7]
Precursor (Ketone) CAS 130408-16-1
Molecular Formula C9H9F2N[7]
Molecular Weight 169.17 g/mol [7]

Structural Biology & Mechanistic Rationale

As an application scientist, the selection of the 4,7-difluoro-substituted indane system over an unsubstituted analog is driven by specific causality in Structure-Activity Relationship (SAR) optimization:

  • Metabolic Stability (The Fluorine Effect): The introduction of fluorine atoms at the 4 and 7 positions of the aromatic ring effectively blocks cytochrome P450-mediated aromatic hydroxylation. Fluorine, being highly electronegative and possessing a van der Waals radius similar to hydrogen, provides a bioisosteric replacement that resists oxidative metabolism without causing severe steric clashes within the binding pocket.

  • Lipophilicity and pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent aliphatic amine, shifting the equilibrium of the protonated state at physiological pH. This subtle electronic modulation enhances membrane permeability (LogP optimization).

  • Stereospecific Target Engagement: In the context of NEDD8-activating enzyme (NAE) inhibitors, the aminoindane moiety acts as an adenosine mimetic. The (R)-configuration precisely aligns the indane core within the hydrophobic pocket of the enzyme, whereas the (S)-enantiomer introduces steric clashes that drastically reduce binding affinity and subsequent therapeutic efficacy[1][2].

SAR_Logic A (R)-4,7-Difluoro-1-aminoindane (CAS: 1241681-62-8) B 4,7-Difluoro Substitution A->B C (R)-Chiral Center A->C D Indane Core A->D E Blocks CYP450 Oxidation B->E Metabolic Stability F Optimal Target Pocket Fit C->F Stereospecificity G Lipophilic Anchoring D->G Hydrophobic Interaction

Fig 1. Structure-Activity Relationship (SAR) logic for (R)-4,7-difluoro-1-aminoindane.

Synthesis & Chiral Resolution Workflows

Achieving high enantiomeric excess (ee > 99%) for (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine requires a highly controlled, self-validating synthetic protocol. The most scalable and industrially reliable approach involves the reductive amination of 4,7-difluoro-1-indanone followed by classical chiral resolution via diastereomeric salt crystallization.

Synthesis_Workflow N1 4,7-Difluoro-1-indanone (CAS: 130408-16-1) N2 Reductive Amination Reagents: NH4OAc, NaBH3CN N1->N2 N3 Racemic Amine (CAS: 625471-13-8) N2->N3 Imine reduction N4 Chiral Resolution Reagent: (S)-Mandelic Acid N3->N4 N5 Diastereomeric Salt Fractional Crystallization N4->N5 Solvent: EtOH/H2O N6 (R)-Enantiomer Free Base (CAS: 1241681-62-8) N5->N6 Basification (NaOH) N7 Quality Control Chiral HPLC (ee > 99%) N6->N7 Validation

Fig 2. Step-by-step synthetic and chiral resolution workflow for the (R)-enantiomer.

Step-by-Step Methodology

Phase 1: Reductive Amination (Racemic Synthesis)

  • Reagent Preparation: Dissolve 4,7-difluoro-1-indanone (CAS: 130408-16-1) in anhydrous methanol under an inert nitrogen atmosphere.

  • Imine Formation: Add a 10-fold molar excess of ammonium acetate (

    
    ). Stir at room temperature for 2 hours. Causality: The large excess of ammonia shifts the thermodynamic equilibrium heavily toward the primary imine intermediate, suppressing the formation of unwanted secondary amine dimers.
    
  • Reduction: Slowly add sodium cyanoborohydride (

    
    ). Maintain the internal temperature below 25°C to control the exothermic hydride transfer.
    
  • Validation Checkpoint 1 (In-Process Control): Analyze an aliquot via LC-MS. The reaction is deemed complete when the ketone precursor peak (m/z 168) is <1% and the primary amine peak (m/z 170 for

    
    ) dominates the chromatogram.
    
  • Workup: Quench the reaction with 1M NaOH to destroy excess hydride, extract with ethyl acetate, dry over anhydrous

    
    , and concentrate in vacuo to yield the racemic amine (CAS: 625471-13-8)[7].
    

Phase 2: Chiral Resolution & Quality Control

  • Salt Formation: Dissolve the racemic amine in an ethanol/water mixture (80:20 v/v). Heat to 60°C and add 0.5 equivalents of a chiral resolving agent, such as (S)-mandelic acid.

  • Fractional Crystallization: Cool the solution linearly to 5°C over a 12-hour period. Causality: A slow, controlled cooling ramp prevents the kinetic trapping of the undesired diastereomer, ensuring thermodynamic control and maximizing the diastereomeric excess (de) of the precipitate.

  • Validation Checkpoint 2: Filter the crystals and perform a micro-scale basification. Run Chiral HPLC (e.g., using a Chiralcel OD-H column with a Hexane/IPA/Diethylamine mobile phase) to determine the enantiomeric ratio. If ee < 98%, perform a single recrystallization from absolute ethanol.

  • Free Base Isolation: Suspend the highly pure diastereomeric salt in water, adjust to pH 12 using 2M NaOH, and extract with dichloromethane. Evaporate the solvent to yield the pure (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1241681-62-8)[4].

Applications in Drug Discovery

The primary industrial application of this specific chiral amine is in the synthesis of E1 activating enzyme inhibitors, specifically those targeting NAE (NEDD8-activating enzyme) and UAE (Ubiquitin-activating enzyme)[1][2].

In the synthetic assembly of these Active Pharmaceutical Ingredients (APIs), the (R)-amine is typically coupled to a functionalized pyrimidine or deazapurine core via a nucleophilic aromatic substitution (


) or a Buchwald-Hartwig cross-coupling reaction[3][6]. The difluoro-indane system mimics the ribose-adenine structural motif of ATP, competitively binding to the E1 enzyme and halting the neddylation or ubiquitination cascade. This mechanism is highly sought after in oncology for inducing apoptosis in cancer cells through the toxic accumulation of cullin-RING ligase (CRL) substrates[2].

References

  • Synblock. "CAS 625471-13-8 | 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine".
  • Molaid. "(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | 945950-79-8".
  • abcr Gute Chemie. "AB473220 | CAS 1241681-62-8".
  • TCI Chemicals. "4,7-Difluoro-2,3-dihydro-1H-inden-1-one".
  • Google Patents. "WO2007092213A2 - Inhibitors of e1 activating enzyme".
  • Google Patents. "HK1231052A1 - Hydrochloride salt of ((1s,2s,4r)-4-{4-[(1s)-2,3-dihydro-1h-inden-1-ylamino]-7h-pyrrolo[2,3-d]pyrimidin-7-yl}-2-hydroxycyclopentyl)methyl sulfamate".
  • Molaid / Millennium Pharmaceuticals. "US20180079755A1 - E1 Activating Enzyme Inhibitors".
  • ResearchGate. "Identification of NAE Inhibitors Exhibiting Potent Activity in Leukemia Cells: Exploring the Structural Determinants of NAE Specificity".

Sources

Technical Guide: Asymmetric Synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine CAS Registry Number: 1211526-70-1 (Generic/Racemic), 130408-16-1 (Ketone Precursor) Molecular Formula: C9H9F2N Application: Chiral building block for kinase inhibitors (e.g., Trk, HIF-2α modulators) and CNS-active agents.

This guide outlines a high-fidelity, scalable synthesis pathway for (R)-4,7-difluoro-1-aminoindane. The selected route prioritizes enantiomeric purity (>99% ee) and operational simplicity, utilizing Ellman’s Sulfinamide auxiliary for chiral induction. This approach avoids the yield losses associated with classical resolution and the high cost of transition-metal asymmetric hydrogenation catalysts.

Retrosynthetic Analysis

The synthesis is deconstructed into two primary phases: the construction of the difluorinated indanone core and the subsequent stereoselective installation of the amine.

  • Strategic Disconnection: The C1–N bond is formed via reductive amination of the corresponding ketone.

  • Chiral Induction: The stereocenter is established using (R)-tert-butanesulfinamide as a chiral auxiliary.

  • Scaffold Synthesis: The 4,7-difluoroindan-1-one precursor is derived from 1,4-difluorobenzene via a tandem Friedel-Crafts acylation/alkylation sequence.

Retrosynthesis Target (R)-4,7-Difluoro-1-aminoindane (Target) Sulfinamide (Rs, R)-Sulfinamide Intermediate Target->Sulfinamide Deprotection (HCl) Ketone 4,7-Difluoroindan-1-one Sulfinamide->Ketone Reductive Amination ((R)-tBu-SONH2) Benzene 1,4-Difluorobenzene Ketone->Benzene Friedel-Crafts (3-Chloropropionyl chloride)

Figure 1: Retrosynthetic logic flow from target amine to commercial starting materials.

Phase 1: Synthesis of 4,7-Difluoroindan-1-one

Objective: Construct the bicyclic core with correct regiochemistry. Challenge: Ensuring cyclization occurs at the position para to the fluorine to achieve the 4,7-substitution pattern (rather than 4,6 or 5,7).

Reaction Pathway

The synthesis utilizes a "one-pot" Friedel-Crafts acylation-alkylation sequence. 1,4-Difluorobenzene is symmetric; acylation directs ortho to a fluorine. The subsequent ring closure is directed to the position ortho to the newly formed ketone and ortho to the second fluorine atom.

Experimental Protocol

Reagents: 1,4-Difluorobenzene (1.0 equiv), 3-Chloropropionyl chloride (1.1 equiv), Aluminum Chloride (AlCl3, 2.5 equiv). Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acylation:

    • Charge a flame-dried reactor with AlCl3 (2.5 equiv) and DCM under N2 atmosphere. Cool to 0°C.[1]

    • Add 3-chloropropionyl chloride (1.1 equiv) dropwise. Stir for 15 min to form the acylium complex.

    • Add 1,4-difluorobenzene (1.0 equiv) dropwise, maintaining internal temperature <5°C.

    • Allow to warm to RT and stir for 2 hours. (Monitor by TLC/GC for consumption of benzene).

  • Cyclization (Intramolecular Alkylation):

    • Heat the mixture to reflux (40°C for DCM, 80°C if using DCE) for 4-6 hours. The Lewis acid promotes the alkylation of the chloromethyl group onto the ring.

    • Note: The 4,7-substitution pattern is thermodynamically favored due to the symmetry of the starting material and steric factors.

  • Workup:

    • Cool to 0°C. Quench slowly into ice/HCl mixture (exothermic).

    • Extract with DCM (3x). Wash organics with NaHCO3 (sat.) and Brine.

    • Dry over Na2SO4 and concentrate.[2]

  • Purification:

    • Recrystallize from Hexane/EtOAc or sublimate if high purity is required.

    • Yield: Typically 75-85%.

    • QC: 1H NMR should show two aromatic doublets (or multiplet) and characteristic indanone aliphatic protons.

Phase 2: Asymmetric Amine Synthesis (Ellman Route)

Objective: Stereoselective formation of the (R)-amine. Mechanism: Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral N-sulfinyl imine.[3] Reduction with NaBH4 proceeds via a cyclic transition state (or open, depending on conditions), directed by the bulky tert-butyl group.

Step 2.1: Condensation

Reagents: 4,7-Difluoroindan-1-one (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (Ti(OEt)4, 2.0 equiv). Solvent: THF (anhydrous).

  • Dissolve ketone and (R)-tert-butanesulfinamide in THF (0.5 M).

  • Add Ti(OEt)4 dropwise at RT.

  • Heat to 60-70°C for 12-24 hours.

  • Monitor: Conversion is usually >95%.

  • Workup: Cool to RT. Add brine and EtOAc. Stir vigorously (Ti salts precipitate). Filter through Celite. Concentrate to yield the crude (R)-N-sulfinyl imine .

Step 2.2: Diastereoselective Reduction

Reagents: Sodium Borohydride (NaBH4, 4.0 equiv). Solvent: THF/MeOH (98:2) at -48°C.

Critical Stereochemical Control: For 1-indanone derivatives, the reduction of the (R)-sulfinyl imine with NaBH4 typically yields the (R)-amine (via the (Rs, R)-sulfinamide intermediate) with high diastereomeric ratio (dr > 95:5).

  • Note: If L-Selectride is used, the stereoselectivity may invert. NaBH4 is preferred for the (R)-target using the (R)-auxiliary in this scaffold.

  • Dissolve the crude imine in THF. Cool to -48°C.

  • Add NaBH4 (solid or solution) portion-wise.

  • Stir at -48°C for 4 hours, then warm to RT.

  • Quench: Add MeOH, then saturated NH4Cl.

  • Isolation: Extract with EtOAc. The product is the (Rs, R)-N-(tert-butanesulfinyl)-4,7-difluoro-1-aminoindane .

  • Purification: Flash chromatography (EtOAc/Hexane) to isolate the major diastereomer (dr usually >98:2 after column).

Step 2.3: Deprotection

Reagents: HCl (4M in Dioxane). Solvent: MeOH.

  • Dissolve the sulfinamide in MeOH.

  • Add HCl/Dioxane (4 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness.

  • Product: (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt.

  • Free Basing (Optional): Partition between DCM and 1M NaOH.

Process Visualization

SynthesisFlow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Chiral Amine Install SM1 1,4-Difluorobenzene Inter1 3-Chloro-1-(2,5-difluorophenyl) propan-1-one SM1->Inter1 Acylation (0°C) Reag1 3-Chloropropionyl Cl AlCl3, DCM Reag1->Inter1 Prod1 4,7-Difluoroindan-1-one Inter1->Prod1 Cyclization (Reflux) Imine (R)-N-Sulfinyl Imine Prod1->Imine Ti(OEt)4, THF, 60°C Aux (R)-t-Bu-Sulfinamide Aux->Imine SulfAmine (Rs, R)-Sulfinamide Imine->SulfAmine Reduction Red NaBH4, -48°C Red->SulfAmine Final (R)-4,7-Difluoro-1-aminoindane HCl Salt SulfAmine->Final HCl/MeOH

Figure 2: Step-by-step reaction workflow.

Analytical Data Summary

CompoundKey 1H NMR Signals (CDCl3, approx)19F NMR (CDCl3)
4,7-Difluoroindan-1-one δ 7.2 (m, 1H), 6.9 (m, 1H), 3.1 (t, 2H), 2.7 (t, 2H)δ -118, -125 ppm
(R)-Amine HCl δ 8.6 (br s, 3H), 7.1 (m, 2H), 4.8 (m, 1H), 3.0 (m, 1H), 2.8 (m, 1H), 2.5 (m, 1H), 2.1 (m, 1H)δ -119, -126 ppm

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine.

  • Expected Retention: (R)-isomer typically elutes second on OD-H (Confirm with racemic standard).

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Reddy, T., et al. (2011). "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate." Der Pharma Chemica, 3(4), 110-115. (Describes analogous indane resolution/synthesis). Link

  • Wehn, P. M., et al. (2018).[4] "Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors." Journal of Medicinal Chemistry, 61(21), 9691–9721. (Synthesis of complex difluoroindanes). Link

  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society, 81(1), 94–101.[5] (Foundational work on difluorobenzene derivatives). Link

Sources

Commercial availability of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (hereafter referred to as (R)-4,7-DFIA ) is a privileged chiral building block in medicinal chemistry.[1] It serves as a critical pharmacophore in the development of Hypoxia-Inducible Factor-2 alpha (HIF-2


) inhibitors, a class of therapeutics targeting renal cell carcinoma (RCC) and Von Hippel-Lindau (VHL) disease-associated tumors.

While the racemic form is widely available as a catalog reagent, the specific (R)-enantiomer often requires strategic sourcing or asymmetric synthesis to meet the high enantiomeric excess (ee >98%) demands of late-stage drug development.[1] This guide outlines the commercial landscape, synthesis protocols, and quality control metrics required to secure this compound.

Chemical Identity & Therapeutic Significance[2]

Molecule Profile
PropertySpecification
Chemical Name (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
Common Abbreviation (R)-4,7-DFIA
CAS (Racemate) 625471-13-8
CAS (Enantiomer) Note: Often indexed under salt forms (e.g., HCl: 2135344-97-5 for (S)-isomer).[1][2] Verify specific salt form with vendor.
Molecular Formula C

H

F

N
Molecular Weight 169.17 g/mol
Chirality (R)-configuration at C1 position
Key Structural Features Electron-deficient indane core; Chiral primary amine; Fluorine substitution at C4, C7
Role in Drug Discovery (HIF-2 Inhibition)

The 4,7-difluoroindane scaffold is structurally significant because the fluorine atoms modulate the metabolic stability and lipophilicity of the core, while the chiral amine provides a specific vector for hydrogen bonding within the PAS-B domain of the HIF-2


 protein.[1]
  • Mechanism: Small molecule inhibitors containing this scaffold bind to an internal cavity of the HIF-2

    
     PAS-B domain, disrupting its heterodimerization with HIF-1
    
    
    
    (ARNT).[3] This prevents the transcription of pro-tumorigenic genes like VEGF and CCND1.
  • Relevance: It is a structural analog to intermediates used in the synthesis of first-in-class inhibitors like Belzutifan (MK-6482) and PT2385 .

Synthesis & Manufacturing Routes

For research requiring >10g of material, relying on catalog stock is risky due to batch-to-batch ee% variability.[1] The most robust route for generating high-purity (R)-4,7-DFIA is Asymmetric Reductive Amination using Ellman’s Auxiliary.

Recommended Protocol: Ellman's Sulfinamide Approach

This method is preferred over enzymatic resolution for its scalability and predictable stereochemistry.

Reagents:

  • Precursor: 4,7-Difluoro-2,3-dihydro-1H-inden-1-one[1]

  • Chiral Auxiliary: (R)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide)

  • Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Reductant: Sodium borohydride (NaBH

    
    ) or L-Selectride (for higher diastereoselectivity)
    

Step-by-Step Methodology:

  • Condensation (Imine Formation):

    • Charge a reactor with 4,7-difluoroindan-1-one (1.0 equiv) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv) in anhydrous THF.

    • Add Ti(OEt)

      
       (2.0 equiv) dropwise under N
      
      
      
      atmosphere.
    • Heat to 60-70°C for 12-18 hours. Monitor via LC-MS for disappearance of ketone.

    • Checkpoint: Formation of the chiral N-sulfinyl imine intermediate.

  • Asymmetric Reduction:

    • Cool the reaction mixture to -48°C.

    • Add NaBH

      
       (4.0 equiv) slowly to minimize exotherm.
      
    • Stir at -48°C for 4 hours, then warm to room temperature.

    • Mechanism: The bulky sulfinyl group directs the hydride attack to the Si-face, establishing the (R)-stereocenter.

  • Hydrolysis (Deprotection):

    • Quench with brine and extract with EtOAc.

    • Treat the organic layer with 4M HCl in dioxane/MeOH.

    • Stir for 1 hour to cleave the sulfinyl group.

    • Precipitate the product as the hydrochloride salt ((R)-4,7-DFIA[1] · HCl) using diethyl ether.

Visualization: Synthesis Pathway

SynthesisPathway Ketone 4,7-Difluoroindan-1-one (Achiral Precursor) Imine Chiral N-Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-Ellman's Sulfinamide (Chiral Source) Auxiliary->Imine AmineSalt (R)-4,7-DFIA HCl (Final Product >98% ee) Imine->AmineSalt 1. NaBH4 (-48°C) 2. HCl/MeOH Hydrolysis

Figure 1: Stereoselective synthesis of (R)-4,7-DFIA using Ellman's auxiliary chemistry.

Commercial Availability Landscape

Sourcing this compound requires distinguishing between "Catalog Aggregators" (who list virtual stock) and "Primary Manufacturers" (who hold physical inventory).

Supplier Tiering Matrix[1]
TierVendor TypeTypical ScaleLead TimeRecommended For
Tier 1 Global CROs (e.g., WuXi AppTec, Enamine)100g - 10kg4-8 WeeksGMP campaigns; Custom synthesis of specific isomers.[1]
Tier 2 Specialty Catalogs (e.g., Fluorochem, Combi-Blocks)1g - 100g1-2 WeeksMedChem SAR studies; Non-GMP scale-up.[1]
Tier 3 Aggregators (e.g., MolPort, eMolecules)mg - gVariesQuick price comparison; finding obscure stock.[1]
Sourcing Strategy Guide

For a drug development program, do not buy the racemate hoping to resolve it yourself unless you have established chiral HPLC capabilities.[1]

  • Search Query: Use the structure search (SMILES: NC1CC2=C(C=CC(F)=C21)F) rather than CAS, as the (R)-isomer CAS is inconsistent across vendors.

  • Specification Request: Always request the Chiral Purity (ee%) COA before purchase. Acceptable grade is >97% chemical purity and >95% ee.

  • Salt Form: The Hydrochloride (HCl) salt is more stable and less hygroscopic than the free base, making it preferred for storage.[1]

Supply Decision Logic

SourcingLogic Start Need (R)-4,7-DFIA QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 100 Grams QtyCheck->LargeScale Catalog Tier 2 Vendor (Fluorochem/Combi-Blocks) SmallScale->Catalog Custom Tier 1 CRO (Enamine/WuXi) LargeScale->Custom Request Custom Synth CheckEE Verify ee% > 95%? Catalog->CheckEE Resolve Internal Chiral Resolution CheckEE->Resolve No (Racemate only) Buy Buy CheckEE->Buy Yes

Figure 2: Strategic decision tree for sourcing (R)-4,7-DFIA based on scale and purity requirements.

Quality Control & Characterization

To validate the integrity of the purchased or synthesized material, the following analytical methods are mandatory.

Chiral HPLC Method (Standard)
  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The (R)-enantiomer typically elutes distinct from the (S)-enantiomer. Note: Run a racemic standard first to establish retention times.

1H NMR Validation (400 MHz, DMSO-d6)

Confirm the structure by observing the characteristic splitting of the indane ring protons and the fluorine coupling.[1]

  • 
     8.5 ppm:  Broad singlet (NH
    
    
    
    if HCl salt).
  • 
     7.0-7.4 ppm:  Multiplets (Aromatic protons, split by F).[1]
    
  • 
     4.6 ppm:  Triplet/Multiplet (Chiral CH-N proton).
    
  • 
     2.0-3.2 ppm:  Multiplets (Indane methylene protons).
    

References

  • Sigma-Aldrich. Product Detail: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (Racemate).[1] Available at:

  • Fluorochem. Product Specification: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.[1][4][5] Available at: [1]

  • National Institutes of Health (NIH).Belzutifan (HIF-2

    
     Inhibitor) Approval and Mechanism. PubMed Central. Available at: 
    
  • Xu, R. et al.Discovery of HIF-2

    
     Inhibitors for Renal Cell Carcinoma.[1] Journal of Medicinal Chemistry.[3] (Contextual reference for indane scaffold utility in HIF-2
    
    
    
    ).
  • Ellman, J. A. et al. Synthesis of Chiral Amines using tert-Butanesulfinamide.[1] Accounts of Chemical Research. (Foundational reference for the described synthesis protocol).

Sources

Comprehensive ¹H NMR Analysis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Structural Elucidation and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Executive Summary & Structural Context

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (often referred to as 4,7-difluoro-1-aminoindane) is a highly functionalized chiral building block frequently utilized in the synthesis of complex therapeutics, including E1 activating enzyme inhibitors and indanesulfamide derivatives[1].

From an analytical perspective, the ¹H NMR spectrum of this molecule is a masterclass in advanced spectral interpretation. The rigid bicyclic indane scaffold, combined with the stereocenter at the C1 position, fundamentally alters the magnetic environment of the entire molecule, creating pronounced diastereotopicity. Furthermore, the presence of fluorine atoms at the C4 and C7 positions introduces significant electronegative deshielding and complex heteronuclear spin-spin coupling networks. Understanding the causality behind these spectral features is critical for researchers validating the structural integrity and enantiomeric purity of their synthesized intermediates.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity spectral data, the NMR acquisition must be carefully controlled. The following step-by-step protocol establishes a self-validating system where the choice of solvent and acquisition parameters directly correlates with the resolution of complex multiplets.

Step-by-Step Protocol:
  • Sample Preparation: Weigh 10–15 mg of high-purity (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

    • Causality: CDCl₃ is strictly selected over protic solvents (like CD₃OD or D₂O) to prevent rapid deuterium exchange at the -NH₂ group. This preserves the amine proton signal, allowing for direct observation and integration.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube.

    • Causality: This removes paramagnetic particulates and undissolved solids that cause localized magnetic field inhomogeneities, ensuring sharp, well-resolved peaks.

  • Acquisition Parameters: Acquire the spectrum on a 400 MHz or 600 MHz NMR spectrometer using a standard single-pulse sequence (e.g., Bruker's zg30). Set the relaxation delay (D1) to at least 2.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (

      
      ) of all protons, guaranteeing that the integration values accurately reflect the quantitative proton ratios.
      
  • Processing: Apply a mild exponential line broadening function (0.3 Hz) prior to Fourier Transformation (FT). Perform rigorous manual phase and baseline correction to ensure accurate integration of the broad multiplets.

Workflow A Sample Prep (10-15 mg in CDCl3) B Shimming & Tuning (Optimize Homogeneity) A->B C Acquisition (600 MHz, zg30) B->C D Processing (FT, Phase, Baseline) C->D

Caption: NMR Sample Preparation and Acquisition Workflow.

Mechanistic Spectral Analysis

The Aliphatic Region (C1-C3): Induced Diastereotopicity

The aliphatic region of the indane ring (C1, C2, C3) presents a classic case of diastereotopicity. The chiral center at C1 (R-configuration) breaks the planar symmetry of the cyclopentene ring. Consequently, the two protons on C2 (H2a and H2b) and the two protons on C3 (H3a and H3b) are locked in distinct spatial orientations relative to the amine group (pseudo-axial vs. pseudo-equatorial)[2].

  • C1-H (~4.50 ppm): This benzylic proton is heavily deshielded by the adjacent electronegative -NH₂ group and the anisotropic effect of the aromatic ring. It appears as a doublet of doublets (dd) or a pseudo-triplet due to vicinal coupling (³J) with the diastereotopic H2a and H2b protons.

  • C2-H₂ (~1.75 ppm & ~2.45 ppm): These protons are magnetically non-equivalent. They couple with each other (geminal coupling, ²J ≈ 12.5 Hz), with C1-H (³J), and with C3-H₂ (³J), resulting in two distinct, widely separated complex multiplets.

  • C3-H₂ (~2.80 ppm & ~3.10 ppm): Similarly, these benzylic protons are diastereotopic. They are deshielded relative to C2 due to their direct attachment to the aromatic ring and appear as complex multiplets governed by geminal and vicinal couplings.

The Amine Protons (-NH₂)
  • -NH₂ (~1.60 ppm): The primary amine protons typically appear as a broad singlet. The line broadening is caused by two factors: the quadrupolar relaxation of the adjacent ¹⁴N nucleus (spin I=1) and intermediate-rate intermolecular chemical exchange.

The Aromatic Region (C5-C6): ¹⁹F-¹H Spin-Spin Coupling

The aromatic region is defined by the presence of the two fluorine atoms at C4 and C7. Fluorine-19 is an NMR-active nucleus (spin I=1/2, 100% natural abundance) that exhibits strong scalar coupling with nearby protons[3].

  • C5-H and C6-H (~6.80 - 6.95 ppm): Because the molecule lacks a plane of symmetry, H5 and H6 are chemically non-equivalent, forming an AB spin system. Furthermore, each proton is split by the adjacent fluorine atoms. H5 experiences a large ortho-coupling (³J_HF ≈ 8–10 Hz) from F4 and a smaller meta-coupling (⁴J_HF ≈ 4–6 Hz) from F7. H6 experiences the inverse. This results in complex, overlapping multiplets (often appearing as pseudo-triplets or ddd) rather than simple doublets.

CouplingNetwork H1 H1 H2a H2a H1->H2a ³J H2b H2b H1->H2b ³J H2a->H2b ²J H3a H3a H2a->H3a ³J H3b H3b H2a->H3b ³J H2b->H3a ³J H2b->H3b ³J H3a->H3b ²J F4 F4 H5 H5 F4->H5 ³J (ortho) H6 H6 F4->H6 ⁴J (meta) F7 F7 F7->H5 ⁴J (meta) F7->H6 ³J (ortho) H5->H6 ³J

Caption: Spin-Spin Coupling Network of Aliphatic and Aromatic Protons.

Quantitative Data Presentation

The following table summarizes the predictive and empirically supported ¹H NMR assignments for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in CDCl₃ at 298 K.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz) & Structural Notes
6.80 - 6.95 m (complex)2HC5-H, C6-HAB system, ³J_HF ≈ 9 Hz, ⁴J_HF ≈ 5 Hz, ³J_HH ≈ 8 Hz.
4.45 - 4.55 dd / pseudo-t1HC1-H³J_HH ≈ 7.5 Hz. Deshielded by -NH₂ and aromatic ring.
3.05 - 3.15 m1HC3-H (pseudo-eq)²J_HH ≈ 16 Hz, complex ³J_HH. Diastereotopic benzylic proton.
2.75 - 2.85 m1HC3-H (pseudo-ax)²J_HH ≈ 16 Hz, complex ³J_HH. Diastereotopic benzylic proton.
2.40 - 2.50 m1HC2-H (pseudo-eq)²J_HH ≈ 12.5 Hz, complex ³J_HH.
1.70 - 1.80 m1HC2-H (pseudo-ax)²J_HH ≈ 12.5 Hz, complex ³J_HH.
1.50 - 1.70 br s2H-NH₂Broad due to ¹⁴N quadrupolar relaxation; exchanges with D₂O.

Conclusion

The ¹H NMR spectrum of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is highly intricate, demanding a deep understanding of diastereotopicity induced by chiral centers and heteronuclear spin-spin coupling introduced by fluorine substitutions. By strictly adhering to the outlined experimental protocols, researchers can obtain high-resolution spectra that serve as a definitive, self-validating proof of molecular structure, ensuring the integrity of downstream drug development workflows.

References

  • Title: US9018260B2 - Indanesulfamide derivatives Source: Google Patents URL
  • Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)
  • Title: 7-Methoxy-2,3-dihydro-1H-inden-1-amine (Structural Analysis & Diastereotopicity)

Sources

13C NMR Characterization of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine: Mechanistic Insights and Spectral Assignments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a highly specialized chiral fluorinated indanamine. Compounds sharing this core scaffold—most notably the monoamine oxidase type B (MAO-B) inhibitor rasagiline—are of intense interest in neuropharmacology for the treatment of Parkinson's disease and other neurodegenerative disorders[1]. The strategic incorporation of fluorine atoms at the C4 and C7 positions of the indane ring profoundly alters the molecule's lipophilicity, metabolic stability, and electron density.

For drug development professionals and synthetic chemists, confirming the structural integrity and regiochemistry of this scaffold is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical tool for this purpose. Because fluorine-19 (19F) is a spin-½ nucleus with 100% natural abundance, it couples extensively with the carbon skeleton. This whitepaper provides an in-depth, predictive technical guide to the 13C NMR data for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, detailing the causality behind C-F spin-spin coupling and establishing a self-validating protocol for spectral assignment.

Mechanistic Grounding: The Causality of C-F Spin-Spin Coupling

In 13C NMR, the presence of fluorine radically transforms the spectral landscape. Unlike standard aliphatic or aromatic carbons that appear as sharp singlets under proton decoupling (13C{1H}), fluorinated systems exhibit complex multiplets driven by scalar spin-spin coupling (


-coupling)[2].

The transmission of this coupling information occurs primarily through the Fermi contact mechanism , which is highly dependent on the


-orbital character of the bonds connecting the coupled nuclei.
  • Ipso Carbons (¹

    
    ):  The carbons directly bonded to fluorine (C4 and C7) experience massive ¹
    
    
    
    couplings, typically in the range of 240–255 Hz[3]. This is due to the direct overlap of the carbon and fluorine orbitals.
  • Ortho Carbons (²

    
    ):  Carbons adjacent to the C-F bond (C3a, C5, C6, C7a) experience ²
    
    
    
    couplings of 15–25 Hz, transmitted through the
    
    
    -framework of the aromatic ring[3].
  • Meta Carbons (³

    
    ):  Carbons three bonds away experience ³
    
    
    
    couplings of 5–10 Hz. In this molecule, this includes both aromatic carbons and the aliphatic carbons of the cyclopentylamine ring (C1 and C3)[4].

Understanding these quantum mechanical interactions is not merely academic; it is the causal foundation that allows researchers to unambiguously map the regiochemistry of the difluoro-substitution pattern.

G F_Atoms Fluorine Atoms (F4, F7) One_J ¹J_CF (240-250 Hz) C4, C7 (Ipso) F_Atoms->One_J Two_J ²J_CF (15-25 Hz) C3a, C5, C6, C7a (Ortho) F_Atoms->Two_J Three_J ³J_CF (2-10 Hz) C1, C3 (Meta/Aliphatic) F_Atoms->Three_J

Figure 1: C-F spin-spin coupling network mapping the transmission of J-coupling through the indane core.

Self-Validating Experimental Protocol for 13C NMR Acquisition

To ensure absolute scientific integrity, the NMR acquisition must be designed as a self-validating system. Relying solely on a standard 13C{1H} spectrum can lead to misassignments due to overlapping multiplets. The following step-by-step methodology guarantees authoritative structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 25–30 mg of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected over polar solvents like DMSO-d₆ to minimize hydrogen-bonding interactions with the primary amine, which can cause chemical shift drift and line broadening.

  • Standard 1D 13C{1H} Acquisition:

    • Acquire a proton-decoupled 13C spectrum at 298 K (e.g., 100 MHz or 125 MHz for 13C).

    • Causality: Proton decoupling collapses all C-H splittings. Any remaining multiplets (doublets, doublet of doublets) are strictly the result of C-F scalar coupling, instantly identifying the proximity of each carbon to the F4 and F7 atoms.

  • 1D 13C{1H, 19F} Triple Resonance Acquisition (The Control):

    • Acquire a second 13C spectrum with simultaneous continuous-wave decoupling of both ¹H and ¹⁹F nuclei.

    • Causality: This is the self-validating step. By decoupling the fluorine atoms, all complex multiplets must collapse into nine distinct, sharp singlets. If a multiplet persists, it indicates a structural impurity or a dynamic conformational exchange, not a C-F coupling[5].

  • 2D 19F-13C HMBC (Heteronuclear Multiple Bond Correlation):

    • Execute a 2D experiment optimized for long-range

      
       couplings (set delay for ~10 Hz).
      
    • Causality: This directly correlates the distinct ¹⁹F resonances of F4 and F7 to the carbon skeleton, allowing for the unambiguous differentiation between the C4/C5/C3a cluster and the C7/C6/C7a cluster[5].

G Prep Sample Preparation (CDCl3, 298K) C13 1D 13C{1H} NMR (Observe C-F Splitting) Prep->C13 C13F 1D 13C{1H, 19F} NMR (Decouple Fluorine) C13->C13F Identify J-couplings TwoD 2D 19F-13C HMBC (Correlate Shifts) C13F->TwoD Collapse to singlets Assign Spectral Assignment & Validation TwoD->Assign Finalize structure

Figure 2: Self-validating NMR acquisition workflow for fluorinated indanamines.

Comprehensive 13C NMR Data & Spectral Assignments

Based on empirical data from related fluorinated indanes[3] and the unsubstituted indanamine core of rasagiline[1], the following table presents the highly accurate, predicted 13C NMR parameters for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

Because the molecule lacks a plane of symmetry (due to the chiral amine at C1), the two fluorine atoms (F4 and F7) are chemically and magnetically non-equivalent. Consequently, every carbon in the aromatic ring will appear as a doublet of doublets (dd) in the 13C{1H} spectrum, reflecting a primary coupling to the nearest fluorine and a secondary, longer-range coupling to the distal fluorine.

Table 1: 13C NMR Chemical Shifts and C-F Coupling Constants (100 MHz, CDCl₃)
Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (

, Hz)
Assignment Logic & Causality
C1 (CH-NH₂) 55.2d³

≈ 3.5
Aliphatic amine base; deshielded by nitrogen. Exhibits long-range coupling to F7 through the C1-C7a-C7 pathway.
C2 (CH₂) 35.5s-Aliphatic methylene. Too distant from F4/F7 to exhibit resolvable scalar coupling.
C3 (CH₂) 29.1d³

≈ 3.0
Aliphatic methylene. Exhibits long-range coupling to F4 through the C3-C3a-C4 pathway.
C3a (C) 129.5dd²

≈ 18.0, ⁵

≈ 1.5
Bridgehead carbon. Strong ortho-coupling to F4; weak para-coupling to F7.
C4 (C-F) 155.8dd¹

≈ 244.0, ⁴

≈ 3.0
Ipso fluorinated carbon. Massive ¹

coupling dominates the resonance[3].
C5 (CH) 114.2dd²

≈ 21.0, ³

≈ 8.0
Aromatic CH. Shielded by the ortho-fluorine (F4). Exhibits strong ²

and moderate ³

coupling.
C6 (CH) 113.8dd²

≈ 21.0, ³

≈ 8.0
Aromatic CH. Shielded by the ortho-fluorine (F7).
C7 (C-F) 157.2dd¹

≈ 246.0, ⁴

≈ 3.0
Ipso fluorinated carbon. Slightly more deshielded than C4 due to the inductive pull of the adjacent C1-amine.
C7a (C) 134.1dd²

≈ 17.0, ⁵

≈ 1.5
Bridgehead carbon. Strong ortho-coupling to F7.

Note: Chemical shifts are referenced to the central peak of CDCl₃ at 77.16 ppm. Multiplicities are reported for the 13C{1H} spectrum.

Conclusion

The 13C NMR characterization of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine requires a rigorous understanding of heteronuclear spin-spin coupling. By leveraging the predictable nature of ¹


, ²

, and ³

C-F coupling constants, researchers can definitively map the electron density and regiochemistry of the indane core. Implementing the self-validating triple-resonance protocol (13C{1H, 19F}) ensures that all spectral assignments are trustworthy, providing a robust analytical foundation for downstream drug development and synthetic optimization.

References

  • Sloop, J. C., Boyle, P. D., Fountain, A. W., et al. "Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features." Applied Sciences, 2012. 3[3]

  • "Synthesis of a Parkinson's Disease Treatment Drug, the R,R‑Tartrate Salt of R-Rasagiline." Journal of Chemical Education, 2016.1[1]

  • "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds." RSC Advances, 2022. 5[5]

  • "Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters: CH4-nFn Series of Molecules as the Example." International Journal of Molecular Sciences, 2023. 2[2]

  • "An Overview of Fluorine NMR." ResearchGate, Accessed 2026. 4[4]

Sources

The Fluorine Effect: Strategic Implementation in Medicinal Chemistry

[1][2]

Core Directive: The "Magic Methyl" of the 21st Century

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for molecular editing. Approximately 20-25% of all drugs and over 50% of newly approved small molecules contain at least one fluorine atom. As a Senior Application Scientist, I approach fluorination not as a random screening tactic, but as a rational design strategy to correct specific molecular liabilities—metabolic instability, poor membrane permeability, or suboptimal potency.

This guide moves beyond basic textbook definitions to provide a field-tested framework for deploying fluorine in lead optimization.

The Physicochemical Toolkit: Why Fluorine?

The efficacy of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling) yet mimics the steric profile of hydrogen.[1][2] This allows for "stealth" substitution where the electronic environment changes drastically while the steric footprint remains largely conserved.

Data Summary: The Atomic Decision Matrix

The following table summarizes the quantitative basis for replacing Hydrogen (H) or Hydroxyl (OH) groups with Fluorine (F).

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52F is a bioisostere of H and OH; minimal steric clash upon substitution.
Electronegativity (Pauling) 2.203.983.44F induces strong dipoles, altering pKa and lipophilicity (

).
C-X Bond Length (Å) 1.091.351.43Short, strong bond; highly resistant to cleavage.
C-X Bond Energy (kcal/mol) ~98~116~85The Metabolic Armor: C-F is thermodynamically stable against CYP450 oxidation.

Strategic Applications & Mechanistic Causality

A. Metabolic Blocking (The "Teflon" Effect)

The Problem: Lead compounds often suffer from rapid clearance due to Cytochrome P450 (CYP) mediated oxidation, typically at electron-rich aliphatic sites or benzylic positions. The Fluorine Solution: The C-F bond is stronger than the C-H bond (~116 kcal/mol vs ~98 kcal/mol). Replacing a labile C-H with C-F renders the site inert to the radical abstraction mechanism employed by CYP enzymes.

  • Expert Insight: Do not just fluorinate randomly. Perform a "Fluorine Scan" on the metabolic soft spots identified by metabolite identification (MetID) studies.

B. Conformational Control (The Gauche Effect)

The Problem: Flexible alkyl chains often adopt low-energy conformations that do not match the bioactive binding pose, resulting in a high entropic penalty upon binding. The Fluorine Solution: Unlike heavier halogens, fluorine exhibits the Gauche effect. In a 1,2-difluoroethane system (or F-C-C-X), the molecule prefers a gauche (60°) conformation over the sterically less hindered anti (180°) conformation.

  • Mechanism: This is driven by hyperconjugation (

    
    ) and electrostatic alignment.
    
  • Application: Use this to "lock" a linear chain into a bent conformation that mimics the receptor-bound state, improving affinity (

    
    ) by reducing the entropic cost.
    
C. pKa Modulation (Bioavailability)

The Problem: Basic amines often have high pKa values (>9.0), leading to poor membrane permeability (low fraction non-ionized) or hERG channel toxicity. The Fluorine Solution: Placing a fluorine atom


Visualization: Logic & Mechanism

Diagram 1: The Strategic Fluorine Scan Workflow

This diagram outlines the decision logic for introducing fluorine during Lead Optimization.

FluorineScanLeadLead Compound(High Potency / Poor Stability)MetIDIn Vitro MetID(Microsomal Incubation)Lead->MetIDDecisionIdentify MetabolicSoft SpotMetID->DecisionPath_AAromatic Oxidation(Para-position)Decision->Path_A Phenolic Metabolite Path_BBenzylic/AliphaticC-H AbstractionDecision->Path_B Hydroxylated Alkyl Synth_ADesign: Aryl-F(Block Arene Oxide)Path_A->Synth_ASynth_BDesign: Replace C-H with C-F(Block Radical Attack)Path_B->Synth_BTestMicrosomal Stability Assay(Cl_int measurement)Synth_A->TestSynth_B->TestOutcomeOptimized Candidate(Lower Clearance)Test->Outcome T1/2 Increased

Caption: Workflow for identifying metabolic liabilities and mitigating them via targeted fluorination.

Diagram 2: The Metabolic Armor Mechanism (CYP450)

Visualizing why the C-F bond resists the heme-iron center of CYP450.

MetabolicArmorCYPCYP450(Fe=O) RadicalTarget_HDrug-C-H(Bond: 98 kcal/mol)CYP->Target_H Attack Target_FDrug-C-F(Bond: 116 kcal/mol)CYP->Target_F Attack TransitionH-AbstractionTransition StateTarget_H->Transition Low Barrier BlockedReactionBlockedTarget_F->Blocked High Barrier(Thermodynamically Unfavorable) MetaboliteMetabolite(Drug-OH)Transition->Metabolite

Caption: Comparison of CYP450 oxidative attack on C-H vs C-F bonds. The high bond energy of C-F prevents abstraction.

Experimental Protocols

Protocol A: Microsomal Stability Assay (The Validation)

To verify if fluorination has successfully blocked metabolism, this assay is the industry standard. It measures Intrinsic Clearance (

3

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add 1 µL of Test Compound (from 1 mM DMSO stock) to 990 µL of microsomal mix. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction. ( Critical Control: Run a parallel sample without NADPH to rule out chemical instability).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. This precipitates proteins and halts metabolism.[4]

  • Processing: Centrifuge at 4,000 rpm for 20 mins to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .
Protocol B: Late-Stage Fluorination (The Synthesis)

Introducing fluorine late in the synthesis (Late-Stage Functionalization, LSF) is preferred to avoid carrying the atom through multiple steps. We use Selectfluor for electrophilic fluorination of activated C-H bonds.[5]

Reagents:

  • Substrate (e.g., compound with benzylic H).[1][6]

  • Selectfluor (F-TEDA-BF4).[7]

  • Catalyst: AgNO3 (for decarboxylative fluorination) or Photocatalyst (e.g., Xanthone) for C-H abstraction.

  • Solvent: Acetonitrile/Water (1:1).

Workflow (Radical Decarboxylative Fluorination):

  • Setup: In a borosilicate vial, dissolve Carboxylic Acid substrate (1.0 equiv) in Acetone/Water (1:1).

  • Reagent Addition: Add Selectfluor (2.0 equiv) and AgNO3 (0.2 equiv).

  • Reaction: Stir at 50°C for 12 hours under

    
     atmosphere.
    
    • Mechanism:[8][9] Ag(I) oxidizes the carboxylate to a radical, which decarboxylates to form an alkyl radical. This radical abstracts F from Selectfluor.

  • Workup: Dilute with Ethyl Acetate, wash with brine.

  • Purification: Silica gel chromatography.

    • Note: Fluorinated products often run faster on silica (higher

      
      ) due to lower polarizability compared to the acid precursor.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • DiRocco, D. A., et al. (2014). Late-stage fluorination: Merck's approach to Sitagliptin (Januvia) analogs. Science, 343(6172). (Contextual citation for case study). Link

Technical Guide: Rasagiline and its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacology, Radiosynthesis, and Metabolic Stability

Part 1: Executive Summary

Rasagiline (N-propargyl-1(R)-aminoindan) is a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson’s disease (PD).[1][2][3] Its propargylamine moiety covalently binds to the FAD cofactor within the enzyme active site, preventing the oxidative deamination of dopamine.

The development of fluorinated analogs of Rasagiline has primarily been driven by two objectives:

  • Positron Emission Tomography (PET) Imaging: Developing [18F]-labeled radiotracers to visualize MAO-B distribution and quantify neuroinflammation (astrogliosis) in vivo.[4][5][6]

  • Metabolic Modulation: Introducing fluorine (and deuterium) to alter the metabolic clearance profile, specifically targeting the CYP1A2-mediated N-dealkylation pathway.

This guide details the chemical pharmacology of Rasagiline, the synthesis of its key fluorinated analog 2-fluororasagiline , and the impact of these modifications on binding affinity and metabolic stability.

Part 2: Molecular Pharmacology & Mechanism
2.1 The Propargylamine "Warhead"

Rasagiline functions as a suicide substrate.[7] The mechanism requires the abstraction of a proton from the


-carbon of the propargyl group, leading to the formation of a reactive intermediate that forms a covalent N5-flavin adduct with the enzyme's FAD cofactor.

Key Structural Determinants:

  • Selectivity: The distance between the aromatic indan ring and the propargyl group (maintained by the chiral aminoindan scaffold) dictates MAO-B over MAO-A selectivity.[1]

  • Stereochemistry: The (R)-enantiomer is significantly more potent than the (S)-enantiomer.

2.2 Mechanism of Action Diagram

The following diagram illustrates the irreversible inhibition pathway.

MAOB_Inhibition Rasagiline Rasagiline (Substrate) ES_Complex Michaelis Complex [E·S] Rasagiline->ES_Complex Binding (Kd) MAOB_Ox MAO-B (Oxidized) FAD Cofactor MAOB_Ox->ES_Complex Radical Propargyl Radical Intermediate ES_Complex->Radical H-Abstraction (Rate Limiting) Adduct Covalent Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond to FAD N(5)

Caption: Kinetic mechanism of Rasagiline-induced MAO-B inactivation via FAD adduct formation.

Part 3: Fluorinated Analogs – Design & Synthesis

The most prominent fluorinated analog is 2-fluororasagiline , often synthesized as the [18F] radiotracer for PET imaging.

3.1 Structure-Activity Relationship (SAR)

Substitution at the C2 position of the indan ring with fluorine maintains MAO-B affinity while enabling radiolabeling.

CompoundStructure NoteIC50 (MAO-B)IC50 (MAO-A)Selectivity Ratio
Rasagiline Parent (R-isomer)4–10 nM>1000 nM>100
2-Fluororasagiline (1S,2S)-2-fluoro27 nM2300 nM~85
[18F]Fluororasagiline-D2 Deuterated propargyl~27 nM>2000 nM~85

Note: The introduction of fluorine at C2 results in a slight reduction in potency (27 nM vs ~5 nM) but retains high selectivity.

3.2 Radiosynthesis of [18F]Fluororasagiline

The synthesis utilizes a cyclic sulphamidate precursor . This strategy is superior to standard leaving groups (tosylates/mesylates) for secondary amines because it allows for a ring-opening nucleophilic fluorination that simultaneously installs the fluorine and reveals the amine (after hydrolysis).

Protocol Overview:

  • Precursor: (3aS,8aR)-3-(prop-2-yn-1-yl)-3,3a,8,8a-tetrahydroindeno[1,2-d][1,2,3]oxathiazole 2,2-dioxide.[8]

  • Radiofluorination: Nucleophilic attack by [18F]F- / K2.2.2 complex.

  • Hydrolysis: Acidic hydrolysis of the sulfamate intermediate.

Radiosynthesis Precursor Cyclic Sulphamidate Precursor Intermediate Sulfamate Intermediate Precursor->Intermediate SN2 Nucleophilic Substitution F18 [18F]KF / K2.2.2 (Cryptand Complex) F18->Intermediate Hydrolysis H2SO4 Hydrolysis (100°C, 10 min) Intermediate->Hydrolysis Product [18F]Fluororasagiline (Final Tracer) Hydrolysis->Product Purification (HPLC)

Caption: Radiosynthesis workflow for [18F]Fluororasagiline via sulphamidate ring opening.

Part 4: Metabolic Stability & Deuteration

A critical limitation of [18F]Fluororasagiline is defluorination and metabolic instability, leading to bone uptake of free [18F]fluoride or non-specific brain signal.

The Deuterium Effect: To mitigate this, [18F]Fluororasagiline-D2 was developed.[3] Deuterium is substituted at the propargyl methylene position (


-carbon).
  • Rationale: The primary metabolic pathway is CYP1A2-mediated N-dealkylation.[9] The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), slowing down the rate-limiting step of metabolic cleavage.

  • Result: The deuterated analog shows significantly improved stability in plasma and a "cleaner" PET signal with faster washout from non-target regions compared to the non-deuterated fluorinated analog.[4]

Part 5: Experimental Protocols
5.1 MAO-B Inhibition Assay (In Vitro)

This protocol validates the potency of synthesized fluorinated analogs against the parent compound.

Reagents:

  • Recombinant Human MAO-B (5 mg/mL).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Procedure:

  • Preparation: Dilute test compounds (Rasagiline, Fluororasagiline) in DMSO to varying concentrations (0.1 nM – 10

    
    M).
    
  • Incubation: Mix 10

    
    L of inhibitor solution with 190 
    
    
    
    L of enzyme solution (diluted to optimal activity). Incubate at 37°C for 20 minutes to allow irreversible adduct formation.
  • Reaction: Add Kynuramine substrate (final concentration 50

    
    M). Incubate for 30 minutes at 37°C.
    
  • Termination: Stop reaction with 2N NaOH.

  • Measurement: Measure fluorescence of 4-hydroxyquinoline (Excitation: 310 nm, Emission: 400 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

5.2 Radiosynthesis of [18F]Fluororasagiline

Step-by-Step Workflow:

  • Drying: Azeotropically dry [18F]fluoride with Kryptofix 2.2.2 and potassium carbonate in acetonitrile at 95°C under argon flow.

  • Labeling: Add precursor (2.0 mg) dissolved in anhydrous acetonitrile (0.5 mL). Heat to 110°C for 10 minutes.

  • Hydrolysis: Add 1M H2SO4 (0.5 mL). Heat at 100°C for 10 minutes to remove the sulfamate group.

  • Neutralization: Cool and neutralize with 2M NaOH and buffer.

  • Purification: Inject onto semi-preparative HPLC (C18 column, Ethanol/Buffer mobile phase). Collect the product peak (retention time ~15-20 min).

  • Formulation: Trapping on C18 cartridge, wash with water, elute with ethanol, and dilute with saline for injection.

References
  • Mechanism of Action: Youdim, M. B., et al. (2005). "The essentiality of the propargyl moiety for the neuroprotective mechanism of rasagiline."[1] Expert Review of Neurotherapeutics. Link

  • Synthesis of [18F] Analog: Nag, S., et al. (2012).[4][8] "Synthesis and evaluation of [18F]fluororasagiline, a novel positron emission tomography (PET) radioligand for monoamine oxidase B (MAO-B)." Bioorganic & Medicinal Chemistry. Link

  • Deuterated Analogs: Nag, S., et al. (2013).[3] "Development of a novel fluorine-18 labeled deuterated fluororasagiline ([(18)F]fluororasagiline-D2) radioligand for PET studies of monoamino oxidase B (MAO-B)." Bioorganic & Medicinal Chemistry. Link

  • Metabolism (CYP1A2): Chen, J. J., & Ly, A. V. (2006).[2][10] "Rasagiline: a second-generation monoamine oxidase type-B inhibitor for the treatment of Parkinson's disease."[2][7][11] American Journal of Health-System Pharmacy. Link

  • Reversible vs Irreversible Binding: Edmondson, D. E., et al. (2009). "Structure and mechanism of monoamine oxidase." Current Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Chiral Resolution of 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Pharmaceutical Development Scientists Compound: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 625471-13-8) Target Enantiomers: (1S)-amine (CAS: 945950-79-8) and (1R)-amine (CAS: 1241681-62-8)

Introduction & Rationale

The indane scaffold is a privileged structure in medicinal chemistry. Specifically, 4,7-difluoro-2,3-dihydro-1H-inden-1-amine serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including E1 activating enzyme inhibitors for oncology and novel indanesulfamide derivatives for antiepileptic applications [1, 2].

The introduction of fluorine atoms at the 4- and 7-positions profoundly influences the molecule's physicochemical properties. Fluorination lowers the pKa of the primary amine, increases lipophilicity, and blocks metabolic oxidation sites. However, the biological activity of these APIs is highly enantiospecific. For instance, the (1S)-enantiomer is frequently the active pharmacophore in E1 inhibitors, necessitating robust, scalable, and highly enantioselective resolution strategies.

This application note details two field-proven methodologies for the chiral resolution of racemic 4,7-difluoro-1-aminoindane: Thermodynamic Diastereomeric Salt Resolution and Continuous Flow Chemoenzymatic Kinetic Resolution .

Mechanistic Insights (E-E-A-T)

As a process scientist, selecting a resolution method requires balancing theoretical yield, scalability, and thermodynamic constraints.

Strategy A: Thermodynamic Resolution via Diastereomeric Salt Formation

Classical resolution relies on reacting the racemic amine with a chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) to form a pair of diastereomeric salts. Because diastereomers possess different solubilities, one selectively crystallizes.

  • The "Solid Solution" Challenge: Aminoindane derivatives are notorious for forming solid solutions—where both diastereomers co-crystallize into a single non-stoichiometric crystal lattice, severely capping the maximum enantiomeric excess (ee) achievable by simple cooling [3].

  • The Causality of the Solution: To overcome this, the protocol below utilizes a combination of strictly controlled fractional crystallization followed by enantioselective dissolution (slurrying the enriched solid in a solvent where the eutectic composition favors the dissolution of the minor impurity) [3].

Strategy B: Chemoenzymatic Kinetic Resolution in Continuous Flow

Biocatalysis offers exquisite stereocontrol. Candida antarctica lipase B (CALB) is highly stereoselective for the (1R)-enantiomer of 1-aminoindanes.

  • The Mechanism: When the racemic amine is exposed to CALB and an acyl donor (e.g., ethyl 2-methoxyacetate), the enzyme selectively acylates the (1R)-amine to form the (1R)-amide, leaving the (1S)-amine completely unreacted [4].

  • Why Continuous Flow? Traditional batch enzymatic resolutions suffer from long reaction times and product inhibition. Immobilizing CALB (Novozym-425) in a packed-bed flow reactor drastically increases the space-time yield and prevents the accumulation of inhibitory byproducts, allowing for rapid, scalable access to the (1S)-amine [4].

Experimental Protocols

Protocol 1: Classical Diastereomeric Salt Resolution

Optimal for batch scale-up when specialized flow equipment is unavailable.

Reagents:

  • Racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq)

  • Methanol (HPLC grade)

  • 1M NaOH (aq) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 100 mmol of the racemic amine and 100 mmol of L-DTTA in 150 mL of Methanol in a jacketed reactor. Heat the mixture to 65°C under continuous stirring until a clear solution is obtained.

  • Controlled Crystallization: Cool the reactor at a linear rate of 0.1°C/min to 20°C. Seed crystals of the pure (1S)-amine·L-DTTA salt (if available) can be added at 45°C to bypass the metastable zone and prevent solid solution formation.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with 20 mL of ice-cold Methanol.

  • Enantioselective Dissolution (Crucial Step): Suspend the enriched filter cake in 50 mL of a Methanol/Water (80:20 v/v) mixture. Stir at 25°C for 2 hours. This selectively dissolves the minor (1R)-diastereomer trapped in the lattice. Filter again.

  • Freebasing: Suspend the highly enriched salt in 100 mL of DCM. Add 1M NaOH dropwise until the aqueous layer reaches pH 11. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free (1S)-amine (>98% ee).

Protocol 2: Continuous Flow Chemoenzymatic Kinetic Resolution

Optimal for high-throughput, atom-efficient generation of the (1S)-amine.

Reagents:

  • Racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine (Feed concentration: 100 mM)

  • Ethyl 2-methoxyacetate (Acyl donor, 1.5 eq)

  • Immobilized CALB (Novozym-425)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Reactor Setup: Pack a stainless-steel flow column (e.g., 6.6 mm inner diameter x 100 mm length) with 1.5 g of Novozym-425. Connect to an HPLC pump and place the column inside a column oven set to 40°C.

  • Feed Preparation: Prepare a homogeneous solution of the racemic amine (100 mM) and ethyl 2-methoxyacetate (150 mM) in anhydrous toluene.

  • Flow Execution: Pump the feed solution through the packed bed reactor at a flow rate of 0.5 mL/min (residence time approx. 3-4 minutes). Maintain a system backpressure of 5 bar.

  • Collection & Extraction: Collect the reactor effluent. The mixture now contains unreacted (1S)-amine and the acylated (1R)-amide.

  • Separation: Transfer the effluent to a separatory funnel. Add 1M HCl (aq) to protonate the (1S)-amine, driving it into the aqueous phase, while the neutral (1R)-amide remains in the toluene phase.

  • Recovery: Basify the aqueous phase with 2M NaOH to pH 12 and extract with DCM. Evaporate the DCM to isolate the pure (1S)-4,7-difluoro-1-aminoindane (>99% ee).

Data Presentation

Table 1: Comparison of Resolution Strategies for 4,7-Difluoro-1-aminoindane

ParameterDiastereomeric Salt ResolutionFlow Chemoenzymatic Resolution
Resolving Agent Di-p-toluoyl-L-tartaric acidCALB (Novozym-425)
Target Isolated (1S)-amine(1S)-amine (unreacted)
Max Theoretical Yield 50%50% (100% if coupled with DKR)
Typical Enantiomeric Excess (ee) 92 - 98% (requires reslurrying)>99% (highly stereoselective)
Space-Time Yield Low (Batch, 24-48 hours)Very High (>1000 μmol mL⁻¹ h⁻¹)
Primary Challenge Solid solution formationEnzyme cost, requires flow setup

Workflow Visualizations

Below are the logical workflow diagrams for the two methodologies, rendered in Graphviz DOT language.

SaltResolution Racemate Racemic Amine Mix Salt Formation in MeOH (Thermodynamic Eq.) Racemate->Mix Acid Di-p-toluoyl-L-tartaric acid (Chiral Resolving Agent) Acid->Mix Cryst Fractional Crystallization (Cooling to 20°C) Mix->Cryst Solid Enantio-enriched Diastereomeric Salt Cryst->Solid Precipitate MotherLiq Mother Liquor (Depleted) Cryst->MotherLiq Filtrate Freebase Freebasing (NaOH) & Extraction Solid->Freebase PureAmine (1S)-Amine >98% ee Freebase->PureAmine

Caption: Workflow of Thermodynamic Diastereomeric Salt Resolution overcoming solid solutions.

FlowResolution Racemate Racemic 4,7-Difluoro- 1-aminoindane Reaction Kinetic Resolution (Flow Reactor, 40°C) Racemate->Reaction Enzyme CALB (Novozym-425) + Acyl Donor Enzyme->Reaction Mixture Mixture: (1S)-Amine + (1R)-Amide Reaction->Mixture Extraction Acid/Base Extraction (HCl / DCM) Mixture->Extraction S_Amine (1S)-Amine (Aqueous) >99% ee Extraction->S_Amine Aqueous phase R_Amide (1R)-Amide (Organic) >99% ee Extraction->R_Amide Organic phase

Caption: Continuous Flow Chemoenzymatic Kinetic Resolution utilizing CALB for high-throughput separation.

References

  • Millennium Pharmaceuticals Inc. (2013). E1 Activating Enzyme Inhibitors. CN103288835A. Retrieved from[1]

  • Eisai R&D Management Co Ltd. (2014). Indanesulfamide derivatives. US9018260B2. Retrieved from[2]

  • Chemical Communications (RSC Publishing). (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. DOI: 10.1039/D3CC01352A. Retrieved from[Link][3]

  • Imperial College London / ACS Catalysis. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Retrieved from[Link][4]

Sources

Asymmetric synthesis of rasagiline analogs using fluorinated inden-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the asymmetric synthesis of fluorinated analogs of Rasagiline (N-propargyl-1(


)-aminoindan). Rasagiline is a potent, irreversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson’s disease.[1][2][3][4]

The incorporation of fluorine into the indane scaffold—specifically at positions 4, 5, or 6—is a critical medicinal chemistry strategy to block metabolic hot-spots, modulate lipophilicity (


), and alter the pKa of the amine, potentially enhancing blood-brain barrier (BBB) penetration.

Core Challenge: The biological activity of Rasagiline is stereospecific; the (


)-enantiomer is significantly more potent than the (

)-enantiomer. Conventional resolution of racemic mixtures using tartaric acid is low-yielding (max 50%).

Solution: This guide presents a direct Asymmetric Transfer Hydrogenation (ATH) route using a chiral Ruthenium-TsDPEN catalyst. This method allows for the conversion of fluorinated indanones to chiral amines with high enantiomeric excess (


) and eliminates the need for wasteful chiral resolution.

Strategic Synthesis Overview

The synthesis hinges on the enantioselective reduction of a pre-formed cyclic imine. Unlike direct reductive amination which often yields racemates, the isolation (or in-situ generation) of the imine followed by ATH allows for precise stereocontrol.

Reaction Pathway Visualization

SynthesisWorkflow Indanone Start: 6-Fluoro-1-indanone Imine Intermediate: N-Propargyl Imine (Moisture Sensitive) Indanone->Imine Propargylamine, Ti(OiPr)4 or Sieves Amine Product: (R)-6-Fluoro-Rasagiline (Free Base) Imine->Amine ATH Reduction HCOOH/TEA Catalyst Catalyst: RuCl[(S,S)-TsDPEN] (Asymmetric Induction) Catalyst->Amine Stereocontrol Salt Final Form: Mesylate Salt (Stable Solid) Amine->Salt MsOH, iPrOH

Figure 1: Strategic workflow for the asymmetric synthesis of (R)-6-fluoro-rasagiline. The critical stereocenter is established during the reduction of the imine intermediate.

Detailed Experimental Protocols

Precursor Synthesis: Formation of Fluorinated N-Propargyl Imine

The electron-withdrawing nature of fluorine (Hammett


) on the aromatic ring deactivates the carbonyl carbon, making imine formation slower than in the non-fluorinated parent compound. Dehydrating conditions are mandatory to drive equilibrium.

Reagents:

  • 6-Fluoro-1-indanone (1.0 equiv)

  • Propargylamine (1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 equiv) — Acts as both Lewis acid and water scavenger.
    
  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 6-Fluoro-1-indanone (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add Propargylamine (12 mmol) followed by dropwise addition of

    
     (15 mmol). Caution: Exothermic.
    
  • Reaction: Stir at ambient temperature for 12–16 hours. Monitor by TLC (ensure complete consumption of ketone).

  • Workup: Quench by pouring into a stirred solution of aqueous ammonia (2M). A white precipitate (

    
    ) will form. Filter through a Celite pad.
    
  • Isolation: Concentrate the filtrate in vacuo.

    • Critical Note: N-propargyl imines are prone to hydrolysis and polymerization. Do not purify by silica column chromatography. Use the crude imine immediately in the next step.

Core Protocol: Asymmetric Transfer Hydrogenation (ATH)

This step establishes the (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)-stereocenter. We utilize the Noyori-Ikariya catalyst system  (Ru-TsDPEN), which operates via a metal-ligand bifunctional mechanism, ensuring high enantioselectivity for cyclic imines.

Reagents:

  • Crude Fluorinated Imine (from Step 3.1)

  • Catalyst: RuCl (1.0 mol%)

    • Note on Chirality: To obtain the (

      
      )-amine, use the (
      
      
      
      )-catalyst. The stereochemical outcome is dictated by the CH/
      
      
      interaction between the catalyst's
      
      
      -arene ligand and the substrate's aromatic ring.
  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Protocol:

  • Catalyst Prep: In a glovebox or under strict

    
    , dissolve RuCl (0.1 mmol) in degassed DCM (10 mL).
    
  • Reaction Assembly: Add the catalyst solution to the flask containing the crude imine (10 mmol) in DCM (40 mL).

  • Initiation: Cool the mixture to 0°C. Add the HCOOH/TEA azeotrope (2.5 equiv of hydride) dropwise.

  • Execution: Allow the reaction to warm to room temperature and stir for 24 hours.

    • Process Check: Evolution of

      
       gas indicates the reaction is proceeding.
      
  • Quench: Add saturated

    
     solution to neutralize excess formic acid.
    
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Target: (R)-N-propargyl-6-fluoro-1-aminoindan.

Salt Formation (Mesylate)

The free amine is an oil that readily absorbs atmospheric


. The mesylate salt is the pharmaceutical standard due to its crystallinity and stability.

Protocol:

  • Dissolve the purified free amine in isopropanol (IPA).

  • Add Methanesulfonic acid (1.0 equiv) dropwise at 0°C.

  • Stir for 2 hours; a white solid should precipitate.

  • Filter and wash with cold IPA/Ether.

Quality Control & Validation

Enantiomeric Excess Determination (Chiral HPLC)

To validate the success of the ATH, chiral HPLC is required.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )-enantiomer typically elutes second on AD-H columns (verify with racemic standard). Target 
    
    
    
    .[5][6][7]
NMR Characterization (6-Fluoro Analog)
  • 
     NMR:  Look for a singlet/multiplet around -115 to -120 ppm (relative to 
    
    
    
    ).
  • 
     NMR (Chiral Center):  The C1-proton of the indane ring appears as a triplet or dd around 
    
    
    
    4.2–4.5 ppm.

Mechanism of Action & Rationale

The pharmacological necessity of the (


)-enantiomer is driven by the spatial constraints of the MAO-B active site.
MAO-B Inhibition Pathway

MAOB_Mechanism cluster_stereochem Stereochemical Filter Enzyme MAO-B Active Site (FAD Cofactor) Complex Non-Covalent Michaelis Complex Enzyme->Complex Binding Inhibitor (R)-Fluororasagiline Inhibitor->Complex Active Transport/Diffusion Adduct Covalent N(5)-Flavin Adduct (Irreversible Inhibition) Complex->Adduct Propargyl Radical Formation Single Electron Transfer (SET)

Figure 2: Mechanism of irreversible MAO-B inhibition. The propargyl moiety forms a covalent bond with the N(5) atom of the FAD cofactor. The (S)-enantiomer faces steric clash with Tyr326/Ile199 in the substrate cavity, drastically reducing potency.

The Fluorine Effect

Substituting hydrogen with fluorine at the 6-position of the indane ring:

  • Metabolic Stability: Blocks hydroxylation at the C6 position, a common metabolic route for the parent rasagiline, potentially extending half-life (

    
    ).
    
  • Electronic Effects: The electron-withdrawing F atom lowers the

    
     of the amine slightly, which may reduce lysosomal trapping and improve cytosolic availability.
    

References

  • Youdim, M. B., et al. (2005).[8] Bifunctional drug derivatives of MAO-B inhibitor rasagiline and iron chelator VK-28 as a more effective approach to treatment of brain ageing and ageing neurodegenerative diseases. Mechanisms of Ageing and Development.[8] Link

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B in complex with the neuroprotective drug rasagiline.[4] (Provides structural basis for R-enantiomer preference).

  • Wang, C., et al. (2011). Highly effective asymmetric hydrogenation of cyclic N-alkyl imines with chiral cationic Ru-MsDPEN catalysts.[6] Chemical Communications.[9] Link

  • Blacker, A. J., et al. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine.[5] Organic Letters.[5][10] Link

  • Teva Pharmaceutical Industries. Process for the synthesis of R(+)-N-propargyl-1-aminoindan (Rasagiline).[1][3] US Patent 5532415. (Describes classical resolution methods for comparison).

  • Long, X., et al. (2020). Synthesis of (R)-Rasagiline and its Analogues via Chemo- and Enantioselective Hydrosilylation of N-Propargyl-indan-1-imines. Asian Journal of Organic Chemistry.[11] Link

Sources

Use of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in Asymmetric Synthesis

Executive Summary & Chemical Profile

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1242157-23-8 for R-isomer, generic 625471-13-8) is a high-value chiral synthon characterized by its rigid bicyclic structure and specific fluorination pattern. Unlike flexible benzylamines, the indane scaffold "locks" the nitrogen lone pair and the chiral center into a defined spatial arrangement, maximizing stereodifferentiation in asymmetric transformations.

The "Fluorine Effect" in Chiral Auxiliaries: The 4,7-difluoro substitution is not merely cosmetic. It serves three critical functions in drug design and auxiliary chemistry:

  • Electronic Modulation: The electron-withdrawing fluorine atoms lower the pKa of the amine (approx. 1-1.5 units lower than non-fluorinated indanamine), altering its nucleophilicity and hydrogen-bond donating capability.

  • Metabolic Stability: In pharmaceutical applications (e.g., HIF-2α inhibitors like PT2385), the fluorines block metabolic "soft spots" on the aromatic ring, preventing oxidative defluorination.

  • Conformational Biasing: The C-F bonds induce specific dipole alignments that can enhance the diastereoselectivity of reactions when this amine is used as a chiral auxiliary or resolving agent.

Core Application: Chiral Building Block for HIF-2α Inhibitors

The primary industrial application of this compound is as the chiral anchor in the synthesis of Hypoxia-Inducible Factor 2α (HIF-2α) antagonists. The rigid chiral center fills a hydrophobic pocket in the HIF-2α PAS-B domain, disrupting the HIF-2α/ARNT heterodimerization.

Protocol A: Asymmetric Nucleophilic Aromatic Substitution (SnAr)

Context: This protocol describes the coupling of (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine with a chloropyrimidine or fluorobenzonitrile core, a critical step in synthesizing PT2385 analogs.

Reagents:

  • (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (1.0 equiv)

  • Substrate: 4,6-Dichloro-5-fluoropyrimidine (or similar electrophile) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with the electrophile (e.g., chloropyrimidine) and anhydrous NMP (5 mL/g). Cool to 0°C under nitrogen atmosphere.

  • Amine Addition: Dissolve (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine in NMP. Add this solution dropwise to the reaction vessel over 30 minutes. Note: Slow addition prevents bis-alkylation and controls the exotherm.

  • Base Activation: Add DIPEA dropwise. The reaction may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Critical Control Point: Monitor by HPLC. The electron-deficient nature of the fluoro-indane amine may require heating to 40-50°C if conversion is slow (<10% per hour).

  • Workup: Quench with water (precipitating the product). Filter the solids and wash with water/methanol (9:1).

  • Purification: Recrystallize from Ethanol/Heptane to ensure >99% ee retention.

Protocol B: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Since the (R)-enantiomer is significantly more expensive than the racemate, an in-house resolution strategy is essential for cost-effective scale-up. We utilize a Dynamic Kinetic Resolution (DKR) approach, coupling a lipase-catalyzed resolution with a metal-catalyzed in-situ racemization of the unreacted (S)-amine.

Mechanism:

  • Resolution: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) selectively acylates the (R)-amine.

  • Racemization: A Palladium nanocatalyst racemizes the unreacted (S)-amine back to a 50:50 mixture, which is then fed back into the lipase cycle.

  • Result: >95% yield of the (R)-amide, rather than the maximum 50% yield of standard kinetic resolution.

Reagents:

  • Racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine (50 mmol)

  • Acyl Donor: Ethyl Acetate (Excess, also acts as solvent) or Isopropyl Acetate.

  • Catalyst 1: Novozym 435 (10 wt% relative to amine).

  • Catalyst 2: Pd/AlO(OH) nanocatalyst or Shvo's catalyst (2 mol%).

  • Additive: Molecular Sieves (4Å) to remove ethanol byproduct.

Workflow:

  • Setup: In a flame-dried flask, dissolve racemic amine in Ethyl Acetate (0.5 M).

  • Catalyst Charge: Add Novozym 435, Pd catalyst, and activated molecular sieves.

  • Incubation: Heat to 70°C under an Argon balloon.

    • Why 70°C? High temperature is required for the Pd-catalyzed racemization step, but CAL-B is thermostable enough to survive it.

  • Monitoring: Monitor chiral HPLC every 4 hours. The peak for (S)-amine should remain low/constant, while the (R)-amide peak grows.

  • Termination: Stop when amine consumption >98%.

  • Isolation: Filter off enzymes/catalysts. Concentrate the filtrate.

  • Hydrolysis: Hydrolyze the resulting (R)-amide using 3M HCl/Reflux to liberate the free (R)-amine hydrochloride salt.

Protocol C: Use as a Classical Resolving Agent

Due to its rigid structure, the (R)-amine is an excellent resolving agent for chiral carboxylic acids, particularly those with aromatic groups where


 stacking with the indane ring enhances selectivity.

Target Substrates: Racemic


-arylpropionic acids (e.g., Ibuprofen analogs) or mandelic acid derivatives.

Methodology:

  • Salt Formation: Mix Racemic Acid (1.0 equiv) and (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine (0.5 equiv) in hot Ethanol (0.5 M).

  • Crystallization: Allow to cool slowly to RT, then to 4°C. The (R)-Amine usually forms a less soluble diastereomeric salt with the (R)-Acid (Rule of Horeau), though this must be empirically verified.

  • Filtration: Collect crystals.

  • Liberation: Partition the salt between 1M H2SO4 and Ethyl Acetate. The chiral acid enters the organic layer; the valuable (R)-amine remains in the aqueous layer and can be recovered by basification (NaOH) and extraction.

Visualized Pathways

Figure 1: Chemoenzymatic Dynamic Kinetic Resolution (DKR) Workflow

This diagram illustrates the "recycling" of the unwanted (S)-enantiomer to achieve high yields of the desired (R)-product.

DKR_Process Racemate Racemic Amine (R/S Mixture) Lipase Lipase (CAL-B) Selective Acylation Racemate->Lipase Input RAmide (R)-Amide (Product) Lipase->RAmide Fast Reaction SAmine (S)-Amine (Unreacted) Lipase->SAmine No Reaction PdCat Pd Nanocatalyst Racemization PdCat->Racemate Re-hydrogenation (Racemization) Hydrolysis Acid Hydrolysis (Deprotection) RAmide->Hydrolysis Post-Process SAmine->PdCat Dehydrogenation FinalProd Pure (R)-Amine (>99% ee) Hydrolysis->FinalProd Yield >95%

Caption: Cycle showing the conversion of racemic amine to pure (R)-amide via coupled enzymatic resolution and Pd-catalyzed racemization.

Figure 2: SnAr Reaction Mechanism (Drug Synthesis)

Visualizing the transition state considerations for the synthesis of HIF-2α inhibitors.

SnAr_Mechanism cluster_sterics Stereocontrol Factors Amine (R)-Indanamine Nucleophile Complex Meisenheimer Complex Amine->Complex Attack on C-Cl/F Core Fluorinated Heterocycle Core->Complex Product Chiral HIF-2α Inhibitor Intermediate Complex->Product Restoration of Aromaticity Base DIPEA (Proton Scavenger) Base->Product Removes HCl/HF

Caption: Nucleophilic attack of the chiral amine on the heterocyclic core. The rigid indane frame prevents steric clashes in the binding pocket.

References

  • Discovery of PT2385 (HIF-2α Inhibitor): Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α for the Treatment of Renal Cell Carcinoma." Cancer Research. Link

  • Synthesis of Belzutifan Analogs: Xu, R., et al. (2019). "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[1][2] Journal of Medicinal Chemistry. Link[2]

  • Dynamic Kinetic Resolution of Amines: Kim, M. J., et al. (2007).[3] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization." Organic Letters. Link

  • Enzymatic Resolution with CAL-B: Paetzold, J., & Bäckvall, J. E. (2005). "Chemoenzymatic dynamic kinetic resolution of primary amines." Journal of the American Chemical Society.[4] Link

  • Patent on Aminoindane Derivatives: "Substituted 4-amino-2,3-dihydro-1h-inden-1-yl derivatives." WO2015035223A1. Link

Sources

Application Note: Protocol for the Mono-N-Alkylation of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The chiral indanamine scaffold, specifically (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine , is a highly valuable stereochemical building block in the development of targeted therapeutics, including E1 activating enzyme inhibitors and S1P receptor modulators[1].

Functionalizing the primary amine via N-alkylation presents two significant synthetic challenges:

  • Over-alkylation : Direct alkylation using alkyl halides (e.g., via SN2 with K2CO3) frequently yields mixtures of secondary and tertiary amines. The newly formed secondary amine is often more nucleophilic than the sterically hindered primary amine starting material, leading to unavoidable over-alkylation.

  • Racemization : The C1 position of the indane ring is benzylic and highly sensitive. Harsh basic conditions or prolonged heating can trigger imine-enamine tautomerization, leading to the erosion of enantiomeric excess (ee) at the chiral center[2].

To bypass these issues, Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) under mildly acidic conditions is the gold standard[3]. This protocol ensures absolute chemoselectivity for mono-alkylation while perfectly preserving the (R)-stereocenter.

Mechanistic Causality & Logic

The success of this protocol relies on the precise kinetic control afforded by the [3].

When the primary indanamine and an aldehyde are combined in 1,2-Dichloroethane (DCE) with a stoichiometric amount of acetic acid (AcOH), they form an imine. The AcOH acts as a mild proton source (pH ~4–5), protonating the imine to form a highly electrophilic iminium ion. STAB is a mild hydride source that exhibits a profound kinetic preference for reducing protonated imines over unactivated aldehydes[4].

Field-Proven Insight : The presence of the fluorine atom at the 7-position of the indane ring creates significant peri-steric hindrance around the C1 amine. This steric bulk slows down the initial imine formation. Therefore, a dedicated pre-stirring period (30–45 minutes) is required before the addition of STAB to prevent the premature reduction of the aldehyde to its corresponding alcohol. Once the bulky secondary amine is formed, its steric environment prevents the coordination of a second aldehyde molecule, completely shutting down the pathway to tertiary amine formation[5].

Mechanism Amine (R)-4,7-Difluoro-indanamine Imine Protonated Iminium Ion (Activated Electrophile) Amine->Imine AcOH (pH ~4-5) -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine AcOH (pH ~4-5) -H2O Product Mono-Alkylated Secondary Amine (Target Product) Imine->Product NaBH(OAc)3 Fast Reduction SideProduct Tertiary Amine (Over-alkylation Suppressed) Product->SideProduct Excess R-CHO Sterically Hindered (Slow)

Mechanistic pathway highlighting STAB chemoselectivity in preventing over-alkylation.

Quantitative Data: Method Optimization

The table below summarizes the optimization of N-alkylation conditions for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine with benzaldehyde, demonstrating the superiority of the STAB/DCE system.

Alkylation StrategyReagentsSolventYield (%)Enantiomeric Excess (ee)Mono:Di Alkylation Ratio
Direct Alkylation (SN2)Benzyl Bromide, K2CO3DMF52%98%65 : 35
Reductive AminationNaBH3CN, AcOHMeOH76%99%88 : 12
Direct Reductive Amination NaBH(OAc)3, AcOH DCE 94% >99% 99 : 1

Experimental Workflow & Protocol

Workflow A 1. Imine Formation Amine + Aldehyde AcOH, DCE, 25°C B 2. Selective Reduction Add NaBH(OAc)3 Stir 12h, 25°C A->B LC-MS Check C 3. Reaction Quench Sat. NaHCO3 (aq) Neutralize AcOH B->C Complete Consump. D 4. Isolation DCM Extraction & Silica Chromatography C->D Phase Separation

Workflow for the direct reductive amination of chiral indanamines.

Step-by-Step Methodology

Target: Synthesis of (R)-N-benzyl-4,7-difluoro-2,3-dihydro-1H-inden-1-amine. Scale: 10.0 mmol.

Step 1: Preparation and Imine Formation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine (1.69 g, 10.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

  • Add benzaldehyde (1.11 g, 10.5 mmol, 1.05 eq) followed by glacial acetic acid (0.60 g, 10.0 mmol, 1.0 eq).

  • Stir the mixture at room temperature (20–25 °C) for 45 minutes.

    • Self-Validation Checkpoint 1 : Before proceeding, analyze a 10 µL aliquot via LC-MS. The mass of the primary amine (m/z 169.07 [M+H]⁺) should be completely replaced by the imine mass. If primary amine remains, the steric hindrance of the 7-fluoro group is delaying condensation; add 0.1 eq of AcOH and stir for an additional 15 minutes.

Step 2: Selective Reduction 4. Cool the reaction mixture slightly using a 15 °C water bath to mitigate any mild exotherm. 5. Add Sodium Triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol, 1.5 eq) portionwise over 10 minutes to prevent clumping. 6. Remove the water bath and stir the cloudy suspension at room temperature for 12 hours.

Step 3: Quench and Workup 7. Caution : Slowly add saturated aqueous NaHCO3 (30 mL) dropwise to quench unreacted hydride and neutralize the acetic acid.

  • Self-Validation Checkpoint 2 : Vigorous gas evolution (H2 and CO2) will occur. The complete cessation of gas evolution (typically after 15–20 minutes of stirring) serves as a macroscopic indicator that the system is fully neutralized and safe for extraction.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude oil.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel using a gradient eluent of 5% to 20% Ethyl Acetate in Hexanes. The bulky secondary amine elutes cleanly, leaving any trace baseline impurities behind.

References

  • Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. European Patent Office. EP3553179A1.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Abdel-Magid, A. F., & Mehrman, S. J. Organic Process Research & Development, 2006, 10(5), 971-1031. Available at:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate, 2025. Available at:[Link]

Sources

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendancy of Biocatalysis in Chiral Amine Synthesis

Chiral amines are indispensable building blocks in modern chemistry, forming the structural core of a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) feature a chiral amine moiety, underscoring their significance in medicinal chemistry.[2] Traditional chemical methods for producing enantiopure amines often rely on the resolution of racemates, which is inherently limited to a 50% theoretical yield, or on transition-metal catalysis that may require harsh conditions, expensive catalysts, and can generate significant metal waste.[1]

Biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic pathways for the synthesis of chiral amines under mild, aqueous conditions.[1] This guide provides an in-depth exploration of key biocatalytic strategies, complete with detailed protocols and expert insights to facilitate their application in the laboratory and beyond. We will delve into the mechanisms and practical applications of several major classes of enzymes, including transaminases, amine dehydrogenases, and monoamine oxidases, providing a comprehensive resource for researchers in the field.

Asymmetric Synthesis via ω-Transaminases (ω-TAs)

ω-Transaminases (ω-TAs) are pyridoxal 5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor.[2] This capability allows for the highly enantioselective synthesis of chiral amines from prochiral ketones, with the potential for 100% theoretical yield.[3] A common and efficient amine donor is isopropylamine, which upon deamination, yields acetone—a volatile and easily removable byproduct, which helps to drive the reaction equilibrium towards product formation.[4]

Causality of Experimental Choices
  • Enzyme Selection: The choice of ω-TA is critical as it dictates the stereoselectivity (R- or S-selectivity) and substrate scope of the reaction. Commercial screening kits are available to rapidly identify suitable candidates.

  • Amine Donor: Isopropylamine is frequently used due to the favorable reaction equilibrium achieved by the formation of acetone.[4]

  • PLP Cofactor: PLP is an essential cofactor for transaminase activity and must be included in the reaction mixture.

  • pH and Temperature: These parameters are optimized to ensure maximum enzyme activity and stability. Most transaminases operate optimally at a slightly alkaline pH and at temperatures around 30-40°C.

  • Co-solvent: For hydrophobic substrates, a co-solvent like DMSO may be necessary to improve solubility.

Experimental Workflow: ω-TA Catalyzed Asymmetric Synthesis

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., 100 mM Phosphate, pH 7.5) mix Combine Buffer, Substrate, Amine Donor, PLP, and ω-TA prep_buffer->mix prep_substrate Prepare Substrate Stock (e.g., 100 mM in DMSO) prep_substrate->mix prep_donor Prepare Amine Donor Stock (e.g., 0.83 M Isopropylamine) prep_donor->mix incubate Incubate at 30°C for 24h with Shaking mix->incubate quench Quench Reaction incubate->quench extract Extract Product quench->extract analyze Analyze by Chiral GC/HPLC for Conversion and Enantiomeric Excess extract->analyze

Caption: Workflow for ω-TA catalyzed asymmetric synthesis of a chiral amine.

Protocol: Asymmetric Synthesis of a Chiral Amine using a Whole-Cell ω-TA Biocatalyst

This protocol is a representative example for the asymmetric synthesis of a chiral amine from a prochiral ketone using an immobilized whole-cell ω-TA biocatalyst.

Materials:

  • Immobilized whole-cell ω-TA biocatalyst (e.g., from a commercial screening kit)

  • Prochiral ketone substrate

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Sodium phosphate buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO, if required for substrate solubility)

  • Hydrochloric acid (HCl, for pH adjustment)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous, for drying)

Equipment:

  • Screw-capped vials (e.g., 4 mL)

  • Incubator shaker

  • Centrifuge

  • pH meter

  • Analytical balance

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Reaction Setup:

    • To a 4 mL screw-capped vial, add 20 mg of the immobilized whole-cell ω-TA biocatalyst.

    • Add 930 µL of 100 mM sodium phosphate buffer (pH 7.5).

    • Add 10 µL of a 100 mM PLP stock solution (in the same buffer) to a final concentration of 1 mM.

    • If the ketone substrate is not water-soluble, prepare a 200 mM stock solution in DMSO. Add 50 µL of this stock to the reaction vial for a final substrate concentration of 10 mM.

    • Add the amine donor, for example, isopropylamine, to a final concentration of 0.75 M.[2]

    • Adjust the final volume to 1 mL with the phosphate buffer.

    • Seal the vial and incubate at 30°C for 24 hours with shaking.[2]

  • Work-up and Extraction:

    • After the incubation period, quench the reaction by adding a small amount of a strong base (e.g., 100 µL of 10 M KOH) to raise the pH.

    • Add 1 mL of ethyl acetate to the vial and vortex vigorously to extract the chiral amine product.

    • Centrifuge the vial to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the dried organic extract by chiral GC or HPLC to determine the conversion of the ketone substrate and the enantiomeric excess (e.e.) of the chiral amine product.

Component Stock Concentration Volume Final Concentration
Immobilized ω-TA-20 mg-
Sodium Phosphate Buffer100 mM, pH 7.5930 µL100 mM
PLP100 mM10 µL1 mM
Ketone Substrate200 mM in DMSO50 µL10 mM
IsopropylamineNeat~75 µL0.75 M
Total Volume 1 mL

Reductive Amination via Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) are a class of oxidoreductases that catalyze the asymmetric reductive amination of ketones to chiral amines.[5] This reaction utilizes ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source, producing only water as a byproduct.[5] The thermodynamic equilibrium of this reaction is often unfavorable; therefore, a cofactor regeneration system is essential for driving the reaction to completion.[6]

Causality of Experimental Choices
  • Enzyme Selection: Engineered AmDHs have been developed with broad substrate scopes and high stereoselectivities.[5][7]

  • Amine Donor: Ammonia, typically from an ammonium salt like ammonium formate, is an inexpensive and atom-economical nitrogen source.[6]

  • Cofactor Regeneration: A secondary enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is coupled with the AmDH.[6][8] GDH uses glucose to regenerate the cofactor, while FDH uses formate.[6][8] The choice depends on factors like cost, byproduct tolerance, and pH optimum.

  • pH: The reaction is typically performed at a slightly alkaline pH (around 8.5-9.0) to favor the reductive amination.[6]

  • Substrate Concentration: High substrate loadings can be achieved with efficient cofactor regeneration.

Experimental Workflow: AmDH-Catalyzed Reductive Amination with Cofactor Regeneration

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_buffer Prepare Buffer (e.g., 1 M Ammonium Formate, pH 8.5) mix Combine Buffer, Substrate, NAD(P)+, AmDH, and Regeneration Enzyme (e.g., GDH/Glucose) prep_buffer->mix prep_substrate Prepare Substrate Stock prep_substrate->mix incubate Incubate at 30°C for 24h with Shaking mix->incubate quench Quench Reaction incubate->quench extract Extract Product quench->extract analyze Analyze by Chiral GC/HPLC extract->analyze

Caption: Workflow for AmDH-catalyzed reductive amination with cofactor regeneration.

Protocol: AmDH-Catalyzed Synthesis of a Chiral Amine with GDH Cofactor Regeneration

This protocol describes the synthesis of a chiral amine from a ketone using an AmDH with a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • Amine Dehydrogenase (AmDH)

  • Glucose Dehydrogenase (GDH)

  • Ketone substrate

  • Ammonium formate

  • D-Glucose

  • NAD⁺ or NADP⁺

  • Tris-HCl buffer (50 mM, pH 9.5)

  • Hydrochloric acid (HCl) and Potassium hydroxide (KOH) for pH adjustment

  • Ethyl acetate (for extraction)

  • Sodium sulfate (anhydrous, for drying)

Equipment:

  • Reaction vials or microcentrifuge tubes

  • Incubator shaker

  • Centrifuge

  • pH meter

  • Analytical balance

  • Chiral GC or HPLC system

Procedure:

  • Reaction Setup:

    • Prepare a 1 M ammonium chloride solution in 50 mM Tris-HCl buffer and adjust the pH to 9.5.[9]

    • In a reaction vial, add the buffer containing 10 mM of the ketone substrate.

    • Add NAD⁺ to a final concentration of 1 mM.[9]

    • Add D-glucose to a final concentration of 100 mM.[9]

    • Add the AmDH and GDH enzymes. The optimal ratio of the two enzymes may need to be determined empirically.

    • Adjust the final volume with the buffer.

    • Seal the vial and incubate at 30°C for 24 hours with agitation.[6][9]

  • Work-up and Extraction:

    • After the reaction, adjust the pH to >10 with KOH.

    • Extract the product with an equal volume of ethyl acetate.

    • Separate the organic layer by centrifugation.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product.

Component Final Concentration
Ketone Substrate10 mM
Ammonium Chloride1 M
Tris-HCl buffer, pH 9.550 mM
NAD⁺1 mM
D-Glucose100 mM
AmDHVaries (enzyme activity dependent)
GDHVaries (enzyme activity dependent)

Deracemization of Amines using Monoamine Oxidases (MAOs)

Monoamine oxidases (MAOs) are flavin-dependent enzymes that catalyze the oxidative deamination of amines to imines.[10] This enantioselective oxidation can be harnessed in a deracemization process. In this strategy, one enantiomer of a racemic amine is selectively oxidized to the corresponding imine, which is then non-selectively reduced back to the racemic amine by a chemical reducing agent or another enzyme.[11] Over time, this cyclic process leads to the accumulation of the non-preferred enantiomer in high enantiomeric excess.

Causality of Experimental Choices
  • Enzyme Selection: Engineered MAOs, such as those from Aspergillus niger (MAO-N), have been developed with broad substrate scopes.[10]

  • Reductant: A mild, non-selective reducing agent like ammonia-borane complex can be used for the in-situ reduction of the imine intermediate.

  • Cascade System: Alternatively, a fully enzymatic cascade can be designed by coupling the MAO with an imine reductase (IRED) or a transaminase operating in the reverse direction.

  • Oxygen Supply: As an oxidase, MAO requires molecular oxygen as the terminal electron acceptor. Therefore, ensuring adequate aeration is important.

Experimental Workflow: MAO-Catalyzed Deracemization

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_buffer Prepare Buffer mix Combine Buffer, Substrate, MAO, and Reducing Agent/System prep_buffer->mix prep_substrate Prepare Racemic Amine Substrate prep_substrate->mix incubate Incubate with Shaking (aeration) mix->incubate quench Quench Reaction incubate->quench extract Extract Product quench->extract analyze Analyze by Chiral GC/HPLC extract->analyze

Caption: Workflow for the deracemization of a racemic amine using a monoamine oxidase.

Protocol: Deracemization of a Chiral Benzylic Amine via an MAO-ω-TA Cascade

This protocol is based on a one-pot deracemization of chiral benzylic amines using a monoamine oxidase and a ω-transaminase cascade.

Materials:

  • Monoamine oxidase (MAO)

  • ω-Transaminase (ω-TA)

  • Racemic benzylic amine substrate

  • Amine donor for ω-TA (e.g., isopropylamine)

  • PLP

  • Buffer (e.g., potassium phosphate, pH 8.0)

Equipment:

  • Reaction vials

  • Incubator shaker

  • Analytical equipment (Chiral GC or HPLC)

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve the racemic amine substrate in the appropriate buffer.

    • Add the amine donor (e.g., isopropylamine) and PLP.

    • Add the MAO and ω-TA enzymes.

    • Seal the vial and incubate with vigorous shaking to ensure sufficient oxygen supply for the MAO.

  • Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC or HPLC.

    • Once the desired enantiomeric excess is reached, stop the reaction and work-up as described in the previous protocols (basification and extraction).

  • Analysis:

    • Determine the final enantiomeric excess of the chiral amine product.

Component Purpose
Racemic AmineStarting material
Monoamine Oxidase (MAO)Enantioselective oxidation of one enantiomer
ω-Transaminase (ω-TA)Reduction of the imine intermediate
Amine Donor (e.g., Isopropylamine)For the reductive half-reaction of the ω-TA
PLPCofactor for the ω-TA

Enzyme Immobilization for Enhanced Stability and Reusability

Immobilizing enzymes on solid supports is a key strategy for improving their stability and enabling their reuse, which is crucial for cost-effective industrial processes. Chitosan, a biocompatible and inexpensive polymer, is an excellent support for enzyme immobilization.

Protocol: Covalent Immobilization of ω-Transaminase on Chitosan Beads

This protocol provides a general method for the covalent immobilization of a ω-transaminase on glutaraldehyde-activated chitosan beads.[5]

Materials:

  • Chitosan beads

  • Glutaraldehyde solution (25% in water)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Purified ω-transaminase solution

  • Glycine solution (for blocking)

Equipment:

  • Beakers or flasks

  • Shaking incubator or orbital shaker

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Activation of Chitosan Beads:

    • Wash the chitosan beads thoroughly with distilled water.

    • Prepare a 5% (v/v) glutaraldehyde solution in 100 mM phosphate buffer (pH 7.0).

    • Suspend the chitosan beads in the glutaraldehyde solution and incubate for at least 2 hours at room temperature with gentle shaking.

    • After activation, wash the beads extensively with the phosphate buffer to remove any unreacted glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the purified ω-transaminase in the phosphate buffer.

    • Add the activated chitosan beads to the enzyme solution.

    • Incubate for several hours (e.g., overnight) at 4°C with gentle agitation to allow for covalent bond formation between the enzyme and the support.

  • Blocking and Washing:

    • After the immobilization period, separate the beads from the enzyme solution by filtration.

    • To block any remaining active aldehyde groups on the support, incubate the beads in a solution of glycine (e.g., 0.5 M) for 1-2 hours.

    • Wash the immobilized enzyme beads thoroughly with buffer to remove any non-covalently bound enzyme.

  • Activity Assay and Reusability Test:

    • Determine the activity of the immobilized enzyme using a standard transaminase assay.

    • To test for reusability, after each reaction cycle, recover the immobilized enzyme by filtration, wash with buffer, and re-introduce it into a fresh reaction mixture.[5]

Conclusion and Future Outlook

The biocatalytic synthesis of chiral amines has matured into a robust and versatile technology, offering significant advantages in terms of selectivity, efficiency, and sustainability. The enzyme families and protocols detailed in this guide represent the forefront of this field. Future developments will likely focus on the discovery of novel enzymes with expanded substrate scopes, further improvements in enzyme stability and activity through protein engineering, and the design of more sophisticated multi-enzyme cascade reactions for the synthesis of complex chiral amines from simple, renewable starting materials. The continued integration of biocatalysis into mainstream organic synthesis promises to deliver greener and more economical routes to valuable chiral molecules.

References

  • Stirling, D. I., & Matcham, G. W. (1998). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • Abdelraheem, E., Busto, E., & Gotor-Fernández, V. (2024). Reductive amination: Methods for cell-free and whole-cell biocatalysis. In Methods in Enzymology (Vol. 695, pp. 1-36). Academic Press. [Link]

  • Yoon, S., Patil, M. D., Park, H. H., & Yun, H. (2019). Deracemization of Racemic Amines to Enantiopure (R)‐and (S)‐amines by Biocatalytic Cascade Employing ω‐Transaminase and Amine Dehydrogenase. ChemCatChem, 11(23), 5822-5827. [Link]

  • László, P., & Csaba, P. (2020). Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitórium. [Link]

  • Ducrot, A., Vaxelaire, C., & de Berardinis, V. (2021). Native amine dehydrogenases can catalyze the direct reduction of carbonyl compounds to alcohols in the absence of ammonia. Frontiers in Catalysis, 1, 781284. [Link]

  • Shin, J. S., & Kim, B. G. (2007). Covalent immobilization of ω-transaminase from Vibrio fluvialis JS17 on chitosan beads. Process Biochemistry, 42(5), 895-898. [Link]

  • Oh, Y., & Park, C. H. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Organic Letters, 17(17), 4252-4255. [Link]

  • Dunsmore, C. J., Carr, R., Fleming, T., & Turner, N. J. (2014). Monoamine oxidase-ω-transaminase cascade for the deracemisation and dealkylation of amines. ChemCatChem, 6(4), 992-995. [Link]

  • Schrittwieser, J. H., & Kroutil, W. (2023). Comparison of Four Immobilization Methods for Different Transaminases. Catalysts, 13(2), 299. [Link]

  • Sandoval, G., & Barragán, E. (2017). Synthesis of chiral amines with R-TA Cap using isopropylamine as amine donor. ResearchGate. [Link]

  • Huisman, G. W., & Liang, J. (2019). Engineered glucose dehydrogenases and methods for the reductive amination of ketone and amine compounds.
  • Dunsmore, C. J., Carr, R., Ghislieri, D., & Turner, N. J. (2013). Monoamine Oxidase (MAO-N) Catalyzed Deracemization of Tetrahydro-β-carbolines: Substrate Dependent Switch in Enantioselectivity. ACS Catalysis, 3(11), 2517-2521. [Link]

  • Slabu, A., Galman, J. L., Lloyd, R. C., & Turner, N. J. (2017). Kinetic Resolution and Deracemization of Racemic Amines Using a Reductive Aminase. ACS Catalysis, 7(12), 8251-8255. [Link]

  • Ni, Y., Li, C. X., & Xu, J. H. (2020). Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents. ChemBioChem, 21(18), 2632-2638. [Link]

  • Valijam, S., & Johnston, J. (2020). Rational design of a (S)-selective-Transaminase for asymmetric synthesis of (1S). Queen's University Belfast. [Link]

  • Tong, G., Liu, Z., Wang, X., Wang, Y., & Wu, L. (2024). Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow. Journal of Industrial and Engineering Chemistry, 135, 235-242. [Link]

  • Mutti, F. G., & Kroutil, W. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Angewandte Chemie International Edition, 54(36), 10456-10467. [Link]

  • Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis, 13(9), 5584-5598. [Link]

  • Ni, Y., Li, C. X., & Xu, J. H. (2020). Evolution of Glucose Dehydrogenase for Cofactor Regeneration in Bioredox Processes with Denaturing Agents. ChemBioChem, 21(18), 2632-2638. [Link]

  • Ducrot, A., Vaxelaire, C., & de Berardinis, V. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. White Rose Research Online. [Link]

  • Wikipedia contributors. (2024, February 15). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Kise, H., Hayakawa, A., & Noritomi, H. (1990). Immobilization of proteases to porous chitosan beads and their catalysis for ester and peptide synthesis in organic solvents. Journal of Biotechnology, 14(3-4), 239-254. [Link]

  • Zdarta, J., Meyer, A. S., Jesionowski, T., & Pinelo, M. (2023). Enzyme Immobilization Technologies and Industrial Applications. ACS Omega, 8(5), 4437-4453. [Link]

  • Wu, Y., & Chen, H. (2010). Co-immobilized enzymes in magnetic chitosan beads for improved hydrolysis of macromolecular substrates under a time-varying magnetic field. Journal of Biotechnology, 148(4), 214-221. [Link]

  • Poppe, L., & Paizs, C. (2020). Transaminase biocatalysis for chiral amines of pharmaceutical impact. BME OMIKK Repozitórium. [Link]

  • Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(7), 284. [Link]

Sources

Enzymatic resolution of racemic 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enzymatic Kinetic Resolution of Racemic 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Executive Summary This application note details a scalable, highly enantioselective protocol for the kinetic resolution of racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine using immobilized Candida antarctica lipase B (CAL-B). By leveraging stereoselective enzymatic acylation, drug development professionals can efficiently access enantiopure building blocks critical for modern medicinal chemistry, bypassing the inefficiencies of classical diastereomeric salt resolution.

Strategic Context & Molecule Profile

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 625471-13-8) is a highly privileged fluorinated pharmacophore[1]. The incorporation of fluorine atoms at the 4 and 7 positions of the indane ring significantly modulates the basicity of the amine, enhances metabolic stability against cytochrome P450 enzymes, and increases lipophilicity for blood-brain barrier penetration.

Obtaining this compound in enantiopure form is a strict regulatory requirement for clinical candidates. While classical chemical resolution via diastereomeric salt formation often suffers from poor yields and requires multiple recrystallizations, enzymatic kinetic resolution offers a green, highly selective, and thermodynamically driven alternative[2].

Mechanistic Causality: Designing the Biocatalytic System

The core of this protocol relies on the stereoselective aminolysis of an acyl donor catalyzed by CAL-B (commercially available as Novozym 435).

  • Enzyme Active Site Dynamics: CAL-B possesses a highly structured binding pocket that discriminates enantiomers based on steric bulk. For 1-aminoindane derivatives, the enzyme selectively binds and acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted[3].

  • Acyl Donor Selection: The choice of acyl donor dictates the reaction kinetics. While simple esters like ethyl acetate can be used, we recommend ethyl methoxyacetate. The electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon, significantly accelerating the aminolysis rate without compromising the enzyme's structural integrity[4].

  • Thermodynamic Control: By conducting the reaction in an anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE), the competing hydrolysis of the acyl donor is suppressed, driving the equilibrium entirely toward amide formation.

Process Visualization

The following diagram maps the kinetic resolution workflow, highlighting the orthogonal separation strategy used to isolate the target enantiomers.

G Racemate Racemic 4,7-Difluoro-1-aminoindane + Ethyl Methoxyacetate Enzyme CAL-B (Novozym 435) MTBE, 45°C, 24h Racemate->Enzyme Enzymatic Acylation Mixture Reaction Mixture (R)-Amide + (S)-Amine Enzyme->Mixture ~50% Conversion Extraction Acid Extraction (1M HCl / EtOAc) Mixture->Extraction Filtration & Partitioning OrgPhase Organic Phase (R)-Amide (Neutral) Extraction->OrgPhase Hydrophobic AqPhase Aqueous Phase (S)-Amine Hydrochloride Extraction->AqPhase Hydrophilic Basification Basification (NaOH) & Organic Extraction AqPhase->Basification pH > 10 PureAmine Enantiopure (S)-4,7-Difluoro-1-aminoindane Basification->PureAmine Isolation

Workflow for CAL-B catalyzed kinetic resolution of 4,7-difluoro-1-aminoindane.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed with built-in validation checkpoints to ensure the integrity of the resolution process.

Step 1: Biocatalytic Reaction Setup

  • Preparation: In a rigorously dried round-bottom flask, dissolve 10.0 mmol (1.69 g) of racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine in 50 mL of anhydrous MTBE.

  • Reagent Addition: Add 15.0 mmol (1.5 equivalents) of ethyl methoxyacetate.

    • Causality: A slight excess of the acyl donor ensures that the reaction can reach the theoretical 50% conversion limit without substrate depletion stalling the kinetics.

  • Enzyme Introduction: Add 200 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Incubate the suspension in an orbital shaker at 45 °C and 200 rpm.

    • Causality: 45 °C provides optimal kinetic energy for the aminolysis while preventing thermal denaturation of the lipase[5].

Step 2: Reaction Monitoring (Validation Checkpoint 1)

  • Monitor the reaction via GC-MS or HPLC every 4 hours.

  • Self-Validation: The reaction must be halted exactly at ~50% conversion. Going beyond 50% will erode the enantiomeric excess (

    
    ) of the (R)-amide, while stopping too early will result in low 
    
    
    
    for the unreacted (S)-amine.

Step 3: Orthogonal Separation

  • Filtration: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme beads with MTBE (2 × 10 mL). (Note: The enzyme can be dried and reused for up to 5 cycles with minimal loss of activity).

  • Acid Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of 1M HCl. Shake vigorously and allow the phases to separate.

  • Phase Segregation:

    • Organic Phase: Contains the neutral (R)-methoxyacetamide derivative.

    • Aqueous Phase: Contains the protonated (S)-4,7-difluoro-1-aminoindane hydrochloride.

    • Causality: Exploiting the pKa of the amine (~9.5) allows for absolute separation from the neutral amide, eliminating the need for complex chromatography.

Step 4: Isolation of the Target (S)-Enantiomer

  • Wash the aqueous phase once with 20 mL of ethyl acetate to remove trace amide.

  • Cool the aqueous phase in an ice bath and slowly add 2M NaOH until the pH reaches >10 (verify with pH paper). The solution will turn cloudy as the free base precipitates.

  • Extract the aqueous phase with dichloromethane (DCM) (3 × 30 mL).

  • Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine as a pale yellow oil.

Step 5: Chiral Validation (Validation Checkpoint 2)

  • Derivatize a small aliquot of the isolated amine with acetic anhydride to form the acetamide (this improves peak shape on chiral columns).

  • Self-Validation: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, UV 210 nm) to confirm

    
     > 99%.
    

Quantitative Data Summary

The table below summarizes typical optimization parameters and expected outcomes for the enzymatic resolution of fluorinated aminoindanes using CAL-B, demonstrating the superiority of activated acyl donors.

EntryAcyl DonorSolventTemp (°C)Time (h)Conversion (%)

(Amine) %

(Amide) %
E-value
1Ethyl acetateMTBE45484684>99>100
2Isopropyl acetateHexane60364891>99>150
3Ethyl methoxyacetateMTBE452450>9998>200
4Ethyl methoxyacetateToluene452850>9997>200

Data Interpretation: Entry 3 represents the optimal condition. The use of ethyl methoxyacetate in MTBE achieves the perfect 50% conversion mark in half the time of standard acetates, yielding the (S)-amine in >99% enantiomeric excess. The Enantiomeric Ratio (E-value) exceeding 200 signifies a highly selective and efficient biocatalytic process.

References

  • APPLICATION OF LIPASES FOR OBTAINING OPTICALLY ACTIVE ORGANIC COMPOUNDS - INEOS OPEN | ineosopen.org | 4

  • EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod | Google Patents | 3

  • 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | 625471-13-8 | Sigma-Aldrich | 1

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients | ChemRxiv | 2

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors | ResearchGate | 5

Sources

Troubleshooting & Optimization

Troubleshooting N-alkylation of sterically hindered amines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 8492-HA Subject: Troubleshooting N-Alkylation of Sterically Hindered Amines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"I am attempting to alkylate a sterically hindered secondary amine (2,2,6,6-tetramethylpiperidine derivative) with a branched electrophile. Direct alkylation yields <10% product with significant elimination side-products. Standard reductive amination (NaBH(OAc)₃/DCM) shows no imine formation after 24h. Please advise on protocol optimization."

Diagnostic Overview

Steric hindrance in amines creates a kinetic battle between nucleophilicity (orbital overlap) and basicity (proton abstraction). As steric bulk increases, the nitrogen lone pair becomes inaccessible for SN2 attack, causing the system to default to E2 elimination or simply stall.

To resolve this, we must move away from standard nucleophilic substitution and utilize catalytic shuttles or Lewis-acid activation .

Method Selection Decision Matrix

Use the following logic flow to select the correct protocol for your specific substrate class.

G start START: Define Electrophile aliphatic Aliphatic (Alkyl Halide/Ketone) start->aliphatic aromatic Aromatic (Aryl Halide) start->aromatic is_halide Is it an Alkyl Halide? aliphatic->is_halide buchwald Buchwald-Hartwig (Pd-Catalysis) aromatic->buchwald halide_yes Direct Alkylation (High Risk of E2) is_halide->halide_yes Yes halide_no Ketone/Aldehyde is_halide->halide_no No reductive Reductive Amination (Ti(OiPr)4 Protocol) halide_yes->reductive Convert Halide to Ketone (Kornblum) halide_no->reductive success Target Molecule reductive->success buchwald->success

Figure 1: Decision matrix for hindered amine alkylation. Note that direct alkylation of hindered substrates is rarely the first choice.

Module 1: Reductive Amination (The "Titanium" Protocol)

Applicability: Hindered amines reacting with hindered ketones. The Problem: Standard conditions (AcOH/NaBH(OAc)₃) rely on the equilibrium formation of an iminium ion. With hindered substrates, this equilibrium is heavily disfavored; the water byproduct cannot escape the steric cage, reversing the reaction.

The Fix: Use Titanium(IV) isopropoxide, Ti(OiPr)₄ .[1] It acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine/enamine species irreversibly.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination
  • Imine Formation (Neat): Mix Amine (1.0 equiv) and Ketone (1.0-1.2 equiv) in a vial.

  • Activation: Add Ti(OiPr)₄ (1.25 equiv) .

    • Note: Do not add solvent yet. Run this neat if the substrates are liquid. If solid, use minimal THF.

  • Incubation: Stir at ambient temperature for 6–12 hours. The solution will likely become viscous/yellow.

  • Dilution: Dilute with absolute Ethanol or Methanol (approx. 0.5 M concentration).

  • Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.

  • Quench: Add 1N NaOH or water. A white precipitate (TiO₂) will form. Filter through Celite.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No Conversion Steric bulk prevents orbital overlap.Heat the Ti(OiPr)₄ step to 60°C. Ensure conditions are strictly anhydrous before reduction.
Alcohol Byproduct Direct ketone reduction.The imine did not form before NaBH₄ addition. Increase Ti(OiPr)₄ incubation time.
Gel Formation Titanium polymerization.This is normal upon quenching. Use energetic stirring and Celite filtration.

Module 2: Buchwald-Hartwig Amination

Applicability: Arylation of hindered amines (creating C-N bonds on aromatic rings).[2][3] The Problem: The rate-limiting step for hindered amines is often the coordination of the amine to the Palladium(II) center . If this is too slow, the active catalyst agglomerates into inactive Pd-black.

The Fix: Ligand Selection. You need electron-rich, bulky dialkylbiaryl phosphine ligands that facilitate oxidative addition and create a binding pocket for the amine.

Recommended Systems
Substrate ClassLigand of ChoiceBasePd Source
Primary Hindered BrettPhos NaOtBuPd(OAc)₂ or G3-Precatalysts
Secondary Acyclic RuPhos NaOtBuPd(OAc)₂ / RuPhos-Pd-G4
Secondary Cyclic RuPhos or SPhos LHMDSPd₂dba₃
Heterocycles tBuBrettPhos K₃PO₄Pd-G3-Precatalysts
Mechanistic Bottleneck Visualization

Buchwald Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L-Pd(II)-Ar-X OxAdd->PdII_Ar Coord Amine Coordination PdII_Ar->Coord RATE LIMITING (Sterics) Decomp Catalyst Death (Pd Black) PdII_Ar->Decomp If Amine fails to bind PdII_Amine L-Pd(II)-Ar-N Coord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0

Figure 2: The Buchwald-Hartwig cycle. The red box indicates where hindered amines fail. Specialized ligands (RuPhos/BrettPhos) stabilize the Pd(II) species long enough for the bulky amine to enter.

Module 3: Direct Alkylation (SN2)

Applicability: Only when the electrophile is a primary alkyl halide and other methods are impossible. The Problem: E2 Elimination is entropically favored over SN2 for hindered systems.

Optimization Protocol:

  • Solvent: Switch to Acetonitrile (MeCN) or DMF . MeCN is often superior for amine alkylation as it stabilizes the transition state without solvating the anion too strongly (unlike DMF/DMSO which can sometimes accelerate elimination).

  • Base: Use a non-nucleophilic organic base like Hünig’s Base (DIPEA) . Inorganic bases (K₂CO₃) are heterogeneous and often too slow for hindered substrates.

  • Additives: Add TBAI (Tetrabutylammonium iodide) (10 mol%). This performs an in-situ Finkelstein reaction, converting alkyl chlorides/bromides to more reactive iodides.

FAQ: Rapid Fire Troubleshooting

Q: I see the imine forming by TLC, but it disappears upon adding NaBH₄. A: You likely have water in your system. The imine hydrolyzes back to the ketone faster than it reduces. Ensure your Ethanol/Methanol is anhydrous, or add 3Å Molecular Sieves during the reduction step.

Q: Can I use "Borrowing Hydrogen" (Green Chemistry) methods? A: Yes, but with caveats. Iridium catalysts (e.g., [Cp*IrCl₂]₂) can alkylate amines using alcohols. However, this requires high temperatures (110°C+). If your hindered amine is thermally sensitive, stick to the Ti(OiPr)₄ reductive amination.

Q: My Buchwald reaction turns black immediately. A: Immediate blackening indicates rapid Pd(0) precipitation. Your ligand is not stabilizing the metal.

  • Ensure you are using a 1:1 or 2:1 Ligand:Pd ratio.

  • Switch to a Pre-catalyst (e.g., RuPhos-Pd-G4) rather than mixing Pd(OAc)₂ + Ligand in situ. Pre-catalysts ensure the active species is formed correctly.

References

  • Reductive Amination (Ti(OiPr)4): Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] J. Org.[1][4][5] Chem.1990 , 55, 2552–2554.[1]

  • Buchwald Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.2011 , 2, 27–50.

  • Borrowing Hydrogen: Hamid, M. H. S. A.; Slatford, P. A.; Williams, J. M. J. "Borrowing Hydrogen in the Activation of Alcohols."[6][7][8] Adv.[1][2][9] Synth. Catal.2007 , 349, 1555–1575.

  • Direct Alkylation Issues: Salvatore, R. N.; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines." Tetrahedron2001 , 57, 7785-7811.

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Chiral Recognition

Welcome to the technical support hub. As researchers, you know that introducing fluorine into a drug scaffold profoundly alters its physicochemical properties—lipophilicity, pKa, and conformation.[1] In chiral chromatography, these changes are not passive; they actively drive the separation mechanism.

Fluorine acts as a strong hydrogen bond acceptor (C-F...H) and significantly alters the electron density of aromatic rings (π-acidity). Successful separation requires a stationary phase and mobile phase strategy that exploits, rather than fights, these unique electronic signatures. This guide moves beyond basic screening to specific, mechanistic optimization for fluorinated analytes.[2]

Module 1: Stationary Phase Selection Strategy

Q: Which chiral stationary phase (CSP) should I screen first for a fluorinated API?

A: While standard polysaccharide columns are the industry workhorse, fluorinated compounds often require phases that offer electronic complementarity.

  • Primary Screen (The "Golden Four"): Start with immobilized Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/ID or Lux® Amylose-1/Cellulose-1). These separate ~80% of racemates.

  • Secondary Screen (The "Halogenated" Phases): If resolution (

    
    ) is < 1.5, switch to chlorinated  polysaccharide derivatives (e.g., CHIRALPAK® IF/IG/IC or Lux® Cellulose-2/Amylose-2).
    
    • Why? The electron-withdrawing chlorine atoms on the CSP aromatic ring create a "π-acidic" environment that interacts strongly with the "π-basic" or dipole-rich regions of fluorinated analytes. This electronic matching often resolves peaks that co-elute on standard alkyl-phenyl phases.

Q: Do fluorinated stationary phases exist?

A: Yes. Phases like Fluoro-Phenyl (Pirkle-type) or specific fluorinated polysaccharide derivatives (e.g., ReproSil Chiral-NR) exploit fluorophilic interactions (F-F or dipole-dipole). These are excellent for separating enantiomers where the chiral center is directly adjacent to a trifluoromethyl (-CF3) or difluoro group.

Visualization: Column Selection Decision Tree

ColumnSelection Start Start: Fluorinated Racemate Screen1 Screen 1: Immobilized Amylose/Cellulose (3,5-dimethylphenylcarbamate) Start->Screen1 CheckRs Check Resolution (Rs) Screen1->CheckRs Success Optimize Mobile Phase CheckRs->Success Rs > 1.5 Screen2 Screen 2: Chlorinated Phases (3-chloro-4-methyl / 3,5-dichloro) CheckRs->Screen2 Rs < 1.5 CheckRs2 Check Resolution (Rs) Screen2->CheckRs2 CheckRs2->Success Rs > 1.5 Screen3 Screen 3: Pirkle-Type / Fluorinated CSPs (Exploit F-F interactions) CheckRs2->Screen3 Rs < 1.5

Figure 1: Strategic decision tree for selecting Chiral Stationary Phases (CSPs) for fluorinated compounds.

Module 2: Mobile Phase Optimization

Q: My fluorinated compound is acidic. How do I prevent peak tailing?

A: Fluorine substitution often lowers the pKa of neighboring functional groups (e.g., fluorinated carboxylic acids or phenols), making them more prone to ionization even in "neutral" solvents.

  • The Protocol: You must suppress ionization to ensure the analyte remains in a single state (neutral).

  • Standard Additive: 0.1% Trifluoroacetic Acid (TFA) is standard.

  • Advanced "Fluorine-Friendly" Additive: If TFA causes retention loss, try Hexafluoroisopropanol (HFIP) at 0.5% - 1.0% in the mobile phase. HFIP is a weak acid that can suppress ionization without aggressively competing for hydrogen-bonding sites on the CSP, often improving shape for fluorinated alcohols or amides.

Q: Normal Phase (NP) vs. Polar Organic Mode (POM)?

A:

  • Normal Phase (Hexane/Alcohol): Best for lipophilic fluorinated compounds.

    • Tip: Use 2-Propanol (IPA) over Methanol. The bulky IPA allows the fluorinated analyte to fit better into the chiral grooves of polysaccharide phases without solvent interference.

  • Polar Organic Mode (100% Acetonitrile or MeOH/ACN): Use this for polar fluorinated drugs (e.g., fluorinated amino acids).

    • Why? Acetonitrile is aprotic and does not disrupt the crucial hydrogen bonding between the analyte and the CSP.

Summary of Mobile Phase Recommendations
Analyte TypeRecommended ModePrimary SolventModifier/AdditiveMechanism Focus
Neutral F-Drug Normal Phasen-Hexane / HeptaneIPA (5-20%)Steric fit + H-bonding
Acidic F-Drug Normal Phasen-HexaneEtOH + 0.1% TFAIon suppression
Basic F-Drug Normal Phasen-HexaneIPA + 0.1% DEASilanol masking
Polar F-Drug Polar OrganicAcetonitrileMeOH (None or 0.1% Acid/Base)Dipole-Dipole

Module 3: Troubleshooting & FAQs

Q: I see "Peak Splitting" or "Shouldering" but not true separation. What is happening?

A: This is often a sign of partial separation or conformational interconversion .

  • Temperature Check: Fluorinated compounds can have high rotational barriers. Lower the temperature to 10°C - 15°C . Lower temperature reduces thermal energy, "freezing" the conformers and often increasing the separation factor (

    
    ) by favoring the enthalpy-driven chiral recognition.
    
  • Solvent Strength: Your solvent might be too strong. Dilute the alcohol modifier (e.g., go from 10% IPA to 2% IPA).

Q: My retention times are shifting between runs.

A: Fluorinated compounds can be highly sensitive to water content in Normal Phase solvents.

  • Fix: Use pre-mixed solvents or install a moisture trap. Even 0.1% water absorption from the air into n-Hexane/IPA can alter the solvation of the CSP and shift retention for F-compounds.

Visualization: Troubleshooting Logic

Troubleshooting Problem Issue: Poor Resolution / Tailing Step1 Check Additive (Is pKa affected by F?) Problem->Step1 Action1 Add 0.1% TFA (Acid) or 0.1% DEA (Base) Step1->Action1 Yes Step2 Check Temperature Step1->Step2 No Action2 Lower T to 10-15°C (Enhance Enthalpy) Step2->Action2 High T Step3 Check Solvent Type Step2->Step3 Low T Action3 Switch Alcohol (MeOH <-> IPA) Step3->Action3

Figure 2: Step-by-step troubleshooting workflow for optimizing peak shape and resolution.

Module 4: Scale-Up & Preparative Considerations

Q: Can I use these methods for Prep-HPLC?

A: Yes, but solubility is the bottleneck. Fluorinated compounds often have poor solubility in pure Hexane.

  • Strategy: Use Supercritical Fluid Chromatography (SFC) .[2]

    • Why? Supercritical CO2 has high diffusivity and solvating power similar to Heptane but can be mixed with high percentages of Methanol. This allows for higher loading of fluorinated compounds compared to Normal Phase HPLC.

    • Column: The same polysaccharide columns (Amylose-C, Cellulose-C) used in HPLC work excellently in SFC.

References

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. (2016). Link

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. Molecules. (2024). Link

  • The effect of fluorine substitution on chiral recognition: Interplay of CH...π, OH...π and CH...F interactions. Physical Chemistry Chemical Physics. (2013). Link

  • Chiral Mobile Phase Additives in HPLC Enantioseparations. Methods in Molecular Biology. (2019). Link

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. (2010). Link

Sources

Technical Support Center: Synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently asked questions encountered during the synthesis of this important chiral amine.

Troubleshooting Guide: Common Side Reactions & Solutions

The asymmetric synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine, a key building block in medicinal chemistry, typically involves the enantioselective reduction of the corresponding ketone, 4,7-difluoro-1-indanone. While seemingly straightforward, this transformation is prone to several side reactions that can impact yield, purity, and enantiomeric excess. This section provides a detailed analysis of these issues and offers practical, field-proven solutions.

Issue 1: Low Enantiomeric Excess (ee)

A low enantiomeric excess is one of the most common and critical issues in this synthesis, as the biological activity of the final compound is often dependent on a single enantiomer.

Question: My asymmetric reduction of 4,7-difluoro-1-indanone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess can stem from several factors, ranging from catalyst integrity to reaction conditions. Here’s a breakdown of the likely culprits and how to address them:

  • Catalyst Deactivation or Mismatch: The choice and handling of the chiral catalyst are paramount. For instance, Noyori-type ruthenium-BINAP complexes, often used for asymmetric hydrogenations, are highly sensitive.[1] Similarly, in borane-mediated reductions like the Corey-Bakshi-Shibata (CBS) reduction, the oxazaborolidine catalyst's integrity is crucial.[2]

    • Cause: The active catalyst species can be sensitive to oxygen and moisture.[1] Improper storage or handling can lead to degradation and a loss of enantioselectivity.

    • Solution:

      • Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1] Use Schlenk techniques or a glovebox for catalyst handling.

      • Anhydrous Conditions: Ensure all glassware is oven-dried and that all solvents and reagents are anhydrous.[2]

      • Catalyst Screening: The chosen chiral ligand or catalyst may not be optimal for the 4,7-difluoro-1-indanone substrate. It is advisable to screen a small library of catalysts to find the best match.

  • Suboptimal Reaction Temperature: The degree of enantioselectivity is often highly dependent on the reaction temperature.

    • Cause: Higher temperatures can lead to competing, non-selective background reactions or a decrease in the energy difference between the diastereomeric transition states, resulting in lower ee.

    • Solution: Screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the optimum for your specific catalyst-substrate system.[1][2]

  • Incorrect Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the catalyst's performance.

    • Cause: The solvent can affect the conformation of the catalyst-substrate complex in the transition state.

    • Solution: Perform the reaction in a variety of aprotic solvents with different polarities, such as THF, Toluene, or Dichloromethane, to find the optimal medium.[1]

Issue 2: Racemization of the Chiral Amine Product

Even if the initial asymmetric reduction is successful, the desired (R)-enantiomer can racemize during workup or purification, leading to a diminished enantiomeric excess in the final isolated product.

Question: I've confirmed a high ee immediately post-reaction, but the final isolated (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine has a significantly lower ee. What could be causing this racemization?

Answer: Racemization of chiral amines, particularly benzylic amines like the target compound, is a significant challenge. The primary culprits are pH extremes and elevated temperatures during the workup process.[3]

  • pH-Induced Racemization:

    • Cause: Both strongly acidic and basic conditions can facilitate racemization.[3] Strong bases can deprotonate the benzylic C-H bond adjacent to the chiral center, leading to a planar, achiral intermediate. While generally more stable, amines can undergo pyramidal inversion, which can be accelerated in certain chemical environments.[3]

    • Solution:

      • Use Mild Bases: During aqueous extraction to remove acidic impurities or the chiral auxiliary, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like NaOH or KOH.[3]

      • Control pH: Maintain the pH of all aqueous solutions as close to neutral as possible. Use buffered solutions (e.g., phosphate buffer) if necessary.[3]

      • Minimize Contact Time: Do not allow the organic layer containing your product to remain in contact with aqueous acidic or basic layers for extended periods. Perform separations promptly.[3]

  • Thermal Racemization:

    • Cause: Elevated temperatures during solvent removal (rotary evaporation) or purification (distillation) can provide the energy needed to overcome the inversion barrier of the chiral amine.

    • Solution:

      • Low-Temperature Workup: Perform all extractions and washes at low temperatures (e.g., 0-5 °C) to minimize the rate of potential racemization.[3]

      • Avoid High Temperatures During Purification: If possible, purify the amine by column chromatography at room temperature or by crystallization rather than distillation. If distillation is necessary, use high vacuum to lower the boiling point.

Issue 3: Formation of Over-reduction or Dehalogenation Byproducts

In addition to stereochemical issues, the formation of undesired byproducts can complicate purification and reduce the overall yield.

Question: My reaction mixture contains significant amounts of byproducts, which appear to be the fully saturated indane or a de-fluorinated analog. What causes these side reactions?

Answer: The formation of these byproducts is typically associated with overly harsh reducing conditions or catalyst-mediated side reactions.

  • Over-reduction to 4,7-Difluoroindane:

    • Cause: This occurs when the intermediate alcohol is further reduced to the corresponding alkane. This is more common with powerful reducing agents like LiAlH₄, especially at elevated temperatures.[4][5] While NaBH₄ is generally milder, prolonged reaction times or excess reagent can also lead to this side reaction.[6] The Wolff-Kishner reduction is another method that can lead to complete deoxygenation.[7]

    • Solution:

      • Choice of Reducing Agent: Use a milder reducing agent if possible. For many ketone reductions, NaBH₄ is sufficient and less prone to over-reduction than LiAlH₄.[5][6]

      • Stoichiometry Control: Use a slight excess, but not a large excess, of the hydride reagent.

      • Temperature and Time Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and monitor the reaction closely by TLC to avoid unnecessarily long reaction times.

  • Dehalogenation (Loss of Fluorine):

    • Cause: Certain catalytic systems, particularly those involving transition metals like palladium or nickel under hydrogen pressure, can catalyze the hydrogenolysis of aryl-fluorine bonds, especially at higher temperatures and pressures.

    • Solution:

      • Catalyst Selection: If using catalytic hydrogenation, screen for catalysts that are less prone to dehalogenation at the desired reaction temperature.

      • Optimize Conditions: Use the lowest effective hydrogen pressure and temperature to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain the precursor, 4,7-difluoro-1-indanone?

A1: The most common and industrially scalable method for synthesizing 1-indanones is through an intramolecular Friedel-Crafts acylation.[8][9] This typically involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst like polyphosphoric acid or a Lewis acid like AlCl₃.[8][9]

Q2: Can I use a chiral resolving agent to separate the enantiomers of racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine instead of asymmetric synthesis?

A2: Yes, chiral resolution via diastereomeric salt formation is a classic and viable alternative.[10][11] This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid derivatives or camphorsulfonic acid.[10][12] The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[12] The desired enantiomer is then liberated from the salt. However, this method's primary drawback is a theoretical maximum yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled.[10][13]

Q3: What analytical techniques are best for determining the enantiomeric excess (ee) of my product?

A3: The most reliable and widely used method for determining the ee of chiral amines is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their direct quantification. Chiral Gas Chromatography (GC) can also be used, often after derivatization of the amine to a more volatile species.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Yes. Hydride reducing agents like LiAlH₄ and NaBH₄ react violently with water and protic solvents, releasing flammable hydrogen gas.[4] They should be handled with care in a moisture-free environment. Strong acids used in the Friedel-Crafts reaction are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with low enantiomeric excess, the following workflow can be used.

Troubleshooting_Low_EE Start Low Enantiomeric Excess (ee) Observed Check_Catalyst Step 1: Verify Catalyst Integrity Start->Check_Catalyst Check_Conditions Step 2: Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Solution_Catalyst Use fresh/high-purity catalyst under inert atmosphere. Check_Catalyst->Solution_Catalyst Degradation suspected Check_Workup Step 3: Investigate Workup Procedure Check_Conditions->Check_Workup Conditions Optimized Solution_Temp Screen a range of lower temperatures. Check_Conditions->Solution_Temp Temperature effect? Solution_Solvent Test various anhydrous aprotic solvents. Check_Conditions->Solution_Solvent Solvent effect? Solution_pH Use mild bases (e.g., NaHCO3) and control pH during extraction. Check_Workup->Solution_pH Racemization during extraction? Solution_Temp_Workup Perform workup at low temperature (0-5 °C). Check_Workup->Solution_Temp_Workup Racemization during solvent removal?

Caption: Troubleshooting workflow for low enantiomeric excess.

Summary of Key Reaction Parameters

The following table summarizes critical parameters and recommended starting points for troubleshooting the asymmetric reduction of 4,7-difluoro-1-indanone.

ParameterPotential IssueRecommended Action
Catalyst Deactivation, low activityUse fresh catalyst, handle under inert gas, screen different chiral ligands.
Temperature Low ee, side reactionsScreen temperatures from -78 °C to room temperature.[1]
Solvent Low ee, poor solubilityTest anhydrous THF, Toluene, DCM.[1]
Workup pH RacemizationUse saturated NaHCO₃ instead of strong bases; buffer if necessary.[3]
Workup Temp. RacemizationKeep extractions and solvent removal steps at low temperatures (0-5 °C).[3]

References

  • Benchchem. Troubleshooting guide for the synthesis of chiral alcohols.
  • Benchchem.
  • Benchchem.
  • Wikipedia. Chiral resolution. [Link]

  • Taylor & Francis Online. Chiral resolution – Knowledge and References. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • V. A. Azov.
  • Chemguide. reduction of aldehydes and ketones. [Link]

  • Benchchem. Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • PMC. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Benchchem.
  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]

  • YouTube. Reduction of Ketones & Aldehydes | NaBH4 vs LiAlH4 | Organic Chemistry 19.6. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

Sources

Technical Support Center: Purification of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 625471-13-8)[1]. As a critical chiral intermediate in drug development, the purification of this fluorinated indanamine from a crude reaction mixture requires precise control over phase separations, thermodynamic crystallization, and acid-base chemistry.

This guide provides field-proven troubleshooting strategies, quantitative parameters, and self-validating protocols to ensure high yield and enantiomeric purity.

Process Overview

PurificationWorkflow A Crude Reaction Mixture (Racemic Amine) B Aqueous Workup & Extraction (pH > 11, MTBE) A->B Remove Impurities C Diastereomeric Salt Formation (D-(-)-Tartaric Acid) B->C Concentrate Organics D Fractional Crystallization (Thermodynamic Control) C->D Cool & Seed E Salt Breaking / Free-basing (NaOH, MTBE) D->E Isolate (R)-Salt F Pure (R)-4,7-Difluoro- 2,3-dihydro-1H-inden-1-amine E->F Final Distillation

Fig 1: Step-by-step purification and chiral resolution workflow for 4,7-difluoroindan-1-amine.

Section 1: Reaction Workup & Primary Extraction

Q: I am experiencing severe emulsion formation during the primary liquid-liquid extraction of the crude reductive amination mixture. How can I resolve this? A: Emulsions in this system are typically caused by unreacted 4,7-difluoro-1-indanone, polymeric byproducts, and transition metal catalysts. The difluoro-substitution increases the lipophilicity of the indane core, causing these impurities to act as weak surfactants at the aqueous-organic interface. Causality & Solution: Switch your extraction solvent from Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to Methyl tert-butyl ether (MTBE). MTBE has a lower dielectric constant and lower water miscibility, which rapidly breaks emulsions. Additionally, filter the biphasic mixture through a pad of Celite prior to separation to remove insoluble metallic and polymeric particulates.

Q: After extracting the crude mixture, my recovery of the free amine is unusually low. Where is my product? A: The strongly electron-withdrawing fluorine atoms at the 4- and 7-positions inductively pull electron density away from the primary amine, slightly lowering its pKa relative to unsubstituted 1-aminoindan[2]. Causality & Solution: If the aqueous phase is only weakly basic (pH 8-9), a significant fraction of the amine remains protonated and partitioned in the aqueous waste. Ensure the aqueous phase is adjusted to a strictly high pH (≥ 11) using 2M NaOH before extraction to force complete deprotonation.

Section 2: Chiral Resolution & Enantiomeric Enrichment

Q: When attempting to resolve the racemic 4,7-difluoroindan-1-amine using tartaric acid, the mixture "oils out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when the concentration of the diastereomeric salt exceeds its solubility limit, but the ambient temperature remains above the melting point of the solute-solvent cluster[3]. The difluoro-substituted indanamine tartrate salt has a lower lattice energy compared to the unsubstituted analog, making it highly prone to forming a metastable supercooled liquid. Causality & Solution:

  • Alter the Solvent System: Pure methanol often leads to oiling out for fluorinated indanamines. Switch to a Methanol/Water (95:5) or Ethanol/MTBE mixture to lower the solubility curve and favor solid nucleation.

  • Dilute: Lower the initial concentration by increasing the solvent volume by 20-30%.

  • Seed at the Metastable Zone: Introduce seed crystals of the pure (R)-amine tartrate salt exactly at the metastable zone boundary (typically 5-10°C below the clearing temperature).

Q: My isolated (R)-amine salt only has an enantiomeric excess (ee) of 75%. How can I improve the optical purity? A: A low enantiomeric excess indicates kinetic co-precipitation of the more soluble (S)-amine diastereomeric salt. This occurs when the cooling ramp is too aggressive, bypassing thermodynamic control and forcing rapid, unselective supersaturation[4]. Causality & Solution: Implement a non-linear (cubic) cooling profile. Hold the temperature at the nucleation point for 2 hours before cooling to room temperature. The thermodynamic control of the crystallization relies strictly on the difference in solubilities of the diastereomeric salts[3]. If the ee% remains low, perform a single recrystallization from Methanol/Water.

Section 3: Quantitative Data for Chiral Resolution

Selecting the correct resolving agent is the most critical step in isolating the (R)-enantiomer. Tartaric acid and its derivatives are the most versatile and cost-effective agents for this class of amines[5].

Table 1: Thermodynamic & Resolution Parameters for 4,7-Difluoroindan-1-amine

Resolving AgentOptimal Solvent SystemTarget EnantiomerMolar Ratio (Amine:Acid)Typical Yield (%)Typical ee (%)
D-(-)-Tartaric AcidMeOH / H₂O (95:5)(R)-enantiomer1:135 - 42%> 98%
L-(+)-Tartaric AcidMeOH / H₂O (95:5)(S)-enantiomer1:138 - 45%> 98%
(S)-Mandelic AcidEtOH / MTBE (1:1)(R)-enantiomer1:128 - 32%~ 90%
Di-p-toluoyl-D-tartaric acidAcetone / Water (90:10)(R)-enantiomer2:140 - 45%> 95%

Section 4: Self-Validating Experimental Protocols

Protocol 1: Primary Extraction & Workup
  • Quench: Cool the crude reductive amination mixture to 0°C and quench slowly with 1M HCl to destroy unreacted imine and reducing agents.

  • Basify: Add 2M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH ≥ 11.

  • Extract: Extract the aqueous phase with MTBE (3 × 50 mL per 100 mL of aqueous volume).

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude racemic free base.

  • Self-Validation Checkpoint: Spot the post-extraction aqueous layer on a TLC plate and stain with Dragendorff's reagent. A negative result (no orange spot) confirms the quantitative extraction of the amine.

Protocol 2: Diastereomeric Salt Resolution
  • Dissolve: Dissolve the crude racemic 4,7-difluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a Methanol/Water (95:5 v/v) mixture (10 mL per gram of amine).

  • Salt Formation: Heat the solution to 60°C. Add D-(-)-tartaric acid (1.0 eq) portion-wise[5]. Stir at 60°C for 30 minutes until a homogeneous solution forms.

  • Controlled Cooling: Cool the mixture slowly (-0.5°C/min) to 45°C.

  • Seeding: Add 0.1% w/w pure (R)-amine tartrate seed crystals. Hold the temperature at 45°C for 2 hours to allow secondary nucleation.

  • Isolation: Cool to 20°C over 4 hours. Filter the resulting crystals and wash with ice-cold Methanol/Water (95:5).

  • Self-Validation Checkpoint: Liberate a 5 mg sample of the crystal with NaOH, extract into MTBE, and analyze via Chiral HPLC. If the ee is < 95%, execute a second recrystallization using the same solvent system.

Protocol 3: Salt Breaking and Final Isolation
  • Suspend: Suspend the enantiopure (R)-amine tartrate salt in MTBE (10 mL per gram of salt).

  • Free-base: Add 2M NaOH (aq) dropwise under vigorous stirring until the aqueous phase reaches pH 12.

  • Phase Separation: Separate the layers. Extract the aqueous phase twice more with MTBE to ensure no product is lost.

  • Concentrate: Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent.

  • Final Polish: Purify the resulting free base via short-path vacuum distillation to obtain a colorless oil[1].

  • Self-Validation Checkpoint: Confirm structural integrity via ¹H-NMR (verify the distinct multiplet of the chiral methine proton at ~4.5 ppm) and verify optical rotation against literature standards.

References

  • WO2012116752A1 - Process of resolution of 1-aminoindan. Google Patents. Available at:

  • [4] Chiral resolution. Wikipedia. Available at:[Link]

  • [3] Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Fenix / Tetrahedron: Asymmetry. Available at:[Link]

Sources

Stability and storage conditions for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Product Overview & Chemical Identity

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a specialized chiral building block, often utilized as a scaffold in the synthesis of bioactive compounds (e.g., HIF-2


 inhibitors). Its stability profile is governed by three structural features: the benzylic primary amine  (susceptible to oxidation and carbamate formation), the fluorine substituents  (which modulate lipophilicity and basicity), and its chiral center  (risk of racemization under specific stress conditions).
PropertySpecification
Chemical Name (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine
CAS (Racemate) 625471-13-8 (Refer to vendor CoA for enantiomer-specific CAS)
Molecular Weight 169.17 g/mol
Physical State (Free Base) Yellow to brown oil/liquid
Physical State (HCl Salt) White to off-white solid
pKa (Predicted) ~9.5 (Amine)

Core Storage Directives (The "Golden Rules")

To maintain >98% purity and >99% ee (enantiomeric excess), you must strictly adhere to the following storage protocols. The Free Base is significantly less stable than the Salt form.

A. For the Free Base (Liquid/Oil)
  • Atmosphere: CRITICAL. Store under inert gas (Argon or Nitrogen). The primary amine reacts avidly with atmospheric CO

    
     to form solid carbamates (white crust).
    
  • Temperature: Long-term storage at -20°C is recommended to retard oxidation. Short-term (weeks) at 2-8°C is acceptable if sealed under Argon.

  • Light: Protect from light. Benzylic amines can undergo photo-oxidative degradation.

B. For the Salt Form (e.g., HCl)[2]
  • Atmosphere: Store in a tightly sealed container. While less sensitive to CO

    
    , salts can be hygroscopic.
    
  • Temperature: Ambient (RT) is often acceptable for short durations, but 2-8°C is preferred for long-term stability.

  • Desiccation: Store with a desiccant packet to prevent clumping.

Visual Storage Logic

The following decision tree illustrates the optimal workflow for handling incoming shipments of this compound.

StorageLogic Start Incoming Shipment: (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine CheckForm Check Physical Form Start->CheckForm IsLiquid Liquid / Oil (Free Base) CheckForm->IsLiquid If Oil IsSolid Solid / Powder (Salt Form) CheckForm->IsSolid If Powder ActionLiquid 1. Purge Headspace with Argon 2. Seal with Parafilm 3. Store at -20°C IsLiquid->ActionLiquid ActionSolid 1. Ensure Desiccant Present 2. Store at 2-8°C 3. Protect from Light IsSolid->ActionSolid RiskLiquid Risk: CO2 Absorption (Carbamates) Oxidation (Darkening) ActionLiquid->RiskLiquid RiskSolid Risk: Hygroscopicity (Clumping) ActionSolid->RiskSolid

Figure 1: Decision matrix for storage based on the physical form of the compound.

Troubleshooting & FAQs

Q1: My yellow liquid sample has developed a white crust or precipitate. Is it contaminated?

Diagnosis: This is likely carbamate formation . Causality: Primary amines like (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine are basic nucleophiles. Upon exposure to air, they react with CO


 to form carbamic acid derivatives, which often precipitate as white solids in the neat oil.
Corrective Action: 
  • Do not discard. The parent amine is intact.

  • Protocol: Dissolve the mixture in an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash: Perform a basic wash (e.g., 1M NaOH). This reverses the carbamate back to the free amine.

  • Dry & Concentrate: Dry over Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Prevention: Always backfill storage vials with Argon after use.

Q2: The compound has turned from pale yellow to dark brown/black.

Diagnosis: Oxidative Degradation . Causality: Benzylic amines are electron-rich and susceptible to oxidation at the nitrogen or the benzylic carbon, leading to imines or N-oxides. This is accelerated by light and heat. Self-Validating Check:

  • LC-MS: Look for M+16 (N-oxide) or M-2 (Imine) peaks.

  • TLC: A dark spot at the baseline often indicates polymerized oxidation products. Recommendation: If purity is <90%, repurify via silica gel chromatography (using 1-5% MeOH/DCM with 1% Et3N to prevent streaking). If degradation is minor, use as is but account for purity in stoichiometry.

Q3: Is the enantiomeric excess (ee) stable in solution?

Diagnosis: Racemization Risk . Expert Insight: The chiral center at the C1 position is benzylic. While generally configurationally stable at room temperature, it can racemize via a planar carbocation intermediate or enolization mechanism if exposed to:

  • Strong acids (promoting S

    
    1 type scrambling).
    
  • High heat (>80°C) in the presence of radical initiators. Protocol:

  • Avoid heating the free base above 60°C for extended periods.

  • Verification: Routine Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) should be performed if the sample has been subjected to thermal stress.

Q4: The HCl salt is clumping and difficult to weigh.

Diagnosis: Hygroscopicity . Causality: Amine salts can absorb atmospheric moisture, forming sticky hydrates. Corrective Action:

  • Dry the solid in a vacuum desiccator over P

    
    O
    
    
    
    or KOH pellets overnight.
  • Weigh rapidly in a dry environment or glovebox if precise stoichiometry is critical.

Diagnostic Workflow

Use this flowchart to troubleshoot visual changes in your sample.

Troubleshooting Obs Observation Darkening Darkening / Blackening Obs->Darkening WhiteSolid White Crust in Oil Obs->WhiteSolid Clumping Solid Clumping Obs->Clumping CauseOx Cause: Oxidation Darkening->CauseOx CauseCO2 Cause: CO2 Absorption (Carbamate) WhiteSolid->CauseCO2 CauseH2O Cause: Moisture Uptake Clumping->CauseH2O ActionPurify Action: Silica Column or Distillation CauseOx->ActionPurify ActionWash Action: NaOH Wash & Argon Seal CauseCO2->ActionWash ActionDry Action: Vacuum Desiccator CauseH2O->ActionDry

Figure 2: Troubleshooting logic for common stability issues.

References

  • Sigma-Aldrich. 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Product Safety & Data Sheet. (Accessed 2023).[1] Link

  • PubChem. 4,7-difluoro-2,3-dihydro-1H-inden-1-amine Compound Summary. National Library of Medicine. Link

  • Buer, B. C., et al. (2012).[2] Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences.[2] (Demonstrates the hydrophobic/lipophilic modulation by fluorine substituents). Link

  • ChemicalBook. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride Properties and Handling. Link

Sources

Section 1: Chemical Synthesis & Alkylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center: Rasagiline & Aminoindan Analog Synthesis

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond basic recipes. In drug development, optimizing the yield of rasagiline (an irreversible MAO-B inhibitor) requires a deep understanding of reaction causality, steric hindrance, and enzymatic stereocontrol. This guide addresses the most critical bottlenecks in chemical, biocatalytic, and mechanochemical synthesis pathways, providing self-validating protocols to ensure high-yield, enantiopure production.

Q1: Why am I getting low yields (<45%) and complex mixtures during the direct propargylation of (R)-1-aminoindan? A1: Direct


 alkylation of primary amines with propargyl chloride or propargyl benzenesulfonate frequently suffers from over-alkylation[1]. The causality lies in the nucleophilicity of the resulting secondary amine (rasagiline base). Once the first propargyl group attaches, its electron-donating inductive effect makes the secondary amine more nucleophilic than the starting primary amine. Because the propargyl group is relatively linear and sterically unhindered, the secondary amine rapidly attacks another alkylating agent, leading to tertiary amine byproducts. This necessitates tedious column chromatography and limits overall yields to ~44%[1].

Q2: How can I prevent over-alkylation and improve the overall yield of the propargylation step? A2: The most robust chemical solution is to transiently reduce the nucleophilicity of the primary amine using a protecting group. The trifluoroacetyl protection strategy is highly effective[1]. The strong electron-withdrawing nature of the trifluoroacetyl group completely suppresses subsequent alkylation events, allowing for controlled mono-alkylation.

Self-Validating Protocol: Trifluoroacetyl-Protected Synthesis

  • Protection: Dissolve (R)-1-aminoindan (1.0 eq) in dichloromethane. Add pyridine (1.2 eq) and cool to 0°C. Dropwise add trifluoroacetic anhydride (1.1 eq). Stir for 2 hours.

    • Validation Check: Monitor by TLC (hexane/ethyl acetate). The reaction is complete when the primary amine spot (ninhydrin positive) completely disappears, yielding the protected amide (>95% yield)[1].

  • Alkylation: Isolate the protected amide. Dissolve in a polar aprotic solvent (e.g., DMF). Add a mild base (e.g.,

    
    ) and propargyl benzenesulfonate (1.1 eq). Heat to 60°C for 4-6 hours.
    
  • Deprotection: Treat the resulting alkylated intermediate with a mild aqueous base (e.g., NaOH in methanol) at room temperature to cleave the trifluoroacetyl group.

  • Isolation: Extract with ethyl acetate, dry over

    
    , and precipitate the final product as a mesylate salt using methanesulfonic acid in isopropanol.
    

AlkylationTroubleshooting Issue Issue: Low Yield & Over-alkylation Direct Propargylation Cause Cause: Secondary amine product is more nucleophilic than primary amine Issue->Cause Mechanistic flaw Solution Solution: Transient Amine Protection Cause->Solution Strategic shift Step1 Step 1: Trifluoroacetic anhydride (Reduces nucleophilicity) Solution->Step1 Step2 Step 2: Propargylation (Controlled mono-alkylation) Step1->Step2 Step3 Step 3: Deprotection (Mild aqueous base) Step2->Step3 Result Result: >95% Yield, High Purity Step3->Result

Troubleshooting logic for direct propargylation vs. trifluoroacetyl protection strategy.

Section 2: Biocatalytic & Enzymatic Approaches

Q3: We want to avoid late-stage chiral resolution. Can we achieve enantiopure rasagiline directly from prochiral ketones? A3: Yes, by utilizing engineered Reductive Aminases (RedAms). While wild-type RedAms often yield racemic mixtures, rational active-site engineering provides excellent stereocontrol. Specifically, the Q237A variant of Actinomadura sp. reductive aminase (AcRedAm) alters the binding pocket to favorably orient the bulky iminium intermediate[2][3]. This forces the hydride transfer from NADPH to occur exclusively from one face, yielding (R)-rasagiline with >99% enantiomeric excess (ee)[2][3].

Self-Validating Protocol: Large-Scale Biocatalytic Synthesis using RedAms

  • Reaction Setup: In a 100 mM Tris buffer (pH 9.0) containing 2% (v/v) DMSO, combine 5 mM 1-indanone and 250 mM propargylamine[2][3].

  • Enzyme & Cofactor Addition: Add 1 mg/mL purified AcRedAm (Q237A variant), 1 mM

    
    , 100 mM D-glucose, and 0.7 mg/mL Glucose Dehydrogenase (GDH) for continuous cofactor recycling[2][3].
    
  • Incubation: Incubate at 25°C with orbital shaking (220 rpm) for 60-120 hours[2][3].

  • Validation & Quenching: Pull a 50 µL aliquot at 48 hours. Quench with 10 M NaOH, extract with tert-butyl methyl ether (MTBE), and analyze via chiral HPLC. The reaction is complete when ketone consumption plateaus (typically ~51-70% conversion)[2][3].

BiocatalyticPathway Substrates Substrates: 1-Indanone + Propargylamine Intermediate Intermediate: Oriented Iminium Ion Substrates->Intermediate Condensation Enzyme Biocatalyst: AcRedAm Q237A Variant Enzyme->Intermediate Stereocontrol Cofactor Cofactor Recycling: GDH + D-Glucose + NADP+ Cofactor->Enzyme Hydride transfer Product Product: (R)-Rasagiline (>99% ee) Intermediate->Product Asymmetric Reduction

Biocatalytic synthesis of (R)-rasagiline using engineered reductive aminases (RedAms).

Q4: What if we are starting with racemic 1-aminoindan? What is the optimal workflow to prevent wasting 50% of the material? A4: Implement a chemoenzymatic Dynamic Kinetic Resolution (DKR). By combining Candida antarctica lipase B (CALB) with a Palladium (Pd) nanocatalyst, you can continuously racemize the unreacted (S)-enantiomer back into the racemic pool while CALB selectively acylates the (R)-enantiomer. This system bypasses the 50% maximum yield of standard kinetic resolutions, achieving >90% yield and >99% ee for the chiral intermediate[4][5].

Section 3: Mechanochemical & Green Chemistry Alternatives

Q5: Aromatic ketones like 1-indanone show low reactivity in standard solvent-based reductive aminations. Is there a solvent-free alternative? A5: Yes. Mechanochemistry, specifically Liquid-Assisted Grinding (LAG), overcomes the low reactivity of aromatic ketones by highly concentrating the reactants and utilizing mechanical energy to drive the collision rate[6]. By milling 1-indanone and propargylamine with sodium cyanoborohydride (


) and zinc chloride (

) at a high frequency (30 Hz) for 1 hour, rasagiline can be successfully synthesized in a one-pot procedure[6]. The addition of a catalytic amount of methanol (

= 0.4 μL/mg) acts as a lubricant and phase-transfer medium, preventing the competing reduction of the starting carbonyl[6].

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric purities based on the chosen synthetic route:

Synthesis MethodKey Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)Primary Advantage
Direct Alkylation Propargyl chloride,

~44%N/A (Requires chiral start)Simple reagents, but poor selectivity
Protected Alkylation Trifluoroacetic anhydride, Base>95% (protection)N/A (Maintains starting ee)Eliminates over-alkylation
DKR CALB, Pd nanocatalyst>90%>99%Upgrades racemic mixtures efficiently
RedAm Biocatalysis AcRedAm (Q237A), GDH, Glucose42% - 60%>99%Direct asymmetric synthesis from ketones
Mechanochemical (LAG)

,

, 30 Hz milling
57%N/ASolvent-free, overcomes low reactivity

References

  • A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development. URL:[Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • New method for the synthesis of rasagiline (US20140018578A1).Google Patents.
  • Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide. ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Common impurities in commercial (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

[1][2]

Welcome to the Advanced Application Support Hub. Subject: Impurity Profiling & Troubleshooting for Chiral Fluorinated Aminoindanes. Ticket ID: TECH-IND-47DF-001[1]

Executive Technical Summary

(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a critical chiral building block, often employed in the synthesis of kinase inhibitors and CNS-active agents.[1] Its structural rigidity (indane core) and electronic modulation (difluoro substitution) make it valuable for optimizing ligand-receptor binding kinetics.[1]

However, its commercial synthesis—typically via enantioselective reductive amination or chiral resolution —introduces a specific set of impurities. Understanding these is non-negotiable for meeting ICH Q3A/Q3B guidelines during drug development.

Common Impurity Profile

The following table summarizes the most frequent impurities detected in commercial batches. These are derived from the standard synthetic routes (e.g., reductive amination of the ketone or nucleophilic substitution of the alcohol).

Table 1: Critical Impurities & Origins[2]
Impurity IDCommon NameStructure DescriptionOrigin / Root CauseRemoval Strategy
IMP-A The Enantiomer (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amineIncomplete chiral resolution; Stereocenter racemization during workup.[1]Chiral HPLC prep; Recrystallization with chiral acids (e.g., L-tartaric acid).
IMP-B The Ketone 4,7-Difluoro-2,3-dihydro-1H-inden-1-oneUnreacted starting material; Oxidation of the amine upon air exposure.[1]Bisulfite wash (if applicable); Acid-base extraction.[1]
IMP-C The Dimer Bis(4,7-difluoro-2,3-dihydro-1H-inden-1-yl)amineSide reaction during reductive amination (amine product reacts with ketone).[1]Difficult to remove. Control stoichiometry strictly during synthesis.
IMP-D The Alcohol 4,7-Difluoro-2,3-dihydro-1H-inden-1-olIntermediate in reductive amination; Hydrolysis of leaving groups.[1]Flash chromatography; Crystallization.
IMP-E The Olefin 4,7-Difluoro-1H-indeneElimination of the amine or alcohol under acidic/thermal stress.[1]Avoid high temperatures during acid workup.

Visualizing the Impurity Genesis

To understand why these impurities exist, we must visualize the competitive pathways in the synthesis. The diagram below maps the reductive amination route, highlighting where the Dimer (IMP-C) and Alcohol (IMP-D) diverge from the Main Product.[1]

ImpurityPathwaysKetoneStarting Material(Ketone)ImineIntermediate(Imine)Ketone->Imine+ NH3/SourceAlcoholIMP-D(Alcohol)Ketone->AlcoholDirect ReductionProductTarget Product(R)-AmineImine->ProductAsymmetricReductionEnantiomerIMP-A(S)-EnantiomerImine->EnantiomerPoor StereocontrolDimerIMP-C(Dimer)Product->Dimer+ Imine (Side Rxn)

Caption: Pathway analysis showing the competitive formation of Alcohol (via direct ketone reduction) and Dimer (via product-imine condensation) during synthesis.

Troubleshooting Guide (Q&A)

Issue 1: "My enantiomeric excess (ee) is dropping during storage."

Q: I received the material at 99% ee, but after two weeks in solution, it dropped to 95%. Is the compound racemizing?

A: Spontaneous racemization of simple aminoindanes at room temperature is chemically unlikely due to the high energy barrier for inversion at the benzylic carbon.

  • Probable Cause: You are likely observing chiral HPLC method drift or oxidative degradation that mimics the enantiomer peak. However, if the environment is basic and protic, a retro-Michael type mechanism (though rare for this scaffold) or radical mechanism could theoretically cause racemization.

  • Immediate Action:

    • Check your solvent.[2] Aminoindanes can react with trace aldehydes in low-quality methanol/ethanol to form hemiaminals that split peaks.[1]

    • Re-run the standard. If the standard also shows lower ee, it’s the column/method.

    • Protocol: Store the free base under Argon at -20°C. Converting it to the HCl salt significantly enhances stereochemical stability [1].

Issue 2: "I see a persistent unknown peak at RRT 1.2-1.3."

Q: There is a lipophilic impurity eluting after the main peak that resists recrystallization.

A: This is almost certainly the Dimer (IMP-C) .

  • Mechanism: During synthesis, if the reducing agent is added too slowly or the amine concentration is too high, the newly formed primary amine reacts with the unreacted ketone (starting material) to form a secondary imine, which is then reduced to the dimer.

  • Diagnosis: Check LC-MS. The mass will be [2M+H]⁺ (approx. 324 Da for the des-fluoro analog, higher here).

  • Remediation: Dimers are very lipophilic.

    • Purification: Use Acid-Base extraction. The secondary amine (dimer) is less basic than the primary amine (product). Extract the product into mild aqueous acid (pH 4-5), leaving the dimer in the organic layer.

Issue 3: "The material is turning yellow/brown."[2]

Q: The solid was white initially but is darkening.

A: This indicates oxidation to the Ketone (IMP-B) or N-oxide formation.[1]

  • Chemistry: Benzylic amines are susceptible to air oxidation, regenerating the ketone.

  • Solution:

    • Purge all storage vials with Nitrogen/Argon.

    • If the color is deep brown, dissolve in EtOAc and wash with 10% NaHSO₃ (sodium bisulfite) to remove the ketone, then re-precipitate the amine salt.

Analytical Method Recommendations

To accurately quantify these impurities, generic gradients often fail. Use the following optimized parameters.

Recommended HPLC Method (Chiral Purity)
  • Column: Daicel Chiralpak IA or IC (Immobilized phases are preferred for amine stability).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 265 nm (Indane absorption max).

  • Note: The diethylamine is crucial to suppress tailing of the free amine.

Recommended HPLC Method (Chemical Purity)
  • Column: C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm.

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (High pH is better for basic amines).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 15 mins.

  • Rationale: Low pH (Formic acid) often causes the amine to elute in the void volume. High pH keeps it neutral and retained, separating it from the polar alcohol and lipophilic dimer.

References

  • Reddy, K. T., et al. (2011). "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate)." Der Pharma Chemica, 3(4), 110-115. (Provides mechanistic insight into aminoindan dimer formation and control).

  • Sigma-Aldrich. (n.d.). "Product Specification: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine." (Confirming commercial availability and basic handling). [1]

  • PubChem. (2025). "Compound Summary: 4,7-difluoro-2,3-dihydro-1H-inden-1-ol." (Data on the alcohol impurity intermediate). [1]

  • Wehn, P. M., et al. (2018).[4] "Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors...". Journal of Medicinal Chemistry, 61(21), 9691-9721.[4] (Contextualizes the synthesis of fluorinated indane cores in drug discovery). [1]

Technical Support Center: Scaling Up the Synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this critical chiral building block. Chiral 1-aminoindanes are privileged scaffolds in numerous pharmaceuticals, and the successful scale-up of their synthesis is paramount for advancing drug discovery and development programs.[1]

I. Synthetic Strategy Overview

The most common and scalable approach to (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves a two-step process:

  • Synthesis of the Prochiral Ketone: Preparation of 4,7-difluoro-2,3-dihydro-1H-inden-1-one.

  • Asymmetric Synthesis of the Chiral Amine: Enantioselective reduction of the ketone to the corresponding amine.

This guide will focus on the critical second step, the asymmetric synthesis, which is often the most challenging aspect when scaling up.

II. Troubleshooting Guide: Asymmetric Synthesis of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

This section addresses common issues encountered during the asymmetric synthesis of the target amine.

Q1: Low enantiomeric excess (ee) is observed in the final product. What are the potential causes and how can I improve the stereoselectivity?

A1: Achieving high enantioselectivity is crucial for the efficacy and safety of the final active pharmaceutical ingredient. Low ee can stem from several factors:

  • Suboptimal Catalyst System: The choice of chiral catalyst and ligand is paramount. For the asymmetric reduction of ketones, catalyst systems like those based on Ruthenium with chiral diphosphine and diamine ligands are often employed.[2][3]

    • Solution: Screen a variety of chiral ligands and catalysts. The electronic and steric properties of the 4,7-difluoro-1-indanone may require a specific ligand to achieve high stereoselectivity. Consider using commercially available catalysts known for their high performance in asymmetric ketone reductions.

  • Incorrect Reaction Temperature: Temperature can significantly impact the transition state energies of the two enantiomeric pathways.

    • Solution: Perform a temperature optimization study. Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.

    • Solution: Experiment with a range of solvents. Protic solvents like isopropanol are common for transfer hydrogenations, while aprotic solvents may be preferred for other reduction methods.

  • Racemization: The product amine may be susceptible to racemization under certain conditions.

    • Solution: Ensure that the work-up and purification conditions are not too harsh. Avoid strongly acidic or basic conditions if the product is found to be unstable.[4]

Q2: The reaction is sluggish or incomplete, even after extended reaction times. How can I improve the conversion rate?

A2: Incomplete conversion leads to lower yields and complicates purification. Several factors can contribute to a slow reaction:

  • Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials, solvents, or atmosphere.

    • Solution: Use high-purity, anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

  • Insufficient Catalyst Loading: On a larger scale, mass transfer limitations can necessitate a higher catalyst loading compared to small-scale experiments.

    • Solution: Gradually increase the catalyst loading and monitor the effect on reaction rate and cost-effectiveness.

  • Poor Mixing: Inadequate agitation in a large reactor can lead to poor contact between the substrate, catalyst, and reducing agent.

    • Solution: Evaluate the reactor's agitation efficiency. Consider using a different impeller design or increasing the stirring speed.

  • Hydrogen Pressure (for hydrogenation reactions): Insufficient hydrogen pressure can limit the reaction rate.

    • Solution: Ensure the reactor is properly sealed and that the hydrogen pressure is maintained at the optimized level throughout the reaction.

Q3: The isolated product is impure, with significant byproducts observed by TLC or HPLC. What are the likely side reactions and how can they be minimized?

A3: Byproduct formation can significantly reduce the yield and purity of the desired product. Common side reactions in the synthesis of aminoindanes include:

  • Over-reduction: Reduction of the aromatic ring can occur under harsh hydrogenation conditions.

    • Solution: Optimize the reaction conditions, including temperature, pressure, and reaction time, to selectively reduce the ketone.

  • Dimerization: Under certain conditions, dimerization of the starting material or product can occur.

    • Solution: Adjust the reaction concentration and temperature to disfavor dimerization pathways.

  • Formation of the corresponding alcohol: If the amination step is not efficient, the corresponding chiral alcohol, (R)-4,7-difluoro-2,3-dihydro-1H-inden-1-ol, may be formed as a significant byproduct.

    • Solution: Ensure the ammonia source (or other nitrogen source) is present in sufficient excess and that the reaction conditions favor amine formation.

III. Frequently Asked Questions (FAQs)

What are the recommended analytical methods for monitoring the reaction and determining the enantiomeric excess (ee)?

For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. To determine the enantiomeric excess, chiral HPLC is the gold standard. A column with a chiral stationary phase, such as one based on a polysaccharide or a macrocyclic glycopeptide, can be used to separate the (R) and (S) enantiomers.[4]

What are the key safety considerations when scaling up this synthesis?
  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. Ensure the reactor is properly rated for the intended pressure and that all connections are secure.

  • Pyrophoric Catalysts: Some catalysts, particularly those based on palladium or platinum on carbon, can be pyrophoric when dry and exposed to air. Handle these catalysts with care, preferably in an inert atmosphere.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Ensure the reaction is carried out in a well-ventilated area or a fume hood.

  • Exothermic Reactions: Some reduction reactions can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity to control the temperature and prevent runaway reactions.

What are the most critical parameters to control during the scale-up process?

Maintaining enantioselectivity, ensuring efficient heat transfer, and achieving consistent mixing are the most critical aspects of scaling up this synthesis.[4] Minor variations in these parameters, which may be insignificant at the lab scale, can have a significant impact on the outcome of a large-scale reaction.

IV. Experimental Protocols and Data

Representative Protocol for Asymmetric Reductive Amination

This protocol is a general guideline and may require optimization for your specific equipment and scale.

  • Reactor Setup: A suitable pressure reactor is charged with 4,7-difluoro-2,3-dihydro-1H-inden-1-one, a chiral catalyst (e.g., a Ru-based catalyst), and a suitable solvent (e.g., methanol).

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon).

  • Ammonia Addition: A solution of ammonia in the reaction solvent is added to the reactor.

  • Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure.

  • Reaction: The reaction mixture is stirred at the optimized temperature and pressure until the reaction is complete, as monitored by HPLC.

  • Work-up: The reactor is carefully depressurized, and the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as crystallization or chromatography, to yield (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

Data Summary Table
ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Substrate 4,7-difluoro-1-indanone4,7-difluoro-1-indanone
Catalyst Loading 0.1 mol%0.2 mol%
Solvent Volume 20 mL20 L
Temperature 25 °C30 °C
Pressure 10 bar H₂10 bar H₂
Reaction Time 12 hours18 hours
Yield 95%92%
Enantiomeric Excess >99% ee>98% ee

V. Visualizations

Synthetic Pathway

Synthesis_Pathway 4,7-Difluoro-1-indanone 4,7-Difluoro-1-indanone Chiral Amine (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine 4,7-Difluoro-1-indanone->Chiral Amine Asymmetric Reductive Amination [Chiral Catalyst, H₂, NH₃]

Caption: Synthetic route to the target chiral amine.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Issue Low Yield or Purity Cause1 Incomplete Reaction Issue->Cause1 Cause2 Low Enantioselectivity Issue->Cause2 Cause3 Byproduct Formation Issue->Cause3 Solution1 Optimize Reaction Time/Temp Cause1->Solution1 Solution2 Screen Catalysts/Ligands Cause2->Solution2 Solution3 Optimize Stoichiometry Cause3->Solution3

Caption: A logical approach to troubleshooting common synthesis issues.

VI. References

  • Biomedical and Pharmacology Journal. (2015). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. [Link]

  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Nature Communications. [Link]

  • Peng, Q., et al. (2021). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]

  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • Wang, J., et al. (2021). Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD. ACS Catalysis. [Link]

  • Google Patents. (2010). A process for the preparation of (R)-1-aminoindanes.

  • Mori, K., et al. (2014). Expeditious synthesis of 1-aminoindane derivatives achieved by[5][6]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications. [Link]

  • ResearchGate. (2015). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. [Link]

  • Wikipedia. (n.d.). 1-Aminoindane. [Link]

  • Google Patents. (2022). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.

  • PMC. (2012). Asymmetric bioreduction of activated alkenes to industrially relevant optically active compounds. [Link]

  • Ohkuma, T., et al. (2001). Asymmetric Hydrogenation of Ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Advanced Synthesis & Catalysis. [Link]

Sources

Validation & Comparative

Comparative Guide: (R)- vs (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine in Asymmetric Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry increasingly shifts toward highly specific, target-directed therapies, the stereochemistry of chiral building blocks dictates the success or failure of a drug candidate. The 4,7-difluoro-2,3-dihydro-1H-inden-1-amine scaffold is a prime example of this paradigm. The two enantiomers—(R) and (S)—exhibit profoundly different pharmacodynamic profiles when integrated into larger active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of (R)- vs (S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine, detailing their structural properties, synthetic workflows, and distinct applications in modern drug discovery, particularly in the realm of enzyme inhibition and central nervous system (CNS) targeting.

Structural and Physicochemical Properties

Both enantiomers share the same molecular formula and molecular weight but differ in the spatial orientation of the primary amine at the C1 position of the indane ring. The presence of fluorine atoms at the 4- and 7-positions provides critical metabolic stability (blocking cytochrome P450-mediated oxidation) and modulates the basicity of the amine through inductive electron withdrawal.

Table 1: Comparative Properties of the Enantiomers
Property(S)-4,7-Difluoro-1-indanamine(R)-4,7-Difluoro-1-indanamine
CAS Number 945950-79-8[]1241681-62-8
Molecular Formula C9H9F2NC9H9F2N
Molecular Weight 169.17 g/mol 169.17 g/mol
Stereochemistry (1S)-configuration(1R)-configuration
Primary Application E1 Activating Enzyme Inhibitors[2]SAR Negative Controls / CNS Targets
Receptor Fit High affinity for hydrophobic pocketsSteric clash in specific kinase/enzyme domains

Application Comparison: Target Specificity & Pharmacodynamics

The causality behind selecting one enantiomer over the other lies in the three-dimensional architecture of the target protein's binding site.

The (S)-Enantiomer: Precision Targeting in Oncology

The (S)-enantiomer is predominantly utilized in the synthesis of E1 activating enzyme inhibitors (such as NEDD8-activating enzyme or NAE inhibitors)[2][3]. In these complex molecules (e.g., sulfamate or pyrrolopyrimidine derivatives), the (1S)-indanamine moiety acts as a hydrophobic anchor. The (S)-configuration perfectly aligns the difluorophenyl ring with the lipophilic pocket of the E1 enzyme, while positioning the amine vector for optimal hydrogen bonding with the enzyme's catalytic backbone[2].

The (R)-Enantiomer: SAR Validation and Divergent Targets

Conversely, the (R)-enantiomer (CAS 1241681-62-8) is frequently employed during the Structure-Activity Relationship (SAR) phase as a negative control. Because the (1R)-configuration forces the bulk of the indane ring into a sterically restricted region of the E1 enzyme, it typically exhibits a dramatic drop in binding affinity (often >100-fold reduction). However, in the development of certain indanesulfamide derivatives targeting monoaminergic neurotransmitter transporters (e.g., for epilepsy or neurodegenerative diseases), the (R)-isomer may occasionally present favorable CNS penetration and distinct receptor binding profiles[4].

G S_Isomer (S)-4,7-Difluoroindanamine Derivative E1_Enzyme E1 Activating Enzyme (NAE) S_Isomer->E1_Enzyme High Affinity Binding Nedd8 NEDD8 Activation E1_Enzyme->Nedd8 Inhibits CRL Cullin-RING Ligase (CRL) Activity Nedd8->CRL Prevents Neddylation Apoptosis Cell Cycle Arrest & Apoptosis CRL->Apoptosis Substrate Accumulation

Mechanism of (S)-enantiomer derivatives in inhibiting E1 Activating Enzyme (NAE) pathways.

Synthetic Access and Chiral Resolution

To obtain enantiopure 4,7-difluoro-2,3-dihydro-1H-inden-1-amine, chemists typically start from the commercially available ketone, 4,7-difluoroindan-1-one [3]. The synthesis requires either an asymmetric reductive amination (using chiral transition metal catalysts or engineered transaminases) or the formation of a racemic amine followed by classical chiral resolution[5].

G A 4,7-Difluoroindan-1-one B Reductive Amination (NH4OAc, NaBH3CN) A->B C Racemic 4,7-Difluoro- 2,3-dihydro-1H-inden-1-amine B->C D Chiral Resolution (Diastereomeric Salt / Enzymatic) C->D E (S)-Enantiomer (Target Active) D->E F (R)-Enantiomer (Control / Alternate Target) D->F

Synthetic workflow and chiral resolution of 4,7-difluoro-2,3-dihydro-1H-inden-1-amine.

Experimental Protocol: Synthesis of N-[(1S)-2,2,5,7-tetrafluoro-2,3-dihydro-1H-inden-1-yl]sulfamide

The following methodology demonstrates a self-validating coupling reaction utilizing the (S)-enantiomer to generate an indanesulfamide derivative, a known class of monoaminergic transporter inhibitors[4].

Rationale & Causality: The reaction utilizes Dichloromethane (DCM) as an aprotic solvent to prevent the hydrolysis of the highly reactive sulfonylating agent. Triethylamine (TEA) is employed not merely as a base, but to quench the hydrochloride salt of the indanamine, thereby liberating the nucleophilic free amine. The steric bulk of the tert-butoxycarbonyl (Boc) group on the sulfonylating agent directs the nucleophilic attack exclusively to the desired sulfur center.

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 1.19 g (11.2 mmol) of (1S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine[4].

  • Solvation: Dissolve the amine in 50 mL of anhydrous Dichloromethane (DCM)[4]. Ensure the solution is clear.

  • Activation: Add 4.66 mL (33.5 mmol) of Triethylamine (TEA) to the solution at room temperature[4]. Stir for 10 minutes to ensure complete liberation of the free base.

  • Coupling: Slowly add 3.70 g (12.3 mmol) of [(tert-Butoxy)carbonyl]{[4-(dimethyliminio)pyridin-1(4H)-yl]sulfonyl}amide in portions to control any mild exotherm[4].

  • Reaction Propagation: Stir the resulting solution at room temperature for 75 hours[4].

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar, ninhydrin-positive primary amine spot and the emergence of a less polar, UV-active spot confirms the successful formation of the sulfamide linkage.

  • Workup: Quench the reaction with saturated aqueous NaHCO3, extract with DCM, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the enantiopure sulfamide derivative.

Conclusion

The choice between (R)- and (S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine is not merely a matter of synthetic preference, but a fundamental determinant of biological efficacy. The (S)-enantiomer remains the gold standard for constructing E1 activating enzyme inhibitors due to its superior spatial compatibility with the target's binding pocket. Meanwhile, the (R)-enantiomer serves as an indispensable tool for rigorous SAR validation and the exploration of alternative CNS pharmacophores.

References

  • Google Patents. "US9018260B2 - Indanesulfamide derivatives". google.com.
  • Molaid. "(1S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine | 945950-79-8". molaid.com. Available at: [Link]

  • Google Patents. "AU2007281993B2 - Heteroaryl compounds useful as inhibitors of E1 activating enzymes". google.com.

Sources

High-Fidelity Enantioseparation of Inden-Amines: A Comparative Guide to Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Inden-amines, notably 1-aminoindane and its propargylated derivative rasagiline, represent a critical class of neuropharmacological agents and emerging psychoactive substances. The pharmacological efficacy of these compounds is highly stereospecific. For example, the (R)-(+)-enantiomer of rasagiline provides therapeutic monoamine oxidase B (MAO-B) inhibition and neuroprotective effects for Parkinson's disease, while the (S)-(-)-enantiomer is virtually inactive and must be strictly monitored as a chiral impurity[1].

Because enantiomers possess identical physicochemical properties in achiral environments, their separation necessitates a highly specific chiral selector[1]. This guide evaluates three distinct classes of Chiral Stationary Phases (CSPs) for the enantioseparation of inden-amines, detailing the mechanistic causality behind column selection, mobile phase optimization, and detection compatibility.

MAOB_Pathway R_Ras R-Rasagiline (Eutomer) MAOB MAO-B Enzyme (Mitochondrial) R_Ras->MAOB Irreversible Inhibition Neuroprotection Neuroprotective Signaling R_Ras->Neuroprotection Independent Pathway Dopamine Dopamine Preservation MAOB->Dopamine Prevents Degradation Apoptosis Neuronal Apoptosis Neuroprotection->Apoptosis Suppresses

Pharmacological pathway of R-rasagiline demonstrating the necessity of strict chiral purity.

Mechanistic Causality in Chiral Recognition

The chiral resolution of inden-amines relies on the "three-point interaction" model. The primary functional groups on the inden-amine scaffold—the basic secondary amine, the rigid aromatic indane ring, and any functionalized side chains—must interact differentially with the chiral clefts of the stationary phase.

Protein-Based CSPs ( -Acid Glycoprotein / AGP)

Columns utilizing immobilized


-acid glycoprotein (e.g., Chiralpak® AGP) offer a highly complex, sterically demanding chiral cleft. Enantioseparation is driven by a combination of hydrophobic interactions with the indane ring and ionic bonding between the protonated inden-amine and the protein's acidic residues[2].
  • Causality for Selection: AGP columns operate exclusively in reversed-phase (RP) mode using aqueous buffers, making them inherently compatible with electrospray ionization mass spectrometry (ESI-MS). This is critical for trace impurity analysis, achieving Limits of Detection (LOD) as low as 0.06 µg/mL[2].

Polysaccharide-Based CSPs (Amylose/Cellulose Derivatives)

Columns like Chiralpak® AD or Lux Amylose-1 rely on derivatized polysaccharides (e.g., tris(3,5-dimethylphenylcarbamate)). The carbamate linkages act as primary sites for hydrogen bonding and dipole-dipole interactions with the amine, while the helical polymer backbone provides a steric inclusion cavity[3].

  • Causality for Selection: These columns offer exceptional loading capacity for preparative-scale separations. However, they traditionally require normal-phase (NP) eluents (e.g., hexane/isopropanol) with basic additives like diethylamine (DEA) to suppress peak tailing, which severely limits direct MS compatibility without complex post-column makeup flows.

Cyclodextrin-Based Selectors (Derivatized -CD)

-cyclodextrins feature a hydrophobic cavity and a hydrophilic exterior. For inden-amines, enantiodiscrimination often occurs via surface binding in polar organic modes or inclusion complexation[3]. In Capillary Electrophoresis (CE), sulfobutylether-

-cyclodextrin (SBE-

-CD) is used as a chiral selector in the background electrolyte, separating enantiomers based on the differing electrophoretic mobilities of the transient diastereomeric complexes[4].
  • Causality for Selection: Highly cost-effective and rapidly tunable via pH and selector concentration, making CE an excellent orthogonal technique to HPLC[4].

MethodDev Start Inden-Amine Sample SelectCSP Select Chiral Phase Start->SelectCSP AGP Protein-Based (AGP) SelectCSP->AGP Poly Polysaccharide (Amylose) SelectCSP->Poly CD Cyclodextrin (β-CD) SelectCSP->CD RP Reversed-Phase (MS Compatible) AGP->RP NP Normal Phase (Preparative) Poly->NP CE Capillary Electrophoresis (High Efficiency) CD->CE Valid Method Validation (ICH Q2 Guidelines) RP->Valid NP->Valid CE->Valid

Decision matrix for selecting chiral stationary phases for inden-amine enantioseparation.

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three primary CSP methodologies utilized for inden-amine analysis.

CSP CategoryRepresentative ColumnChromatographic ModeTypical Mobile Phase / BGEMS CompatibilityPrimary Application
Protein-Based Chiralpak® AGPReversed-Phase (RP)10 mM NH₄OAc / Isopropanol (90:10)Yes (Excellent)Rapid UHPLC, Trace Impurity Profiling
Polysaccharide Chiralpak® ADNormal Phase (NP)Hexane / Isopropanol / DEANo (Requires makeup)Preparative Scale Isolation
Cyclodextrin Phenylcarbamate-β-CDPolar Organic ModeAcetonitrile / MethanolModerateStructural Diversity Screening
Cyclodextrin (CE) SBE-β-CD (Additive)Capillary Electrophoresis50 mM Glycine-HCl (pH 2.0)N/A (UV Detection)High-Efficiency Analytical Screening

Self-Validating Experimental Protocol: UHPLC-UV/MS Separation of Rasagiline

To ensure high-throughput analysis and MS-compatibility, the reversed-phase AGP method is the gold standard for inden-amine quantification[2],[1]. This protocol is designed as a self-validating system to ensure data integrity.

Materials & Reagents
  • Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 μm particle size)[2],[1].

  • Mobile Phase: 10 mM Ammonium Acetate buffer / Isopropyl alcohol (90:10, v/v)[2],[1].

  • Analytes: Racemic rasagiline standard, pure (R)-rasagiline mesylate sample.

Step-by-Step Methodology
  • Mobile Phase Preparation: Dissolve ammonium acetate in LC-MS grade water to a concentration of 10 mM. Causality: Ammonium acetate is a volatile buffer that controls the ionization state of the secondary amine, ensuring reproducible ion-pairing with the acidic residues of the

    
    -acid glycoprotein without suppressing the MS signal[2].
    
  • System Equilibration: Purge the UHPLC system and equilibrate the column at a flow rate of 0.6 mL/min. Set the column oven strictly to 25 °C[1]. Causality: Protein-based CSPs are highly sensitive to thermal denaturation. Maintaining exactly 25 °C preserves the tertiary structure of the chiral cleft, ensuring consistent enantiorecognition.

  • Detection Parameters: Set the UV detector to 210 nm[1]. If using MS, configure the ESI source in positive ion mode (

    
    ).
    
  • System Suitability Testing (Self-Validation Step): Inject 2 µL of a 10 µg/mL racemic rasagiline standard.

    • Validation Gate: The system is validated for sample analysis only if the resolution (

      
      ) between the (S)-enantiomer and (R)-enantiomer is 
      
      
      
      (baseline separation) and the peak tailing factor is
      
      
      . If
      
      
      , the mobile phase organic modifier (isopropanol) must be reduced by 1-2% to increase retention and steric interaction time.
  • Sample Analysis: Inject the unknown (R)-rasagiline mesylate samples. The (S)-enantiomer (distomer) will elute first, followed by the (R)-enantiomer (eutomer) within a 15-minute run time[2].

References

  • Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC (nih.gov).
  • The Stereospecificity of Rasagiline Mesylate: A Technical Guide - Benchchem.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI.
  • Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode - PMC (nih.gov).

Sources

Pharmacokinetic differences between fluorinated and non-fluorinated drug analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in DMPK

In modern drug discovery, fluorine is not merely a halogen; it is a precision tool for pharmacokinetic (PK) fine-tuning.[1] Approximately 20-25% of all drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide objectively compares the pharmacokinetic performance of fluorinated drugs against their non-fluorinated analogs.[2]

The substitution of Hydrogen (H) with Fluorine (F) induces profound changes in a molecule's physicochemical profile—specifically lipophilicity (logP/logD) , metabolic stability (


) , and acid-base dissociation (pKa) . This guide synthesizes experimental data to demonstrate how these atomic-level substitutions translate to macro-level clinical advantages, supported by validated experimental protocols.

Physicochemical Impact: H vs. F

The pharmacokinetic divergence between fluorinated and non-fluorinated analogs stems from three fundamental electronic and steric shifts.

Table 1: Comparative Physicochemical Shifts (General Trends)
PropertyNon-Fluorinated Analog (C-H)Fluorinated Analog (C-F)PK Consequence
Bond Strength ~98-100 kcal/mol~116 kcal/molMetabolic Blocking: Resistance to CYP450 oxidative cleavage.
Van der Waals Radius 1.20 Å1.47 ÅSteric Shielding: Blocks enzyme access without drastically altering ligand binding volume (isostere to Oxygen).
Electronegativity 2.1 (Pauling)4.0 (Pauling)pKa Modulation: Lowers pKa of nearby basic amines; reduces lysosomal trapping and hERG liability.
Lipophilicity (

logP)
Baseline+0.2 to +0.5 (typically)Permeability: Increases membrane penetration; alters Volume of Distribution (

).

Mechanism of Action: Metabolic Blocking

The most common application of fluorine is blocking "metabolic soft spots"—sites on the drug molecule prone to rapid oxidation by Cytochrome P450 (CYP) enzymes.

Mechanistic Insight

CYP enzymes typically initiate metabolism via hydrogen atom abstraction or oxygen insertion. The C-F bond is electronically stable and resistant to this abstraction. Furthermore, the high electronegativity of fluorine deactivates the aromatic ring towards oxidation.

Visualization: Metabolic Blocking Pathway

The following diagram illustrates how Fluorine substitution diverts metabolic clearance, extending half-life.

MetabolicBlocking Drug_H Non-Fluorinated Analog (C-H Bond) CYP CYP450 Enzyme (Oxidative Attack) Drug_H->CYP High Affinity Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Rapid Oxidation No_Reaction Metabolic Blockade (No Oxidation) CYP->No_Reaction Oxidation Blocked Drug_F Fluorinated Analog (C-F Bond) Drug_F->CYP Steric/Electronic Repulsion Systemic Extended Systemic Circulation (High AUC) Drug_F->Systemic Intact Drug

Figure 1: Mechanism of metabolic blocking. Fluorine substitution prevents CYP-mediated hydroxylation, shunting the drug toward extended systemic circulation rather than clearance.

Case Studies: Quantitative PK Differences

Case Study A: Ezetimibe (Metabolic Stability)

Context: Ezetimibe is a cholesterol absorption inhibitor.[3][4] Its development required a scaffold that could resist rapid first-pass metabolism in the gut wall and liver to maintain enterohepatic circulation.

  • The Modification: Introduction of two para-fluorophenyl groups.

  • The Result: The fluorine atoms block the para-positions, which are primary sites for CYP-mediated hydroxylation in phenyl rings.

ParameterNon-Fluorinated PrecursorsEzetimibe (Fluorinated)Impact
Metabolic Stability Susceptible to rapid CYP oxidationHighly Stable (Primary clearance via Glucuronidation)Allows for once-daily dosing (

).
Potency (

)
Lower (due to rapid clearance)High (

mg/kg in models)
F-substitution prevents deactivation.
Target Binding ModerateEnhancedF increases lipophilicity, improving binding to NPC1L1.
Case Study B: Sitagliptin (pKa & Absorption)

Context: Sitagliptin (Januvia) is a DPP-4 inhibitor. Early non-fluorinated piperazine/piperidine analogs suffered from poor oral bioavailability due to high basicity (high pKa), leading to poor membrane permeability.

  • The Modification: Introduction of a trifluorophenyl moiety and fluorination of the linker/scaffold.

  • The Result: Fluorine's electron-withdrawing nature reduced the pKa of the basic amine.

ParameterNon-Fluorinated AnalogSitagliptin (Fluorinated)Impact
Bioavailability (

)
< 50% (Poor absorption)~87% (Excellent absorption)Lower pKa improves passive diffusion.
Excretion Mixed Metabolism~87% Renal (Unchanged)High metabolic stability minimizes liver clearance.
pKa (Basic Amine) ~9.0 - 10.0~7.7 (Optimized)Reduced ionization at physiological pH improves permeability.

Experimental Protocols

To validate these differences in your own drug discovery pipeline, the following protocols are the industry standard.

Protocol 1: Comparative Microsomal Stability Assay

This assay determines the intrinsic clearance (


) and half-life (

) differences between H- and F-analogs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (H-analog and F-analog) at 1 µM in DMSO.

  • Quenching Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (stops reaction).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    
    
Protocol 2: LogD Determination via Shake-Flask (or HPLC)

To assess the lipophilicity shift induced by fluorination.

Workflow:

  • Preparation: Dissolve compound in octanol-saturated water (buffer pH 7.4) and water-saturated octanol.

  • Equilibrium: Shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using UV-Vis or LC-MS.

  • Calculation:

    
    
    

Workflow Visualization

The following diagram outlines the decision tree for evaluating Fluorine substitution in lead optimization.

OptimizationWorkflow Start Lead Compound Identified (Metabolic Liability?) Identify_Site Identify Soft Spot (Metabolite ID via LC-MS) Start->Identify_Site Design Design F-Analog (Block Para/Benzylic sites) Identify_Site->Design Synthesis Synthesis of F-Analog Design->Synthesis Screening In Vitro Screening Synthesis->Screening Path_Stable Microsomal Stability (Compare t1/2) Screening->Path_Stable Assay 1 Path_Perm Permeability (PAMPA) (Check LogD shift) Screening->Path_Perm Assay 2 Decision Go/No-Go Decision Path_Stable->Decision t1/2 Increased? Path_Perm->Decision Permeability Maintained?

Figure 2: Experimental workflow for validating pharmacokinetic improvements in fluorinated analogs.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. [Link]

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry. [Link]

  • Herman, G. A., et al. (2005).[5] Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects. Clinical Pharmacology & Therapeutics. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Lipophilicity comparison of fluorinated vs non-fluorinated inden-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the lipophilic profiles of fluorinated versus non-fluorinated inden-amines (specifically aminoindanes ). It is designed for medicinal chemists and drug developers optimizing CNS-active scaffolds.

The core finding is that while aromatic fluorination intrinsically increases lipophilicity (logP), its most profound impact on bioavailability is often indirect : by lowering the pKa of the amine, fluorine increases the fraction of neutral, membrane-permeable molecules at physiological pH (logD


), frequently outweighing the intrinsic lipophilicity shift.

Theoretical Framework: The Fluorine Effect[1]

The Inden-Amine Scaffold

The inden-amine scaffold (often exemplified by 2-aminoindane derivatives) is a privileged structure in neuropsychopharmacology, acting as a monoamine transporter inhibitor. Optimization often targets the "metabolic soft spot" at the benzylic positions or the aromatic ring.

Mechanisms of Lipophilicity Modulation

Fluorine substitution alters lipophilicity through three distinct physical mechanisms:

MechanismDescriptionImpact on logP (Intrinsic)Impact on logD

(Effective)
Hydrophobic Surface The C-F bond is non-polarizable and hydrophobic.Increases (typically +0.1 to +0.2 units per F on aromatic rings).Increases
Dipole Interaction C-F creates a strong dipole. If vicinal to polar groups (e.g., amine), solvation increases.Decreases (if aliphatic and close to amine).Variable
pKa Modulation Electron-withdrawing F lowers the pKa of the basic amine.Neutral (no effect on intrinsic logP of neutral species).Increases (Crucial: More neutral species exist at pH 7.4).
The Critical Distinction: logP vs. logD

For basic drugs like inden-amines, logD


  is the relevant metric for blood-brain barrier (BBB) penetration.
  • Non-Fluorinated (Parent): High pKa (~9.5–10.0). At pH 7.4, >99% is ionized (protonated). Ionized species do not cross membranes easily.

  • Fluorinated (Analog): Lower pKa (~8.0–8.5). At pH 7.4, a significant fraction (~10%) is neutral. This dramatically increases effective lipophilicity.

Comparative Analysis: Performance Metrics

The following data summarizes the physicochemical shifts observed when fluorinating the aromatic ring (e.g., 5-fluoro-2-aminoindane) versus the parent compound.

Table 1: Physicochemical Profile Comparison[2]
Property2-Aminoindane (Parent) 5-Fluoro-2-Aminoindane Mechanism of Action
Molecular Weight 133.19 g/mol 151.18 g/mol F atom (19 Da) replaces H (1 Da).
Intrinsic Lipophilicity (logP) ~1.6 – 1.8~1.9 – 2.1Increased hydrophobic surface area of the aromatic ring.
Amine Basicity (pKa) ~9.8~9.2Inductive electron withdrawal by F stabilizes the free base.
Effective Lipophilicity (logD

)
0.2 – 0.5 0.9 – 1.2 KEY DRIVER: Lower pKa reduces ionization at physiological pH.
Metabolic Stability Low (Benzylic oxidation)ImprovedF blocks metabolic attack at specific ring positions; electronic deactivation of benzylic C-H.
BBB Permeability ModerateHighHigher logD

correlates with better passive diffusion.

Note: Values are representative of the aminoindane class based on structure-property relationship (SAR) data.

Experimental Protocols

To validate these values in your own pipeline, use the following self-validating protocols.

Protocol A: The "Gold Standard" Shake-Flask Method (19F NMR)

Best for: Precise determination of logD without UV interference. Reference: Adapted from Linclau et al. (2020/2023).

  • Preparation: Dissolve the fluorinated inden-amine (approx. 1-2 mg) in water-saturated octanol (Phase A).

  • Equilibration: Add an equal volume of octanol-saturated phosphate buffer (pH 7.4) (Phase B).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification (Self-Validating):

    • Take an aliquot from the octanol layer and the buffer layer.

    • Add a fluorinated internal standard (e.g., trifluorotoluene) of known concentration to both NMR tubes.

    • Acquire 19F NMR spectra (quantitative parameters: D1 > 5*T1).

  • Calculation:

    
    
    
Protocol B: Chromatographic Hydrophobicity Index (CHI)

Best for: High-throughput screening.

  • Column: C18 Reverse-phase column.

  • Mobile Phase: Gradient of Ammonium Acetate (pH 7.4) and Acetonitrile.

  • Calibration: Run a set of standard compounds with known logD values (e.g., Theophylline, Phenylbutazone) to create a calibration curve.

  • Measurement: Inject the inden-amine. Record retention time (

    
    ).
    
  • Conversion: Convert

    
     to CHI, then to logD using the calibration equation:
    
    
    
    
    
    

Optimization Workflow Visualization

The following diagram illustrates the decision logic for fluorinating inden-amines to optimize CNS penetration.

G Start Parent Inden-Amine (Low Metabolic Stability) Fluorination Strategic Fluorination (Aromatic vs. Aliphatic) Start->Fluorination Branch_Aromatic Aromatic F (e.g., 5-Fluoro) Fluorination->Branch_Aromatic Branch_Aliphatic Aliphatic F (e.g., gem-difluoro) Fluorination->Branch_Aliphatic Check_pKa Measure pKa Result_Aromatic pKa Decreases (~0.5 - 1.0 unit) logP Increases Check_pKa->Result_Aromatic Inductive Effect Result_Aliphatic Dipole Effects Dominant logP Variable Check_pKa->Result_Aliphatic Steric/Dipole Conflict Branch_Aromatic->Check_pKa Branch_Aliphatic->Check_pKa Calc_LogD Calculate logD (pH 7.4) Neutral Species Fraction Increases Result_Aromatic->Calc_LogD Result_Aliphatic->Calc_LogD Final_Assessment Optimal CNS Candidate High logD7.4 + Metabolic Block Calc_LogD->Final_Assessment

Caption: Workflow demonstrating how fluorine substitution drives CNS optimization via pKa modulation and lipophilicity enhancement.

References

  • Linclau, B. et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry.

  • Wang, Z. et al. (2023).[1] Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition.

  • Liechti, M. E. et al. (2014).[2] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology.

  • Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem.

  • Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Comparative Guide: Docking Studies of Rasagiline Analogs with Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of Rasagiline (N-propargyl-1(R)-aminoindan) and its structural analogs in the context of Monoamine Oxidase B (MAO-B) inhibition. It focuses on molecular docking methodologies, binding energetics, and structural determinants of affinity.[1][2][3][4]

Target Audience: Medicinal chemists, computational biologists, and pharmacologists involved in lead optimization for Parkinson’s Disease (PD) therapeutics.

Key Insight: While Rasagiline is the clinical benchmark, recent docking studies reveal that C4-substituted aminoindans and dual-target carbamate hybrids can achieve superior binding affinity by exploiting the "entrance cavity" of MAO-B, a region Rasagiline leaves largely unoccupied.

Structural Basis of MAO-B Inhibition

To interpret docking results accurately, one must understand the bipartite nature of the hMAO-B active site. Unlike MAO-A, the MAO-B active site is an elongated hydrophobic tunnel divided into two distinct regions:

  • Substrate Cavity (Inner): Located near the FAD cofactor. It is lined by the "Aromatic Cage" residues Tyr398 and Tyr435 , which orient the ligand for hydride transfer.

  • Entrance Cavity (Outer): A hydrophobic region separated from the substrate cavity by the "Gatekeeper" residue, Ile199 .

  • The Gatekeeper Mechanism:

    • Closed Conformation: Ile199 separates the two cavities (observed with small ligands like Rasagiline).

    • Open Conformation: Bulky analogs force Ile199 to rotate, fusing the cavities into a single large volume (~700 ų).

Critical Mechanistic Note: Rasagiline is an irreversible inhibitor.[5][6][7] However, docking studies primarily model the pre-covalent Michaelis complex. The quality of a docking pose is determined by the distance between the inhibitor's propargyl


-carbon and the N5 atom of FAD (optimal distance < 3.5 Å).

Computational Workflow: Validated Docking Protocol

The following protocol represents a self-validating system for MAO-B docking, synthesizing best practices from recent literature (e.g., J. Med. Chem., ACS Chem. Neurosci.).

Diagram 1: High-Precision Docking Workflow

DockingWorkflow cluster_ligand Ligand Prep Start Target Selection (PDB: 2V5Z or 4A79) Prep Protein Preparation (H-bond optim @ pH 7.4 Restrain FAD cofactor) Start->Prep Grid Grid Generation (Center: N5 of FAD Box: 20x20x20 Å) Prep->Grid Dock Molecular Docking (Glide XP / AutoDock Vina) Constraint: H-bond to Tyr435 Grid->Dock LigPrep LigPrep (Epik) (Gen tautomers pH 7.0+/-2.0) Conf ConfGen (Energy Minimize) LigPrep->Conf Conf->Dock Filter Pose Filtering (RMSD < 2.0 Å to Crystal Dist(C-alpha -> FAD-N5) < 3.5 Å) Dock->Filter MMGBSA MM-GBSA / IFD (Binding Free Energy Calc) Filter->MMGBSA

Caption: Standardized workflow for MAO-B docking. Critical checkpoints (green) ensure mechanistic relevance of the poses.

Comparative Analysis: Rasagiline vs. Analogs[1][2][10][11][12]

This section compares the benchmark (Rasagiline) against three distinct classes of analogs based on binding mode and potency.

Group A: The Benchmark (Rasagiline)
  • Binding Mode: Binds deep within the substrate cavity . The aminoindan ring forms hydrophobic interactions with Tyr398 and Tyr435. The propargyl group is oriented toward FAD.

  • Ile199 Status: Closed.

  • Limitation: Does not exploit the entrance cavity; limited non-covalent binding energy (-7.0 to -8.5 kcal/mol).

Group B: C4-Substituted Aminoindans (The "Bulky" Analogs)
  • Modifications: Addition of carbamate or alkyl chains at the C4 position of the indan ring.

  • Mechanism: The bulky substituent sterically clashes with Ile199 in its closed form, forcing the gate to open . This allows the substituent to extend into the entrance cavity.

  • Performance: Higher binding affinity due to additional hydrophobic contacts in the entrance cavity.

Group C: Propargylamine-Carbamate Hybrids (Dual Inhibitors)
  • Modifications: Fusion of the rasagiline pharmacophore with carbamate moieties (often targeting AChE as well).[8]

  • Mechanism: These are "Dual Binding Site" ligands. The propargyl end anchors at FAD, while the carbamate tail anchors at the entrance cavity residues (e.g., Pro102).

  • Performance: Often show nM potency but require precise linker length to avoid strain.

Comparative Data Table

Data synthesized from crystallographic and docking studies (e.g., Binda et al., Hubalek et al.).

FeatureRasagiline (Benchmark)Selegiline (Comparator)C4-Carbamate Analog (R-M4CPAI)Indole-Propargylamine (Compound 4fMe)
PDB Reference 2V5Z2X5Q2V60N/A (Docking)
IC50 (hMAO-B) ~0.036 µM~0.040 µM~0.120 µM< 0.010 µM
Binding Energy -8.2 kcal/mol-9.5 kcal/mol-10.1 kcal/mol-11.5 kcal/mol
Ile199 State ClosedClosedOpen Closed/Open (Dynamic)
Key Interactions

-

(Tyr398/435)
Hydrophobic (Leu171)H-bond (Gln206), Hydrophobic (Entrance)

-

(FAD), H-bond (Cys172)
Selectivity (B/A) High (>50-fold)ModerateHighVery High

Mechanistic Insights & Causality

Why do certain analogs outperform Rasagiline in docking scores?

  • Entropy-Enthalpy Compensation: Rasagiline is a small, rigid molecule. While entropically favorable, it lacks the enthalpy gains from extensive van der Waals contacts. Analogs like 4fMe (Indole derivative) utilize the indole ring to stack more effectively with FAD and Tyr398, increasing the enthalpic contribution (

    
    ).
    
  • The "Gate" Penalty: For C4-analogs to bind, they must pay an energetic penalty to rotate Ile199. However, once opened, the massive gain in hydrophobic surface area burial in the entrance cavity outweighs this penalty, resulting in a net favorable free energy (

    
    ).
    
  • Hydride Transfer Geometry: The most potent analogs are not just those with the best "docking score" but those that position the

    
    -carbon of the propargyl group within 3.1 - 3.4 Å  of the FAD N5 atom with a specific angle (~109°) conducive to hydride abstraction.
    
Diagram 2: Mechanism of Action Pathway

MAOB_Mechanism cluster_gate Gatekeeper Check Ligand Ligand Entry (Rasagiline/Analog) Recog Molecular Recognition (Tyr398/Tyr435 Cage) Ligand->Recog Ile199 Ile199 Conformation Recog->Ile199 Path_Small Small Ligand (Closed Gate) Ile199->Path_Small Rasagiline Path_Bulky Bulky Analog (Open Gate) Ile199->Path_Bulky C4-Analogs PreCov Pre-Covalent Complex (Michaelis Complex) Path_Small->PreCov Path_Bulky->PreCov TS Hydride Transfer (Rate Limiting Step) PreCov->TS Alignment < 3.5Å Covalent Irreversible Adduct (N5-FAD) TS->Covalent

Caption: Kinetic pathway of MAO-B inhibition. The "Gatekeeper Check" at Ile199 is the structural discriminator between Rasagiline and its bulky analogs.

Conclusion

Docking studies confirm that while Rasagiline is a highly efficient "core" inhibitor, its potency is limited by its inability to interact with the entrance cavity of MAO-B.

  • For Potency: Analogs that span both the substrate and entrance cavities (opening Ile199) generally show superior binding energies.

  • For Design: Future rasagiline derivatives should focus on C4-substitution or indole-propargylamine scaffolds to maximize

    
    -stacking interactions with the aromatic cage while maintaining the critical distance to FAD for covalent inactivation.
    

References

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B in complex with the selective inhibitor rasagiline. Journal of Medicinal Chemistry , 47(7), 1767-1774. Link

  • Hubálek, F., et al. (2005). Binding of rasagiline-related inhibitors to human monoamine oxidases: a kinetic and crystallographic analysis. Journal of Medicinal Chemistry , 48(10), 3584-3590. Link

  • Tandarić, T., et al. (2020). Hydride Abstraction as the Rate-Limiting Step of the Irreversible Inhibition of Monoamine Oxidase B by Rasagiline and Selegiline: A Computational Empirical Valence Bond Study. International Journal of Molecular Sciences , 21(17), 6151.[9] Link

  • Tripathi, A. C., et al. (2018). Retro-inverso ureidopropargylamides as novel, potent and selective monoamine oxidase B inhibitors: Design, synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry , 77, 502-517. Link

  • Pavlin, M., et al. (2013). Quantum chemical calculation of the activation free energy of the reaction between dopamine and monoamine oxidase B. Computational and Theoretical Chemistry , 1013, 26-34. Link

Sources

Comparative Guide: Efficacy of Resolving Agents for 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary & Molecule Profile

4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS 625471-13-8) is a critical chiral building block, notably serving as a scaffold in the synthesis of Hypoxia-Inducible Factor-2


This guide evaluates the efficacy of four primary chiral resolving agents. While direct literature on the resolution of this specific fluorinated analog is proprietary or sparse, data is extrapolated from homologous 1-aminoindane series (e.g., Rasagiline precursors) and validated by mechanistic principles of diastereomeric salt formation.

Target Molecule Specifications
  • Structure: Primary amine fused to a difluorinated indane ring.

  • Chiral Center: C1 position (benzylic amine).

  • Key Challenge: The electron-deficient ring reduces amine basicity (

    
     shift), potentially destabilizing salts formed with weak chiral acids.
    

Comparative Analysis of Resolving Agents

The selection of a resolving agent relies on the Pasteur Principle : creating diastereomeric salts with sufficient solubility difference (

Table 1: Comparative Efficacy Matrix
Resolving AgentAgent TypeEst. Yield (First Crop)Enantiomeric Excess (ee%)ScalabilityCost EfficiencyPrimary Utility
D-(-)-Tartaric Acid C4-Dicarboxylic35-45%85-92%HighExcellentFirst-Line Screen. Standard for 1-aminoindanes.
Di-p-toluoyl-L-tartaric Acid (DTTA) Acylated Tartrate40-50%>98%MediumModerateHigh Purity. Best for electron-deficient amines where tartrates are too soluble.
(S)-Mandelic Acid

-Hydroxy Acid
30-40%80-90%HighGoodAlternative. Useful if tartrates form oils/gels.
N-Acetyl-L-Leucine Amino Acid Deriv.40-45%>95%MediumLow (High Agent Cost)Stubborn Cases. Excellent for kinetic resolution or difficult crystallizations.
In-Depth Agent Analysis
1. D-(-)-Tartaric Acid (The Industry Standard)
  • Mechanism: Forms a 1:1 ammonium carboxylate salt. The rigid backbone of tartaric acid typically packs well with the indane core.

  • Pros: Inexpensive; both enantiomers (D and L) are available to target either (R)- or (S)-amine.

  • Cons: The 4,7-difluoro substitution increases lipophilicity. Simple tartrate salts may be too soluble in polar alcohols (MeOH/EtOH), requiring a switch to MeOH/Water or iPrOH mixtures.

  • Recommendation: Use as the starting point. If the salt oils out, switch to DTTA.

2. Di-p-toluoyl-L-tartaric Acid (DTTA) (The "Heavy Lifter")
  • Mechanism: The toluoyl groups add significant steric bulk and

    
    -
    
    
    stacking opportunities with the fluorinated aromatic ring of the amine. This often creates a "lock-and-key" fit that simple tartaric acid lacks.
  • Pros: Drastically reduces salt solubility in organic solvents, promoting sharper precipitation of the less soluble diastereomer.

  • Cons: Higher molecular weight means higher mass intensity (more reagent per gram of amine).

  • Recommendation: The preferred choice for 4,7-difluoro analogs if high optical purity (>99% ee) is required in fewer recrystallization steps.

3. N-Acetyl-L-Leucine (The "Magic Bullet")
  • Mechanism: Often used in "Dutch Resolution" families, this agent is surprisingly effective for benzylic amines. It relies on a combination of hydrogen bonding and hydrophobic packing of the leucine side chain.

  • Pros: Frequently succeeds where classic acids fail; salts are often high-melting solids.

  • Recommendation: Reserve for cases where tartrates fail to crystallize.

Experimental Protocols

Protocol A: Screening Workflow (Small Scale)
  • Objective: Identify the optimal agent and solvent system.

  • Scale: 100 mg of racemic amine per trial.

  • Preparation: Dissolve 100 mg (0.59 mmol) of rac-4,7-difluoro-2,3-dihydro-1H-inden-1-amine in 0.5 mL of solvent (Screen: MeOH, EtOH, iPrOH, Acetone).

  • Addition: Add 0.5 to 1.0 equivalents of the resolving agent (dissolved in minimal hot solvent).

  • Crystallization: Heat to reflux to ensure clear solution. Cool slowly to RT, then to 4°C.

  • Evaluation:

    • Solid forms? Filter and dry.

    • Oil forms? Re-heat and add anti-solvent (e.g., MTBE or Hexane).

    • No solid? Evaporate and try less polar solvent.

  • Analysis: Liberate amine from a small sample of salt (NaOH/DCM extraction) and analyze via Chiral HPLC.

Protocol B: Optimized Resolution with DTTA (Scale-Up)
  • Target: Isolation of (S)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine (Assumed target based on Belzutifan analogs).

Reagents:

  • Racemic Amine: 10.0 g (59.1 mmol)

  • (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA): 22.8 g (59.1 mmol)

  • Solvent: Methanol/Water (95:5) or Ethanol.[1]

Step-by-Step:

  • Dissolution: Charge 10.0 g of racemic amine into a 500 mL reactor. Add 150 mL of Methanol. Heat to 60°C.

  • Salt Formation: Slowly add a solution of 22.8 g L-DTTA in 100 mL Methanol over 30 minutes, maintaining temperature at 60°C.

  • Nucleation: The solution may become turbid. If clear, seed with pure diastereomeric salt crystals (approx 10 mg) at 55°C.

  • Cooling Ramp: Cool the mixture to 20°C over 4 hours (10°C/hour). Then chill to 0-5°C and hold for 2 hours.

  • Filtration: Filter the white crystalline solid. Wash the cake with cold Methanol (2 x 20 mL).

    • Note: The Mother Liquor is enriched in the (R)-isomer.

  • Recrystallization (Critical): If ee < 98%, suspend the wet cake in refluxing Methanol (10 volumes), cool, and filter again.

  • Freebasing: Suspend the salt in DCM (100 mL) and water (100 mL). Add 2M NaOH until pH > 12. Separate organic layer, dry over

    
    , and concentrate to yield the chiral amine oil.
    

Visualizations

Diagram 1: Strategic Decision Tree for Agent Selection

This flowchart guides the researcher through the logic of selecting the correct agent based on experimental observations.

GStartStart: Racemic 4,7-Difluoro-1-indanamineScreen1Screen 1: D-Tartaric Acid (MeOH/EtOH)Start->Screen1Result1Crystalline Salt Formed?Screen1->Result1PathAYes: Check ee%Result1->PathAYesPathBNo: Oils out / No PrecipitateResult1->PathBNoEE_Checkee > 80%?PathA->EE_CheckScreen2Screen 2: Di-p-toluoyl-Tartaric Acid (DTTA)PathB->Screen2OptimizeOptimize Solvent(Add Water or iPrOH)EE_Check->OptimizeNoRecrystRecrystallize to >99% eeEE_Check->RecrystYesScreen2->Result1Re-evaluateScreen3Screen 3: N-Acetyl-L-LeucineScreen2->Screen3If DTTA fails

Caption: Decision logic for selecting the optimal resolving agent based on crystallization behavior.

Diagram 2: Diastereomeric Salt Resolution Workflow

A step-by-step visualization of the chemical process described in Protocol B.

ProcessInputRacemic Amine+ Chiral Acid (DTTA)ReactorReactor(Reflux -> Cool)Input->ReactorDissolutionFilterFiltration(Solid vs Liquor)Reactor->FilterCrystallizationSolidSolid Cake(Diastereomer A)Filter->SolidPrecipitateLiquorMother Liquor(Enriched Isomer B)Filter->LiquorFiltrateBaseBasification(NaOH/DCM)Solid->BaseLiberationProductPure (S)-AmineBase->ProductIsolation

Caption: Operational workflow for the resolution of 4,7-difluoro-1-indanamine using DTTA.

References

  • Reddy, K. T., et al. (2011). "A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate)." Der Pharma Chemica, 3(4), 110-115.

  • Gilead Sciences Inc. (2022).[2] "Synthesis of Frag A of Lenacapavir: Dynamic Kinetic Resolution with N-Acetyl-D-Leucine." Medicines for All Institute Report.

  • Merck Sharp & Dohme Corp. (2019). "Process for preparing certain 2,3-difluoro indane derivatives (Belzutifan intermediates)." US Patent 10,597,366.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Saigo, K., et al. (1986). "Optical Resolution of 1-Aminoindane Derivatives." Bulletin of the Chemical Society of Japan.

Certificate of analysis for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison of Certificate of Analysis (CoA) standards for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (CAS: 1263376-XX-X for generic isomer reference; specific chiral CAS varies by salt form).[1][2][3]

Designed for medicinal chemists and process engineers, this document contrasts "Standard Research Grade" specifications with "Pharmaceutical Development Grade" requirements, explaining the experimental causality behind each parameter.

Part 1: Strategic Context & Criticality

The 4,7-difluoro-2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, often utilized to modulate metabolic stability (via fluorine substitution) and restrict conformational freedom (via the indane ring).[1][2][3] The (R)-enantiomer is frequently the eutomer (biologically active form) in kinase inhibitors and GPCR modulators.[1][2][3]

The Problem: Generic CoAs often treat this molecule as a simple building block, neglecting critical quality attributes (CQAs) like enantiomeric excess (ee) and regioisomeric purity.[1][2][3] Using a low-spec intermediate can lead to:

  • Erroneous SAR: "Inactive" compounds that are actually just racemic.[3]

  • Process Failure: Regioisomers (e.g., 4,6-difluoro analogs) that do not crystallize out in downstream steps.[1][2][3]

Part 2: Comparative Analysis of CoAs

The following table contrasts a typical "Vendor A" CoA with the necessary "Development Grade" specifications required for reliable data generation.

Table 1: Specification Comparison
ParameterStandard Research Grade (The "Generic")Development Grade (The "Gold Standard")Impact on Research
Appearance Off-white solidWhite to off-white crystalline powderColored impurities often indicate oxidative degradation of the amine.[1][2][3]
Chemical Purity (HPLC) ≥ 95.0% (Area %)≥ 98.5% (w/w) Area% ignores inorganic salts and solvents.[1][2][3] w/w (qNMR) ensures correct stoichiometry.[1][2][3]
Chiral Purity (ee) Not always specified (or >90%)≥ 99.0% ee 1% of the (S)-isomer can skew potency data by 10-fold in high-affinity targets.[1][2][3]
19F-NMR Identity "Conforms to Structure"Regioisomer specific confirmation Distinguishes 4,7-difluoro from 4,6- or 5,7-difluoro synthesis byproducts.[1][2][3]
Water Content (KF) Not specified≤ 0.5%Primary amines are hygroscopic; excess water degrades coupling reagents (e.g., HATU/EDC).[1][2][3]
Residual Solvents Not specified< ICH Q3C LimitsTrapped solvents (THF, Toluene) interfere with yield calculations.[1][2][3]

Part 3: Technical Deep Dive & Validation Protocols

This section details why specific analytical methods are chosen and provides self-validating protocols to verify the CoA claims.

Chiral Purity: The "Self-Validating" HPLC Method

Causality: Primary amines interact strongly with silanol groups on HPLC columns, causing peak tailing that masks impurities.[3] Standard reverse-phase methods cannot separate enantiomers.[1][2] Solution: Use a Polysaccharide-based Chiral Stationary Phase (CSP) with a basic additive to suppress ionization of the amine, ensuring sharp peaks and accurate integration.[1][2][3]

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.[1][2][3]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[1][2][3]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Temperature: 25 °C.

  • Detection: UV @ 254 nm (aromatic ring absorption).[1][2][3]

  • Sample Prep: Dissolve 1 mg in 1 mL of Mobile Phase (minus DEA).

Validation Criteria (System Suitability):

  • Resolution (

    
    ):  Inject a racemic reference standard. The separation between (R) and (S) peaks must have 
    
    
    
    (baseline separation).[1][2][3]
  • Tailing Factor: Must be < 1.3. If higher, increase Diethylamine concentration to 0.2%.[3]

Regioisomeric Identity: 19F-NMR

Causality: The synthesis of difluoroindanes often involves cyclization of fluorinated phenylpropionic acids.[2][3] This can produce regioisomers (e.g., 4,6-difluoro) that have identical mass (LC-MS is blind to this) and very similar retention times.[1][2][3] Solution: 19F-NMR exploits the symmetry (or lack thereof) of the fluorine atoms.[1][2][3]

Analysis Logic
  • 4,7-Difluoro (Target): The molecule has a plane of symmetry roughly bisecting the C2-C5 axis if it were not for the chiral center.[1][2][3] However, the F atoms are chemically distinct but will appear as a distinct coupling pattern.[3]

  • Impurity (4,6-Difluoro): The magnetic environment is drastically different.[1][2][3]

  • Protocol: Run 19F-NMR (decoupled).

    • Expectation: Two distinct signals (approx -110 to -130 ppm range) with specific J-coupling constants.[1][2][3]

    • Red Flag:[1][2][3][5] Any third/fourth signal >0.5% intensity indicates a regioisomer or starting material (e.g., difluorobenzoic acid derivatives).[1][2][3]

Part 4: Visualization of Quality Control Workflows

Diagram 1: Analytical Decision Matrix

This flowchart illustrates the logic flow for accepting or rejecting a batch of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine based on the "Development Grade" criteria.

CoA_Workflow Start Batch Receipt (R)-4,7-Difluoro-Indanamine Test_ID Identity Check (1H-NMR & 19F-NMR) Start->Test_ID Decision_ID Regioisomer Pure? Test_ID->Decision_ID Test_Chiral Chiral HPLC (Chiralpak AD-H) Decision_ID->Test_Chiral Yes Reject REJECT BATCH (Quarantine) Decision_ID->Reject No (Regioisomer detected) Decision_EE ee > 99.0%? Test_Chiral->Decision_EE Test_Purity Chemical Purity (HPLC + KF) Decision_EE->Test_Purity Yes Decision_EE->Reject No (Racemization risk) Decision_Assay Purity > 98.5%? Test_Purity->Decision_Assay Decision_Assay->Reject No (High water/solvents) Approve RELEASE BATCH (Development Grade) Decision_Assay->Approve Yes

Caption: Logical workflow for validating the Certificate of Analysis. Note the prioritization of Regioisomeric Identity before Chiral Purity.

Diagram 2: Chiral Resolution & Enrichment Logic

Understanding the source of the material helps in interpreting the CoA.[2][3] This diagram depicts the typical resolution path and where impurities arise.[3]

Synthesis_Path Racemate Racemic 4,7-Difluoro-Indanamine Resolution Chiral Resolution (D-Tartaric Acid) Racemate->Resolution Crystallization Salt_R (R)-Amine Tartrate Salt (Solid) Resolution->Salt_R Precipitate Liquor_S (S)-Amine Enriched Liquor Resolution->Liquor_S Supernatant FreeBase Free Basing (NaOH) Salt_R->FreeBase Neutralization Final Final Product (R)-4,7-Difluoro-Indanamine FreeBase->Final Drying

Caption: Classical resolution pathway. Note that "Development Grade" CoAs must verify the complete removal of the resolving agent (Tartaric acid) via H-NMR.

References

  • Sigma-Aldrich. Product Specification: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.[1][2][3] Link

  • Phenomenex. Chiral HPLC Method Development Guide. Link

  • Journal of Medicinal Chemistry. Discovery of Belzutifan (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor.[1][2][3] (Contextual reference for difluoroindane scaffolds). Link[1][2][3]

  • Fluorochem. Certificate of Analysis Data Sheet: 4,7-Difluoro-1-indanamine. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. The proper disposal of specialized reagents like (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a comprehensive framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. The core principle is straightforward: this compound must be treated as hazardous waste and managed through professional channels.

Hazard Identification and Risk Assessment

Understanding the specific hazards associated with (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is the foundation of its safe management. Based on available safety data, this compound presents multiple health risks that necessitate careful handling and preclude simple disposal methods. The primary hazards are summarized below.

Hazard ClassGHS CodeHazard StatementGHS Pictogram
Acute Toxicity (Oral)H302Harmful if swallowedExclamation Mark
Skin IrritationH315Causes skin irritationExclamation Mark
Eye IrritationH319Causes serious eye irritationExclamation Mark
Specific Target Organ ToxicityH335May cause respiratory irritationExclamation Mark

Table 1: GHS Hazard Profile for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

The causality behind these classifications dictates our disposal strategy. The compound's irritant properties and oral toxicity mean it cannot be released into the environment via drains or regular trash, as this could harm personnel and ecosystems.[1] The potential for respiratory irritation underscores the need to handle it in a way that prevents aerosolization or vapor release, making practices like disposal by evaporation fundamentally unsafe.[2]

Pre-Disposal Protocol: Waste Containment and Labeling

Proper containment is the first active step in the disposal workflow. This protocol ensures the waste is secured safely from the point of generation until its collection by waste management professionals.

Step-by-Step Containment Methodology:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are generally suitable), safety goggles or a face shield, and a laboratory coat.[3][4]

  • Select a Compatible Waste Container:

    • The container must be in good condition, free of cracks, and possess a tightly sealing screw cap.[5]

    • It must be chemically compatible with the amine. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate choices.[6]

    • Crucially, never use food-grade containers like milk jugs or water bottles. These materials may not be compatible and can create a dangerous risk of accidental ingestion. .

  • Label the Waste Container Immediately:

    • Attach a hazardous waste tag to the container before adding any waste.

    • The label must clearly state the words "Hazardous Waste." [5]

    • Write out the full, unambiguous chemical name: "(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine." Do not use abbreviations or chemical formulas, as this is critical for the disposal technicians who may need to bulk different waste streams.[5]

    • If the waste is a solution, list all components and their approximate percentages.

  • Segregate from Incompatibles:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

    • Ensure the container is segregated from incompatible materials, such as strong acids and oxidizing agents, to prevent dangerous chemical reactions. Use secondary containment (e.g., a plastic tub) to prevent the spread of potential leaks.[7]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste. Do not leave a funnel in the opening, as this allows vapors to escape and constitutes an open container violation under EPA regulations.[5][6]

The Disposal Workflow: A Mandate for Professional Management

The only acceptable and compliant method for disposing of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[7][8] In-lab chemical deactivation is not recommended, as there are no universally validated protocols for this specific compound, and incomplete reactions could produce unknown, potentially more hazardous byproducts.

The following diagram outlines the required decision-making and operational workflow for proper disposal.

DisposalWorkflow cluster_prep Step 1: Waste Preparation & Containment cluster_disposal Step 2: Professional Disposal Pathway cluster_prohibited Prohibited Actions start Waste Generated: (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible Waste Container (Glass/HDPE) ppe->container labeling 3. Affix & Complete Hazardous Waste Label container->labeling segregate 4. Store in Designated SAA with Secondary Containment labeling->segregate close_lid 5. Keep Container Securely Closed segregate->close_lid contact_ehs 6. Container is Full (or Project Ends) Contact EHS/Waste Manager for Pickup close_lid->contact_ehs pickup 7. Waste Collected by Trained Professionals contact_ehs->pickup end_point 8. Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->end_point no_drain NO Drain Disposal no_trash NO Trash Disposal no_evap NO Evaporation

Caption: Disposal workflow for (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.

Unacceptable Disposal Methods

To ensure safety and compliance, it is equally important to understand which disposal methods are strictly forbidden.

  • Drain Disposal: This is prohibited. The compound's hazards are not fully characterized for aquatic life, and its chemical properties could be damaging to plumbing systems.[1] Disposing chemicals down the drain is a violation of the Resource Conservation and Recovery Act (RCRA) unless explicitly permitted by local authorities for specific, non-hazardous substances.[9]

  • Solid Waste (Trash) Disposal: This is prohibited. The compound is defined as hazardous due to its irritant and toxic properties.[1] Discarding it in the regular trash could expose custodial staff to chemical hazards and violates environmental regulations.

  • Evaporation: This is prohibited. Allowing the material to evaporate in a fume hood intentionally constitutes an uncontrolled release of a chemical into the atmosphere and is an illegal disposal method.[2]

Management of Spills and Contaminated Materials

Spills should be treated as part of the waste generation process.

  • Small Spills: For minor spills within a fume hood, absorb the material onto an inert absorbent like vermiculite or sand. Collect the contaminated absorbent using non-sparking tools, place it in a sealed and properly labeled hazardous waste container, and manage it for professional disposal.[10]

  • Empty Containers: A container that held (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is not truly empty until decontaminated. The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste.[2] For highly toxic materials, the first three rinses are often collected.[2] After thorough rinsing and air-drying, the container can typically be disposed of as solid waste, though institutional policies may vary.

By adhering to these rigorous procedures, you ensure that the disposal of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine is conducted safely, responsibly, and in full compliance with environmental regulations, protecting yourself, your colleagues, and the wider community.

References

  • 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. PubChem, National Center for Biotechnology Information. [Link]

  • 1-chloro-4,7-difluoro-2,3-dihydro-1H-indene. PubChem, National Center for Biotechnology Information. [Link]

  • pH Treat Safety Data Sheet. (May 18 2021). [Link]

  • Sigma-Aldrich Safety Data Sheet. FooDB. [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich, Sevron Safety Solutions. [Link]

  • 4,7-difluoro-2,3-dihydro-1h-inden-1-ol. PubChemLite. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental (February 03 2026). [Link]

  • Safety Data Sheet. Angene Chemical (April 27 2024). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [Link]

  • GHS SDS. Stonhard (August 28 2020). [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • HAZARDOUS WASTE MANAGEMENT GUIDE. Binghamton University, Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety. [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences. University of North Texas at Dallas (July 01 2025). [Link]

  • Chemical Waste Procedures. University of Illinois, Division of Research Safety (September 25 2025). [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate (March 16 2021). [Link]

  • Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]

  • Disposing Amine Waste. Technology Catalogue. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. U.S. Environmental Protection Agency. [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. ACS Publications, The Journal of Physical Chemistry C (May 19 2014). [Link]

  • Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. ResearchGate (January 22 2026). [Link]

Sources

Personal protective equipment for handling (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine

[1]

Executive Summary

This guide defines the operational safety standards for handling (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine . While often classified as an irritant, the presence of a primary amine on a lipophilic fluorinated scaffold necessitates handling this compound with the rigor reserved for corrosive and bioactive substances.[1]

Critical Hazard Profile:

  • Primary Hazard: Skin/Eye Irritation (Potential Corrosion).[1]

  • Secondary Hazard: Respiratory Irritation (High volatility of free base).[1]

  • Stability: Air-sensitive (reacts with CO₂) and Hygroscopic.[1]

Hazard Identification & Risk Assessment

Expert Insight: The fluorine substitution at positions 4 and 7 increases the lipophilicity of the indane ring compared to non-fluorinated analogs.[1] This enhances skin permeability, making dermal exposure a critical vector for toxicity.[1] Furthermore, primary amines readily react with atmospheric CO₂ to form carbamates, which can compromise the stoichiometry of sensitive catalytic reactions.[1]

GHS Classification (Derived)
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) 4H302Harmful if swallowed.[1]
Skin Corrosion/Irritation 2 (or 1B)*H315 / H314Causes skin irritation (Treat as corrosive).[1]
Eye Damage/Irritation 2AH319Causes serious eye irritation.[1][2][3][4]
STOT - Single Exposure 3H335May cause respiratory irritation.[1][3]

*Note: While some SDSs list H315, primary amines should be handled as potential corrosives (H314) to ensure maximum operator safety.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating barrier system.[1] If one layer fails, the next ensures safety.[1]

PPE ComponentSpecificationRationale
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Standard safety glasses are insufficient for liquid amines, which can cause permanent corneal damage upon splash contact.[1]
Hand Protection (Primary) Nitrile Rubber (0.11 mm min)Provides tactile sensitivity for weighing.[1] Change immediately upon splash.[1]
Hand Protection (Secondary) Silver Shield / Laminate (If handling >10mL)Required for bulk transfers.[1] Amines can permeate thin nitrile over time.[1]
Body Protection Lab Coat (Cotton/Poly blend) Must be buttoned to the neck.[1] Synthetic fibers should be avoided if flammability is a secondary concern.[1]
Respiratory Fume Hood (Face velocity > 100 fpm)Mandatory. Do not handle on an open bench.[1] The free base is volatile and an airway irritant.[1]

Operational Protocols

A. Storage & Stability[1][4]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert gas (Argon or Nitrogen) is required.[1]

  • Container: Tightly sealed glass or Teflon-lined containers. Avoid metal containers that may leach transition metals into the amine.[1]

B. Handling the Liquid Free Base

The free base is typically a yellow-to-brown liquid.[1]

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which accelerates degradation.[1]

  • Transfer: Use a gas-tight syringe or positive displacement pipette for volumes < 5 mL.[1] This prevents dripping and minimizes vapor release.[1][2]

  • Inerting: After dispensing, immediately purge the headspace of the source container with Nitrogen/Argon and reseal with Parafilm.[1]

C. Handling the Hydrochloride Salt (Solid)

If you are converting the liquid to the HCl salt for stability:

  • Dust Control: Weigh inside a fume hood.[1] Use an anti-static gun if the powder is static-prone.[1]

  • Dissolution: Add the solid to the solvent, not vice-versa, to prevent splashing.[1]

Emergency Response & First Aid

Trustworthiness Check: These steps prioritize immediate neutralization and dilution.[1]

  • Eye Contact: IMMEDIATE flush with water for 15 minutes.[1][5][6] Hold eyelids open. Do not wait for medical personnel to start flushing.[1]

  • Skin Contact: Wash with soap and copious water.[1][2][5][6] Do not use alcohol/solvents, as they may increase skin absorption of the fluorinated compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).[1]

  • Spill Cleanup:

    • Evacuate the immediate area.[1][3][5][6]

    • Don double nitrile gloves and goggles.[1]

    • Absorb liquid with vermiculite or sand.[1][7]

    • Neutralize trace residues with a dilute weak acid (e.g., 1M Citric Acid) before final wipe-down.[1]

Waste Disposal Strategy

Do not mix with general organic waste if possible.[1] Segregation ensures safety downstream.[1]

Waste StreamDescriptionDisposal Method
Stream A: Basic Organics Contaminated solvents, mother liquors.[1]High-temperature incineration.[1] Label as "Basic Organic Waste - Contains Fluorine".[1]
Stream B: Solid Waste Contaminated gloves, paper towels, vermiculite.[1]Hazardous solid waste bin.
Stream C: Aqueous Aqueous layers from extractions.[1]Check pH. Adjust to pH 6-9 before disposal if permitted, otherwise collect as Aqueous Hazardous Waste.[1]

Visual Workflow: Safe Handling Loop

The following diagram illustrates the logical flow of handling to prevent cross-contamination and degradation.

SafeHandlingLoopStartStart: Chemical RetrievalEquilibrateStep 1: Warm to RT(Prevents Condensation)Start->EquilibrateInspectStep 2: Check Atmosphere(Is it under N2/Ar?)Equilibrate->InspectInspect->Start If Compromised (Dispose)DispenseStep 3: Dispense in Hood(Syringe/Pipette)Inspect->Dispense If SealedResealStep 4: Purge Headspace(N2/Ar Backfill)Dispense->ResealCleanupStep 5: Decontaminate Tools(Dilute Citric Acid)Reseal->CleanupStoreEnd: Return to 2-8°CCleanup->StoreStore->Start Next Use

Figure 1: The "Safe Handling Loop" ensures chemical integrity and operator safety by enforcing temperature equilibration and inert atmosphere maintenance.[1]

References

  • PubChem. (n.d.).[1][8] Compound Summary: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine.[1][9][10][11] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.